molecular formula C22H26Cl2N6O4S B2540058 CZC-54252 hydrochloride

CZC-54252 hydrochloride

Número de catálogo: B2540058
Peso molecular: 541.4 g/mol
Clave InChI: KWCBHUPLQMUKAF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride is a high-purity chemical reagent designed for research applications. This compound features a complex molecular structure incorporating a chloropyrimidine core, a morpholine ring, and a methanesulfonamide group, suggesting potential as a targeted inhibitor, particularly in kinase-related research pathways. Its structural motifs, such as the morpholinoaniline and sulfonamide functionalities, are commonly found in bioactive molecules and are frequently used in the synthesis of more complex pharmaceutical compounds . This makes it a valuable building block in medicinal chemistry for probe discovery and lead optimization. The hydrochloride salt form enhances the compound's stability and solubility, ensuring consistent performance in experimental settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on this reagent for exploratory studies in chemical biology and drug discovery projects.

Propiedades

IUPAC Name

N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6O4S.ClH/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31;/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCBHUPLQMUKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CZC-54252 Hydrochloride: A Technical Guide to its Mechanism of Action as a LRRK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its potent inhibitory activity, its impact on cellular signaling pathways, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams generated with the DOT language. This guide is intended to serve as a technical resource for researchers and drug development professionals working on LRRK2-targeted therapies.

Introduction

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multidomain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease and also contribute to sporadic forms of the disease. The G2019S mutation, located within the kinase domain, is the most prevalent and leads to a hyperactive kinase state, which is believed to contribute to neuronal toxicity and the pathogenesis of Parkinson's disease.

This compound has emerged as a highly potent and selective small molecule inhibitor of LRRK2 kinase activity. Its ability to attenuate the neurotoxic effects of mutant LRRK2 in preclinical models makes it a valuable research tool and a potential therapeutic candidate. This guide will delve into the core mechanism of action of this compound.

Quantitative Data Summary

The inhibitory potency and cellular efficacy of CZC-54252 have been quantified through various in vitro assays. The following tables summarize the key quantitative data available for both the free base (CZC-54252) and the hydrochloride salt.

Table 1: In Vitro Inhibitory Potency of CZC-54252 against LRRK2 Kinase Activity

CompoundTargetAssay TypeIC50 (nM)Reference
CZC-54252Wild-Type LRRK2TR-FRET1.28[1][2]
CZC-54252G2019S Mutant LRRK2TR-FRET1.85[1][2]

Table 2: Cellular Efficacy of CZC-54252 in a Neuronal Injury Model

CompoundCellular ModelEndpointEC50 (nM)Reference
CZC-54252Primary human neurons expressing G2019S LRRK2Attenuation of Neurite Retraction~1[1]
This compoundPrimary human neurons expressing G2019S LRRK2Attenuation of Neuronal Injury~1[3]

Mechanism of Action: LRRK2 Inhibition

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of LRRK2. By binding to the ATP-binding pocket of the LRRK2 kinase domain, CZC-54252 prevents the phosphorylation of LRRK2 substrates, thereby mitigating the downstream pathological effects of aberrant LRRK2 activity.

LRRK2 Signaling Pathway

LRRK2 is implicated in a multitude of cellular processes, and its hyperactivation due to mutations disrupts several key signaling pathways. The inhibition of LRRK2 by CZC-54252 is expected to modulate these pathways, leading to neuroprotection.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_mutations LRRK2 Mutations (e.g., G2019S) LRRK2 LRRK2 Kinase Domain LRRK2_mutations->LRRK2 Hyperactivation Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylation MAPK_pathway MAPK Pathway LRRK2->MAPK_pathway Activation Mitochondrial_dysfunction Mitochondrial Dysfunction LRRK2->Mitochondrial_dysfunction CZC54252 CZC-54252 HCl CZC54252->LRRK2 Inhibition Autophagy Autophagy Dysfunction Rab_GTPases->Autophagy Neuroinflammation Neuroinflammation MAPK_pathway->Neuroinflammation Neuronal_injury Neuronal Injury & Death Autophagy->Neuronal_injury Mitochondrial_dysfunction->Neuronal_injury Neuroinflammation->Neuronal_injury

Figure 1: LRRK2 Signaling Pathway and Inhibition by CZC-54252 HCl.

Experimental Protocols

The characterization of this compound relies on specific and sensitive assays to determine its potency and efficacy. Below are detailed methodologies for two key experiments.

LRRK2 Kinase Activity Assay (TR-FRET)

This assay quantitatively measures the ability of CZC-54252 to inhibit the phosphorylation of a substrate by LRRK2.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for studying kinase activity. The assay utilizes a terbium (Tb)-labeled anti-phospho-substrate antibody (donor) and a GFP-tagged LRRK2 substrate (acceptor). When the substrate is phosphorylated by LRRK2, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal. Inhibition of LRRK2 by CZC-54252 leads to a decrease in the FRET signal.

Experimental Workflow:

TR_FRET_Workflow reagents 1. Prepare Assay Plate: - LRRK2 Enzyme (WT or G2019S) - GFP-tagged Substrate - ATP - CZC-54252 (serial dilutions) incubation 2. Incubate at Room Temperature reagents->incubation detection_mix 3. Add Detection Mix: - Tb-labeled anti-phospho-substrate Ab incubation->detection_mix read_plate 4. Read TR-FRET Signal (e.g., 340nm excitation, 620nm & 665nm emission) detection_mix->read_plate analysis 5. Data Analysis: - Calculate FRET ratio - Determine IC50 read_plate->analysis

Figure 2: Experimental Workflow for the LRRK2 TR-FRET Kinase Assay.

Materials:

  • Recombinant human LRRK2 (Wild-Type or G2019S mutant)

  • GFP-tagged LRRK2 substrate (e.g., LRRKtide)

  • ATP

  • This compound

  • Terbium-labeled anti-phospho-LRRKtide antibody

  • Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the LRRK2 enzyme, GFP-tagged substrate, and the diluted CZC-54252.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection mix containing the terbium-labeled antibody.

  • Incubate for a further period to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate the ratio of acceptor to donor emission and plot the results against the concentration of CZC-54252 to determine the IC50 value.

Neurite Outgrowth Assay in Primary Neurons

This cell-based assay assesses the neuroprotective effects of CZC-54252 against mutant LRRK2-induced neuronal toxicity.

Principle: Overexpression of pathogenic LRRK2 mutants (e.g., G2019S) in primary neurons leads to neurite retraction and shortening, a hallmark of neuronal injury. The neuroprotective capacity of CZC-54252 is quantified by its ability to prevent or reverse this phenotype.

Experimental Workflow:

Neurite_Outgrowth_Workflow culture 1. Culture Primary Neurons (e.g., human cortical neurons) transfection 2. Transfect with - G2019S LRRK2 plasmid - Reporter (e.g., GFP) culture->transfection treatment 3. Treat with CZC-54252 (various concentrations) transfection->treatment fix_stain 4. Fix and Stain for Neuronal Markers (e.g., Tuj1) treatment->fix_stain imaging 5. Acquire Images (fluorescence microscopy) fix_stain->imaging analysis 6. Quantify Neurite Length (image analysis software) imaging->analysis ec50 7. Determine EC50 analysis->ec50

References

CZC-54252 Hydrochloride: A Potent and Selective LRRK2 Inhibitor for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CZC-54252 hydrochloride is a potent and highly selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in the study of Parkinson's disease. Mutations in the LRRK2 gene, particularly the G2019S substitution, are linked to both familial and sporadic forms of the disease. This document provides a comprehensive technical overview of this compound, including its target profile, mechanism of action, and detailed experimental methodologies for its characterization. The information presented is intended to support researchers in utilizing this compound as a valuable tool for investigating LRRK2 biology and its role in neurodegeneration.

Core Target and Mechanism of Action

The primary molecular target of this compound is Leucine-rich repeat kinase 2 (LRRK2) .[1][2][3][4][5][6] LRRK2 is a large, multidomain protein that includes a kinase domain and a GTPase domain. CZC-54252 acts as a potent inhibitor of the kinase activity of both wild-type LRRK2 and its pathogenic G2019S mutant form.[2][3][4][5] The G2019S mutation, located within the kinase domain, leads to hyperactivation of LRRK2, which is believed to contribute to the neuronal damage observed in Parkinson's disease.[1] By inhibiting LRRK2 kinase activity, this compound has been shown to attenuate neuronal injury induced by the LRRK2-G2019S mutant in primary human neurons, highlighting its neuroprotective potential.[2][3][4]

Quantitative Data Summary

The inhibitory potency and cellular efficacy of this compound have been quantified in various assays. The following table summarizes the key quantitative data available for this compound.

ParameterTarget/SystemValue (nM)Reference
IC50 Wild-type LRRK21.28[2][3][4][5]
IC50 G2019S mutant LRRK21.85[2][3][4][5]
EC50 Attenuation of G2019S LRRK2-induced neuronal injury~1[2][3][4]

Signaling Pathway

Mutations in LRRK2, such as G2019S, lead to its overactivation, which is implicated in the pathogenesis of Parkinson's disease through various downstream effects, including disruption of vesicular trafficking, altered autophagy, and mitochondrial dysfunction. CZC-54252, as a selective LRRK2 inhibitor, blocks these pathogenic downstream signaling events.

LRRK2_Inhibition cluster_0 Pathogenic LRRK2 Signaling cluster_1 Therapeutic Intervention LRRK2_mutant Mutant LRRK2 (e.g., G2019S) Vesicular_Trafficking Vesicular Trafficking Disruption LRRK2_mutant->Vesicular_Trafficking Autophagy Altered Autophagy LRRK2_mutant->Autophagy Mitochondrial_Dysfunction Mitochondrial Dysfunction LRRK2_mutant->Mitochondrial_Dysfunction Neuronal_Damage Neuronal Damage Vesicular_Trafficking->Neuronal_Damage Autophagy->Neuronal_Damage Mitochondrial_Dysfunction->Neuronal_Damage CZC54252 CZC-54252 Hydrochloride CZC54252->LRRK2_mutant Inhibition

Inhibition of Pathogenic LRRK2 Signaling by this compound.

Experimental Protocols

LRRK2 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol outlines a method for determining the in vitro inhibitory activity of this compound against LRRK2 kinase.

Objective: To quantify the IC50 value of this compound for wild-type and G2019S mutant LRRK2.

Materials:

  • Recombinant human wild-type LRRK2 and G2019S LRRK2 enzymes

  • LRRKtide (a synthetic peptide substrate)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Europium-labeled anti-phospho-LRRKtide antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • This compound stock solution (in DMSO)

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the LRRK2 enzyme and LRRKtide substrate in assay buffer to their final concentrations.

  • Kinase Reaction:

    • Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of the LRRK2 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the ATP and LRRKtide substrate mixture.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a detection mixture containing the Europium-labeled anti-phospho-LRRKtide antibody and APC-labeled streptavidin in a buffer containing EDTA.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Neuronal Viability Assay in Primary Human Neurons

This protocol describes a method to assess the neuroprotective effects of this compound against LRRK2-G2019S-induced toxicity.

Objective: To determine the EC50 value of this compound for the attenuation of neuronal injury.

Materials:

  • Primary human cortical neurons

  • Lentiviral vectors expressing GFP and either wild-type LRRK2 or G2019S LRRK2

  • Neuronal culture medium

  • This compound

  • High-content imaging system

Procedure:

  • Neuronal Culture and Transduction:

    • Plate primary human cortical neurons in appropriate culture vessels.

    • Transduce the neurons with lentiviral vectors to express GFP and either wild-type LRRK2 or G2019S LRRK2.

  • Compound Treatment:

    • Two days after transduction, treat the neurons with varying concentrations of this compound or DMSO (vehicle control).

  • Imaging and Analysis:

    • After 3-5 days of treatment, acquire images of the GFP-expressing neurons using a high-content imaging system.

    • Quantify neurite length and overall neuronal morphology using automated image analysis software.

  • Data Analysis:

    • Normalize the average neurite length of G2019S LRRK2-expressing neurons to that of wild-type LRRK2-expressing neurons (representing 100% viability or no injury).

    • Plot the normalized neurite length against the logarithm of the this compound concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of LRRK2 kinase activity. Its ability to counteract the pathogenic effects of the G2019S LRRK2 mutation in cellular models of Parkinson's disease makes it an indispensable research tool. The data and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of LRRK2 inhibition and to advance our understanding of the molecular mechanisms underlying Parkinson's disease.

References

An In-depth Technical Guide to CZC-54252 Hydrochloride: A Potent LRRK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease. Mutations in the LRRK2 gene are the most frequent cause of both familial and sporadic forms of the disease, often leading to elevated kinase activity. CZC-54252 hydrochloride is a potent and selective small molecule inhibitor of LRRK2, demonstrating significant promise in preclinical studies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and a visualization of its place within the LRRK2 signaling pathway.

Introduction to this compound

This compound is a potent, ATP-competitive inhibitor of LRRK2 kinase activity. It has been shown to be highly effective against both wild-type LRRK2 and the common pathogenic G2019S mutant, which exhibits increased kinase activity.[1][2][3][4][5][6][7][8] By inhibiting the kinase function of LRRK2, CZC-54252 has demonstrated neuroprotective effects in cellular models of Parkinson's disease, specifically by attenuating neuronal injury induced by the G2019S LRRK2 mutant.[1][5][6][9] Its high potency and selectivity make it an invaluable research tool for elucidating the physiological and pathological roles of LRRK2 and a promising lead compound for further therapeutic development.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activity and cellular efficacy.

Table 1: In Vitro Inhibitory Activity of this compound against LRRK2

TargetAssay TypeIC50 (nM)Reference
Wild-Type LRRK2Cell-free kinase assay1.28[1][2][3][4][5][6][7][9]
G2019S Mutant LRRK2Cell-free kinase assay1.85[1][2][3][4][5][6][7][9]

Table 2: Cellular Efficacy of this compound

Cellular ModelEffectEC50 (nM)Reference
Primary human neurons with G2019S LRRK2Attenuation of neuronal injury~1[1][5][6][9]

LRRK2 Signaling Pathway and Point of Inhibition

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity, placing it at a critical juncture of several cellular signaling cascades implicated in Parkinson's disease pathogenesis.[10][11][12][13] The kinase activity of LRRK2 is central to its pathological effects. The following diagram illustrates a simplified overview of the LRRK2 signaling pathway and highlights the point of inhibition by this compound.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation & Inhibition cluster_downstream Downstream Effects Upstream_Activators Upstream Activators (e.g., Rab29) LRRK2_Inactive LRRK2 (Inactive) Upstream_Activators->LRRK2_Inactive Activation LRRK2_Active LRRK2 (Active) (Autophosphorylation) LRRK2_Inactive->LRRK2_Active GTP Binding & Dimerization Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation CZC_54252 CZC-54252 Hydrochloride CZC_54252->LRRK2_Active Inhibition Phospho_Rabs Phosphorylated Rabs Rab_GTPases->Phospho_Rabs Vesicular_Trafficking Altered Vesicular Trafficking Phospho_Rabs->Vesicular_Trafficking Autophagy_Dysfunction Autophagy Dysfunction Phospho_Rabs->Autophagy_Dysfunction Neuronal_Injury Neuronal Injury Vesicular_Trafficking->Neuronal_Injury Autophagy_Dysfunction->Neuronal_Injury

Caption: Simplified LRRK2 signaling pathway and inhibition by CZC-54252.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established methods for evaluating LRRK2 inhibitors.

In Vitro LRRK2 Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of this compound against LRRK2.

TR_FRET_Workflow Start Start Compound_Prep Prepare serial dilutions of CZC-54252 HCl Start->Compound_Prep Assay_Plate Add compound dilutions to 384-well plate Compound_Prep->Assay_Plate Enzyme_Add Add LRRK2 enzyme (WT or G2019S) Assay_Plate->Enzyme_Add Pre_Incubate Pre-incubate at RT Enzyme_Add->Pre_Incubate Reaction_Start Initiate reaction with ATP and GFP-tagged substrate Pre_Incubate->Reaction_Start Incubate Incubate at RT Reaction_Start->Incubate Reaction_Stop Add stop solution with Tb-labeled anti-phospho antibody Incubate->Reaction_Stop Read_Plate Read TR-FRET signal Reaction_Stop->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro LRRK2 TR-FRET kinase assay.

Materials:

  • Recombinant human LRRK2 (wild-type or G2019S mutant)

  • GFP-tagged LRRK2 substrate (e.g., LRRKtide)

  • ATP

  • Terbium (Tb)-labeled anti-phospho-substrate antibody

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Stop solution (e.g., 10 mM EDTA in assay buffer)

  • This compound

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

  • Add the compound dilutions to the wells of a 384-well plate. Include DMSO-only wells as a negative control.

  • Add the LRRK2 enzyme to each well.

  • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiate the kinase reaction by adding a mixture of the GFP-tagged substrate and ATP. The final ATP concentration should be close to the Km for LRRK2.

  • Incubate the reaction at room temperature for 60-90 minutes.

  • Stop the reaction by adding the stop solution containing the Tb-labeled anti-phospho-substrate antibody.

  • Incubate for at least 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring the emission at both the terbium and GFP wavelengths.

  • Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for LRRK2 Inhibition: Neuronal Injury Model

This protocol describes a cell-based assay to evaluate the ability of this compound to protect against mutant LRRK2-induced neuronal injury.

Materials:

  • Primary human neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Lentiviral vectors for the expression of G2019S LRRK2 and a control vector (e.g., GFP)

  • Cell culture medium and supplements

  • This compound

  • Reagents for assessing neuronal viability or morphology (e.g., automated microscopy for neurite outgrowth analysis)

  • Multi-well cell culture plates

Procedure:

  • Plate the neuronal cells in multi-well plates and allow them to adhere and differentiate.

  • Transduce the cells with lentiviral vectors expressing G2019S LRRK2 or the control vector.

  • Following transduction, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubate the cells for a period sufficient to observe G2019S LRRK2-induced toxicity (e.g., 48-72 hours).

  • Assess neuronal injury. This can be done by:

    • Neurite Outgrowth Analysis: Fix and stain the cells for a neuronal marker (e.g., β-III tubulin). Capture images using high-content microscopy and quantify neurite length and branching using image analysis software.

    • Cell Viability Assay: Use a commercially available assay (e.g., MTT or CellTiter-Glo) to measure cell viability.

  • Calculate the percentage of neuroprotection at each concentration of this compound relative to the vehicle-treated G2019S LRRK2-expressing cells.

  • Determine the EC50 value by fitting the data to a dose-response curve.

Kinase Selectivity Profiling (Chemoproteomics)

This protocol outlines a chemoproteomics approach using "Kinobeads" to assess the selectivity of this compound across a broad range of kinases.[1][2][4][14][15]

Kinobeads_Workflow Start Start Cell_Lysate Prepare cell or tissue lysate Start->Cell_Lysate Compound_Incubation Incubate lysate with CZC-54252 HCl Cell_Lysate->Compound_Incubation Kinobeads_Incubation Add Kinobeads to capture unbound kinases Compound_Incubation->Kinobeads_Incubation Wash_Beads Wash beads to remove non-specifically bound proteins Kinobeads_Incubation->Wash_Beads Elute_Proteins Elute bound kinases Wash_Beads->Elute_Proteins Protein_Digestion Digest proteins into peptides Elute_Proteins->Protein_Digestion LC_MS_Analysis Analyze peptides by LC-MS/MS Protein_Digestion->LC_MS_Analysis Data_Analysis Quantify kinase binding and determine selectivity LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for kinase selectivity profiling using Kinobeads.

Materials:

  • Cell or tissue lysates (e.g., from human cell lines or mouse brain)

  • Kinobeads (a mixture of immobilized broad-spectrum kinase inhibitors)

  • This compound

  • Buffers for lysis, washing, and elution

  • Reagents for protein digestion (e.g., trypsin)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Prepare a cell or tissue lysate under non-denaturing conditions to maintain native protein conformations.

  • Incubate the lysate with various concentrations of this compound to allow the compound to bind to its target kinases.

  • Add the Kinobeads slurry to the lysate and incubate to capture the kinases that are not bound to CZC-54252.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound kinases from the beads.

  • Digest the eluted proteins into peptides using trypsin.

  • Analyze the peptide mixture by LC-MS/MS to identify and quantify the captured kinases.

  • Compare the amount of each kinase captured in the presence and absence of this compound to determine the compound's binding affinity for each kinase and generate a selectivity profile.

In Vivo Studies

While specific in vivo pharmacokinetic and efficacy data for this compound are not extensively published in the public domain, the general approach for evaluating a LRRK2 inhibitor in animal models of Parkinson's disease is outlined below.

Pharmacokinetic Studies:

  • Administer this compound to rodents (e.g., mice or rats) via relevant routes (e.g., oral, intravenous).

  • Collect blood and brain tissue samples at various time points.

  • Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS to determine key parameters such as bioavailability, half-life, and brain penetration.

Efficacy Studies:

  • Utilize a relevant animal model of Parkinson's disease, such as a G2019S LRRK2 transgenic mouse model or a neurotoxin-induced model.

  • Administer this compound or a vehicle control to the animals for a specified duration.

  • Assess behavioral outcomes related to motor function (e.g., rotarod test, cylinder test).

  • At the end of the study, collect brain tissue for immunohistochemical analysis of dopaminergic neuron survival in the substantia nigra and measurement of LRRK2 activity markers (e.g., pS935-LRRK2 or pRab10).

Conclusion

This compound is a highly potent and selective LRRK2 inhibitor with demonstrated neuroprotective effects in cellular models of Parkinson's disease. The data and protocols presented in this technical guide provide a comprehensive resource for researchers working to further characterize this compound and to advance the development of LRRK2-targeted therapeutics. Its well-defined in vitro activity profile makes it an excellent tool for dissecting the complex biology of LRRK2 and for validating LRRK2 as a therapeutic target for neurodegenerative diseases. Further in vivo studies will be crucial in determining its full therapeutic potential.

References

CZC-54252 Hydrochloride: A Technical Guide to its Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease and other neurodegenerative disorders. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, often leading to increased kinase activity. This document provides an in-depth technical overview of the neuroprotective effects of CZC-54252, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the in vitro activity and pharmacokinetic properties of this compound.

Table 1: In Vitro Potency of CZC-54252

ParameterValueTarget/Model SystemReference(s)
IC50 1.28 nMWild-type LRRK2[1][2][3][4][5]
IC50 1.85 nMG2019S mutant LRRK2[1][2][3][4][5]
EC50 ~1 nMAttenuation of G2019S LRRK2-induced neuronal injury in primary human neurons[1][3][5][6]
Full Reversal of Neuronal Injury 1.6 nMG2019S LRRK2-induced neurite defects in primary human neurons[3][6]

Table 2: Pharmacokinetic and Cytotoxicity Profile of CZC-54252

ParameterValueModel SystemReference(s)
Brain Penetration ~4%In vivo pharmacokinetic studies[6]
Cytotoxicity ≥1 μMHuman cortical neurons[6]

Mechanism of Action: LRRK2 Inhibition

CZC-54252 exerts its neuroprotective effects through the potent and selective inhibition of LRRK2 kinase activity. Pathogenic mutations in LRRK2, such as the common G2019S mutation, lead to hyperactivation of its kinase domain. This aberrant activity is implicated in a range of cellular dysfunctions contributing to neurodegeneration, including altered vesicular trafficking, lysosomal dysfunction, and neuroinflammation. By inhibiting LRRK2 kinase activity, CZC-54252 aims to normalize these downstream pathological processes.

LRRK2 Signaling Pathway

The LRRK2 signaling pathway is complex and not yet fully elucidated. However, key downstream substrates and interacting partners have been identified. A primary mechanism involves the phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular membrane trafficking. LRRK2 has also been shown to interact with components of other signaling pathways, including the WNT signaling pathway.

LRRK2_Signaling_Pathway LRRK2 LRRK2 (Leucine-rich repeat kinase 2) Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates WNT_Signaling WNT Signaling Components LRRK2->WNT_Signaling Interacts with G2019S G2019S Mutation G2019S->LRRK2 Hyperactivates CZC54252 CZC-54252 CZC54252->LRRK2 Inhibits Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Lysosomal_Function Lysosomal Function Vesicular_Trafficking->Lysosomal_Function Impacts Neuronal_Injury Neuronal Injury (Neurite Retraction) Lysosomal_Function->Neuronal_Injury Contributes to

Figure 1. Simplified LRRK2 Signaling Pathway and the inhibitory action of CZC-54252.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of CZC-54252's neuroprotective effects.

LRRK2 Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the in vitro potency (IC50) of compounds against LRRK2 kinase activity.[6]

Principle: The assay measures the phosphorylation of a substrate by LRRK2. A terbium (Tb)-labeled antibody detects the phosphorylated substrate, and when in proximity to a Green Fluorescent Protein (GFP) tag on the substrate, FRET occurs. Inhibition of LRRK2 kinase activity leads to a decrease in the FRET signal.

Protocol Outline:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Dilute recombinant human LRRK2 (wild-type or G2019S mutant) and the LRRK2 substrate in the assay buffer.

    • Prepare a serial dilution of CZC-54252 in DMSO, followed by dilution in the assay buffer.

    • Prepare a detection solution containing a Tb-labeled anti-phospho-substrate antibody and EDTA in a TR-FRET dilution buffer.

  • Assay Procedure (384-well plate format):

    • Add the diluted CZC-54252 or DMSO (vehicle control) to the assay wells.

    • Add the LRRK2 enzyme to the wells.

    • Initiate the kinase reaction by adding the substrate and ATP (at a concentration approximating the KM of LRRK2 for ATP, e.g., 100 μM).

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

    • Stop the reaction by adding the detection solution.

    • Incubate at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at the appropriate wavelengths for the donor (Tb) and acceptor (GFP).

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor emission signals.

    • Plot the emission ratio against the logarithm of the CZC-54252 concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

TR_FRET_Workflow start Start prep_reagents Prepare Reagents: - LRRK2 Enzyme - Substrate & ATP - CZC-54252 Dilutions start->prep_reagents plate_setup Add Reagents to 384-well Plate: 1. CZC-54252/DMSO 2. LRRK2 Enzyme 3. Substrate/ATP prep_reagents->plate_setup incubation Incubate at Room Temperature (60-120 min) plate_setup->incubation stop_reaction Stop Reaction & Add Detection Reagents (Tb-Ab, EDTA) incubation->stop_reaction read_plate Read TR-FRET Signal stop_reaction->read_plate data_analysis Data Analysis: - Calculate Emission Ratio - Generate Dose-Response Curve - Determine IC50 read_plate->data_analysis end End data_analysis->end

Figure 2. Experimental workflow for the LRRK2 TR-FRET kinase inhibition assay.
Neurite Outgrowth Assay in Primary Human Neurons

This cellular assay assesses the ability of CZC-54252 to rescue neuronal injury (neurite retraction) induced by mutant LRRK2.[6]

Principle: Overexpression of pathogenic LRRK2 mutants (e.g., G2019S) in primary neurons leads to a reduction in neurite length and complexity, a cellular phenotype analogous to neurodegeneration. The neuroprotective effect of CZC-54252 is quantified by its ability to prevent or reverse this neurite retraction.

Protocol Outline:

  • Cell Culture and Transfection:

    • Culture primary human cortical neurons on an appropriate substrate.

    • Co-transfect the neurons with a plasmid encoding the LRRK2 mutant (e.g., G2019S) and a plasmid encoding a fluorescent protein (e.g., GFP) for neurite visualization. Use an empty vector as a control.

  • Compound Treatment:

    • Following transfection, treat the neuronal cultures with various concentrations of CZC-54252 or DMSO (vehicle control).

  • Immunocytochemistry and Imaging:

    • After a defined treatment period (e.g., 7 days), fix the cells.

    • If necessary, perform immunostaining for neuronal markers (e.g., MAP2) to further delineate neuronal morphology.

    • Acquire fluorescent images of the neurons using a high-content imaging system or a fluorescence microscope.

  • Image Analysis:

    • Utilize an automated image analysis software to quantify neurite morphology.

    • Key parameters to measure include:

      • Average neurite length per neuron

      • Number of branch points per neuron

  • Data Analysis:

    • Normalize the neurite outgrowth parameters to the control (empty vector) group.

    • Plot the normalized neurite length against the logarithm of the CZC-54252 concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Neurite_Outgrowth_Workflow start Start culture_neurons Culture Primary Human Neurons start->culture_neurons transfect_neurons Co-transfect with: - LRRK2 (G2019S) Plasmid - GFP Plasmid culture_neurons->transfect_neurons treat_neurons Treat with CZC-54252 (Dose-Response) transfect_neurons->treat_neurons fix_stain Fix and Stain Neurons treat_neurons->fix_stain image_acquisition Acquire Fluorescent Images fix_stain->image_acquisition image_analysis Automated Image Analysis: - Quantify Neurite Length - Quantify Branch Points image_acquisition->image_analysis data_analysis Data Analysis: - Normalize to Control - Generate Dose-Response Curve - Determine EC50 image_analysis->data_analysis end End data_analysis->end

Figure 3. Experimental workflow for the neurite outgrowth assay in primary human neurons.

Conclusion

This compound is a highly potent and selective LRRK2 inhibitor with demonstrated neuroprotective effects in in vitro models of Parkinson's disease. Its ability to rescue neuronal injury induced by the pathogenic G2019S LRRK2 mutant at nanomolar concentrations highlights its potential as a therapeutic candidate. While in vivo data remains limited, the robust in vitro profile of CZC-54252 provides a strong rationale for further investigation into its efficacy in preclinical models of neurodegeneration. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the pharmacology and neuroprotective potential of CZC-54252.

References

CZC-54252 Hydrochloride: A Technical Guide for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A significant genetic contributor to both familial and sporadic forms of PD is the Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene, particularly the G2019S substitution, lead to increased kinase activity, which is believed to be a central driver of pathogenesis. This has positioned LRRK2 as a key therapeutic target for the development of disease-modifying therapies.

CZC-54252 hydrochloride is a potent and selective small-molecule inhibitor of LRRK2. Its ability to attenuate the kinase activity of both wild-type and mutant LRRK2 makes it an invaluable research tool for elucidating the downstream pathological effects of LRRK2 hyperactivation and for the preclinical assessment of LRRK2 inhibition as a therapeutic strategy for Parkinson's disease. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its use in PD research.

Mechanism of Action and Preclinical Data

This compound is a potent inhibitor of LRRK2 kinase activity.[1][2] It has demonstrated high affinity for both the wild-type and the pathogenic G2019S mutant form of the enzyme.[2][3][4][5][6][7][8][9][10] In preclinical studies, CZC-54252 has been shown to be effective in cell-based models of Parkinson's disease, where it can reverse the neurotoxic effects associated with mutant LRRK2.[4][5][6] Specifically, it has been observed to protect against neuronal injury in primary human neurons expressing the G2019S LRRK2 mutation.[1][2][4][5][6][10]

Quantitative Data for CZC-54252

The following tables summarize the key quantitative metrics for CZC-54252 and its hydrochloride salt based on published in vitro studies.

Table 1: In Vitro Potency of CZC-54252

TargetAssay TypeIC50 (nM)Reference
Wild-Type LRRK2TR-FRET Kinase Assay1.28[3][4][5][8][9]
G2019S Mutant LRRK2TR-FRET Kinase Assay1.85[3][4][5][8][9]

Table 2: Cellular Efficacy of CZC-54252

Cell ModelEndpointEC50 (nM)Reference
Primary Human Neurons (G2019S LRRK2)Attenuation of Neuronal Injury~1[3][4][6]

Table 3: Selectivity Profile of CZC-54252

ParameterValueNotesReference
Kinase Panel Screened185 kinases---[11][12]
Number of Potently Inhibited Kinases10Indicates good selectivity for LRRK2.[11][12]

Table 4: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC22H26Cl2N6O4S[1][13]
Molecular Weight541.5 g/mol [13]
Purity>98%[2][13]

Signaling Pathways and Experimental Workflows

The hyperactivation of LRRK2 is implicated in a number of downstream cellular pathways that are relevant to Parkinson's disease pathology, including vesicular trafficking, autophagy, and neuroinflammation. CZC-54252, by inhibiting LRRK2 kinase activity, can be used to probe these pathways.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects G2019S_Mutation G2019S Mutation LRRK2 LRRK2 G2019S_Mutation->LRRK2 Increases Kinase Activity pLRRK2 Phosphorylated LRRK2 (Hyperactive) LRRK2->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases pLRRK2->Rab_GTPases Phosphorylates Vesicular_Trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Impaired Autophagy Vesicular_Trafficking->Autophagy Mitochondrial_Dysfunction Mitochondrial Dysfunction Autophagy->Mitochondrial_Dysfunction Neuroinflammation Neuroinflammation Mitochondrial_Dysfunction->Neuroinflammation CZC_54252 CZC-54252 Hydrochloride CZC_54252->pLRRK2 Inhibits

Figure 1: LRRK2 Signaling Pathway and the inhibitory action of CZC-54252.

A typical preclinical workflow for evaluating a LRRK2 inhibitor like CZC-54252 involves a multi-step process, from initial biochemical assays to cell-based models and potentially in vivo studies.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Models cluster_in_vivo In Vivo Studies (Future Work) Biochemical_Assay Biochemical Assay (e.g., TR-FRET) Selectivity_Screen Kinase Selectivity Screen (Chemoproteomics) Biochemical_Assay->Selectivity_Screen Determine Potency Cellular_Assay Cellular Target Engagement (e.g., pS935 LRRK2) Selectivity_Screen->Cellular_Assay Confirm Selectivity Phenotypic_Assay Phenotypic Assay (Neurite Outgrowth in Primary Neurons) Cellular_Assay->Phenotypic_Assay Confirm Cellular Activity PK_PD Pharmacokinetics & Pharmacodynamics Phenotypic_Assay->PK_PD Demonstrate Neuroprotection Efficacy_Model PD Animal Model (e.g., G2019S transgenic) PK_PD->Efficacy_Model Toxicity Toxicology Studies Efficacy_Model->Toxicity

Figure 2: Preclinical development workflow for a LRRK2 inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in Parkinson's disease research.

LRRK2 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the kinase activity of LRRK2 by detecting the phosphorylation of a specific substrate.

  • Materials:

    • Recombinant human wild-type or G2019S LRRK2 enzyme

    • LRRKtide (a synthetic peptide substrate for LRRK2)

    • ATP

    • TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-LRRKtide antibody and GFP-LRRKtide tracer)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • This compound serial dilutions

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the LRRK2 enzyme and LRRKtide substrate to the wells of the 384-well plate.

    • Add the this compound dilutions to the respective wells.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should approximate the Km of LRRK2 for ATP (e.g., 100 µM).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the TR-FRET detection reagents (Eu-labeled antibody and GFP-tracer).

    • Incubate in the dark at room temperature for 60 minutes.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

    • Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a dose-response curve.

Primary Human Neuron Neurite Outgrowth Assay

This assay assesses the neuroprotective effects of this compound against mutant LRRK2-induced toxicity.

  • Materials:

    • Cryopreserved primary human cortical neurons

    • Neuron culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and growth factors)

    • Poly-D-lysine coated culture plates

    • Lentiviral vectors for expressing GFP and G2019S LRRK2

    • This compound

    • High-content imaging system

  • Procedure:

    • Thaw and plate the primary human neurons on poly-D-lysine coated plates.

    • Allow the neurons to recover and extend neurites for several days in culture.

    • Transfect the neurons with lentiviral vectors to express G2019S LRRK2 and GFP (for neurite visualization).

    • Treat the transfected neurons with varying concentrations of this compound or vehicle (DMSO).

    • Incubate for a period sufficient to observe neurite retraction in the untreated G2019S LRRK2 expressing cells (e.g., 48-72 hours).

    • Acquire images of the neurons using a high-content imaging system.

    • Use automated image analysis software to quantify neurite length and complexity.

    • Determine the EC50 value of this compound for the reversal of G2019S LRRK2-induced neurite retraction.

Chemoproteomics-Based Kinase Selectivity Profiling

This method is used to determine the selectivity of this compound against a broad panel of kinases.

  • Materials:

    • Cell lysates (e.g., from HeLa, Jurkat, or mouse brain tissue)

    • Kinobeads™ (a mixture of kinase inhibitors immobilized on sepharose beads)

    • This compound

    • Wash buffers

    • Elution buffer

    • Reagents for tryptic digestion

    • LC-MS/MS system for quantitative proteomics

  • Procedure:

    • Incubate the cell lysate with varying concentrations of free this compound to allow for binding to target kinases.

    • Add the Kinobeads™ to the lysate to capture kinases that are not bound by CZC-54252.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

    • Perform in-solution tryptic digestion of the eluted proteins.

    • Analyze the resulting peptides by LC-MS/MS.

    • Quantify the abundance of each identified kinase at the different concentrations of this compound.

    • Generate competition binding curves for each kinase to determine the IC50 values and thus the selectivity profile of the compound.

Conclusion

This compound is a highly potent and selective LRRK2 inhibitor that serves as a critical tool for investigating the role of LRRK2 in Parkinson's disease. The data and protocols presented in this guide provide a framework for researchers to effectively utilize this compound in their studies. Further research with CZC-54252 and similar molecules will be instrumental in validating LRRK2 as a therapeutic target and in the development of novel treatments for Parkinson's disease. While CZC-54252 itself has shown poor brain penetration in some studies, making it more suitable for in vitro and proof-of-concept experiments, the insights gained from its use are invaluable for the design of next-generation, brain-penetrant LRRK2 inhibitors for clinical applications.[5]

References

In-Depth Technical Guide: CZC-54252 Hydrochloride as a Potent Inhibitor of the LRRK2 G2019S Mutant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease, with the G2019S mutation being the most common genetic contributor to the disease. This mutation leads to increased kinase activity, resulting in neuronal toxicity. CZC-54252 hydrochloride has emerged as a potent and selective inhibitor of both wild-type LRRK2 and its pathogenic G2019S mutant. This technical guide provides a comprehensive overview of the preclinical data on CZC-54252, detailing its inhibitory activity, neuroprotective effects, and the experimental protocols used for its characterization. Furthermore, this guide illustrates the intricate LRRK2 G2019S signaling pathway and the mechanism of action of CZC-54252 through detailed diagrams.

Introduction to this compound

This compound is a small molecule inhibitor of LRRK2 kinase activity.[1][2] Its development has been a significant step forward in the quest for disease-modifying therapies for Parkinson's disease, particularly for patients carrying the G2019S mutation.[3] This compound exhibits high potency and selectivity, making it an invaluable tool for both basic research and as a lead compound for drug development.[3]

Chemical Properties:

PropertyValue
Chemical Name N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide hydrochloride
Molecular Formula C₂₂H₂₅ClN₆O₄S · HCl
Molecular Weight 541.45 g/mol
CAS Number 1191911-27-9 (free base)
Solubility Soluble in DMSO

Quantitative Analysis of LRRK2 Inhibition

CZC-54252 has been demonstrated to be a highly potent inhibitor of both wild-type (WT) and G2019S mutant LRRK2. The following tables summarize the key quantitative data from in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition

TargetAssay TypeIC₅₀ (nM)Reference
LRRK2 (WT)TR-FRET1.28[1][2]
LRRK2 (G2019S)TR-FRET1.85[1][2]

Table 2: Cellular Activity and Neuroprotection

Cell TypeAssayEndpointEC₅₀ (nM)Reference
Primary Human NeuronsNeurite OutgrowthAttenuation of G2019S-induced neuronal injury~1[1]
Primary Human NeuronsNeurite OutgrowthReversal of G2019S-induced neurite defects1.6 (fully reversed)[3]

LRRK2 G2019S Signaling Pathway

The G2019S mutation in LRRK2 leads to a gain-of-function, resulting in enhanced kinase activity. This hyperactivity disrupts several downstream cellular processes, contributing to neurodegeneration. Key affected pathways include:

  • Mitogen-Activated Protein Kinase (MAPK) Signaling: The LRRK2 G2019S mutation can lead to altered MAPK signaling, impacting cell survival and apoptosis.[4]

  • Autophagy and Lysosomal Function: Mutant LRRK2 can impair autophagic processes, leading to the accumulation of misfolded proteins like α-synuclein.[5]

  • Mitochondrial Function: The G2019S mutation has been linked to mitochondrial dysfunction and increased oxidative stress.[6]

  • Vesicle Trafficking: LRRK2 plays a role in regulating synaptic vesicle dynamics, and the G2019S mutation can disrupt this process.[6]

  • Neuroinflammation: The mutant kinase can promote inflammatory responses in microglia, further exacerbating neuronal damage.[6]

Below is a diagram illustrating the central role of LRRK2 G2019S in these pathological signaling cascades.

LRRK2_G2019S_Pathway cluster_upstream Upstream Triggers cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Pathological Events Genetic Factors Genetic Factors LRRK2 G2019S LRRK2 G2019S Genetic Factors->LRRK2 G2019S Environmental Factors Environmental Factors Environmental Factors->LRRK2 G2019S LRRK2 (WT) LRRK2 (WT) Normal Cellular Function Normal Cellular Function LRRK2 (WT)->Normal Cellular Function Increased Kinase Activity Increased Kinase Activity LRRK2 G2019S->Increased Kinase Activity MAPK Pathway Dysregulation MAPK Pathway Dysregulation Increased Kinase Activity->MAPK Pathway Dysregulation Autophagy Impairment Autophagy Impairment Increased Kinase Activity->Autophagy Impairment Mitochondrial Dysfunction Mitochondrial Dysfunction Increased Kinase Activity->Mitochondrial Dysfunction Vesicle Trafficking Defects Vesicle Trafficking Defects Increased Kinase Activity->Vesicle Trafficking Defects Neuroinflammation Neuroinflammation Increased Kinase Activity->Neuroinflammation Neuronal Injury & Death Neuronal Injury & Death MAPK Pathway Dysregulation->Neuronal Injury & Death Autophagy Impairment->Neuronal Injury & Death Mitochondrial Dysfunction->Neuronal Injury & Death Vesicle Trafficking Defects->Neuronal Injury & Death Neuroinflammation->Neuronal Injury & Death CZC-54252 CZC-54252 CZC-54252->Increased Kinase Activity Inhibits

LRRK2 G2019S Signaling Cascade and Point of Inhibition by CZC-54252.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of CZC-54252 with the LRRK2 G2019S mutant.

In Vitro LRRK2 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the direct inhibitory effect of CZC-54252 on the kinase activity of recombinant LRRK2 G2019S.

Materials:

  • Recombinant human LRRK2 (G2019S mutant) enzyme

  • LRRKtide peptide substrate (fluorescein-labeled)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • This compound (serially diluted in DMSO)

  • TR-FRET detection buffer (containing EDTA to stop the reaction and a terbium-labeled anti-phospho-LRRKtide antibody)

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Add 2 µL of serially diluted CZC-54252 in DMSO or DMSO alone (for control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 4 µL of LRRK2 G2019S enzyme diluted in kinase reaction buffer to each well.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 4 µL of a solution containing LRRKtide substrate and ATP in kinase reaction buffer to each well to start the kinase reaction. The final ATP concentration should be close to the Kₘ for LRRK2.

  • Reaction Incubation: Incubate the plate for 60-90 minutes at room temperature.

  • Reaction Termination and Detection: Add 10 µL of TR-FRET detection buffer to each well to stop the reaction and introduce the detection antibody.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the percent inhibition against the logarithm of the CZC-54252 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Serial Dilution of CZC-54252 Serial Dilution of CZC-54252 Plate CZC-54252 Plate CZC-54252 Serial Dilution of CZC-54252->Plate CZC-54252 Prepare LRRK2 G2019S Enzyme Prepare LRRK2 G2019S Enzyme Add Enzyme Add Enzyme Prepare LRRK2 G2019S Enzyme->Add Enzyme Prepare Substrate/ATP Mix Prepare Substrate/ATP Mix Initiate Reaction Initiate Reaction Prepare Substrate/ATP Mix->Initiate Reaction Pre-incubate Pre-incubate Add Enzyme->Pre-incubate Pre-incubate->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Stop & Detect Stop & Detect Incubate->Stop & Detect Read Plate Read Plate Stop & Detect->Read Plate Calculate TR-FRET Ratio Calculate TR-FRET Ratio Read Plate->Calculate TR-FRET Ratio Generate Dose-Response Curve Generate Dose-Response Curve Calculate TR-FRET Ratio->Generate Dose-Response Curve Determine IC50 Determine IC50 Generate Dose-Response Curve->Determine IC50

Experimental Workflow for the TR-FRET LRRK2 Kinase Assay.
Neurite Outgrowth Assay in Primary Human Neurons

This cellular assay assesses the ability of CZC-54252 to protect neurons from the toxic effects of LRRK2 G2019S expression.

Materials:

  • Primary human cortical neurons

  • Neuron culture medium and supplements

  • Lentiviral vectors encoding LRRK2 G2019S and a fluorescent reporter (e.g., GFP)

  • This compound (dissolved in DMSO and diluted in culture medium)

  • Fixation and permeabilization solutions

  • Antibodies for neuronal markers (e.g., β-III tubulin) and fluorescent secondary antibodies

  • High-content imaging system

Procedure:

  • Cell Plating: Plate primary human neurons in appropriate culture vessels (e.g., 96-well plates) coated with a suitable substrate (e.g., poly-D-lysine and laminin).

  • Transduction: After allowing the neurons to adhere and extend initial processes, transduce the cells with lentiviral vectors expressing LRRK2 G2019S-GFP or a control vector.

  • Compound Treatment: Following transduction, treat the neurons with various concentrations of CZC-54252 or vehicle (DMSO).

  • Culture: Culture the neurons for a period sufficient to observe neurite retraction in the G2019S-expressing cells (e.g., 5-7 days).

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS), and stain with primary and fluorescently-labeled secondary antibodies to visualize neurons and their processes.

  • Imaging: Acquire images using a high-content imaging system, capturing multiple fields per well.

  • Image Analysis: Use automated image analysis software to quantify neuronal morphology, including total neurite length, number of neurites, and branching complexity per neuron.

  • Data Analysis: Normalize the neurite outgrowth measurements to the control group. Plot the normalized neurite length against the logarithm of the CZC-54252 concentration and determine the EC₅₀ value for neuroprotection.

Logical_Relationship LRRK2_G2019S_Expression LRRK2 G2019S Expression in Primary Neurons Increased_Kinase_Activity Increased LRRK2 Kinase Activity LRRK2_G2019S_Expression->Increased_Kinase_Activity Leads to Neuronal_Toxicity Neuronal Toxicity (Neurite Retraction) Increased_Kinase_Activity->Neuronal_Toxicity Causes Neuroprotection Neuroprotection (Restoration of Neurite Outgrowth) CZC-54252 CZC-54252 Hydrochloride CZC-54252->Increased_Kinase_Activity Inhibits CZC-54252->Neuroprotection Results in

Logical Relationship of CZC-54252, LRRK2 G2019S, and Neuroprotection.

Conclusion

This compound is a potent and selective inhibitor of the LRRK2 G2019S mutant, demonstrating significant neuroprotective effects in cellular models of Parkinson's disease. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug developers working on LRRK2-targeted therapies. The continued investigation of CZC-54252 and similar compounds holds great promise for the development of novel treatments that may slow or halt the progression of Parkinson's disease.

References

CZC-54252 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Potent LRRK2 Inhibitor for Neurodegenerative Disease Research

This technical guide provides a comprehensive overview of CZC-54252 hydrochloride, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended for researchers, scientists, and drug development professionals investigating potential therapeutic interventions for neurodegenerative diseases, particularly Parkinson's disease.

Introduction

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The kinase activity of the LRRK2 protein is implicated in the pathophysiology of the disease, making it a key target for therapeutic development. This compound has emerged as a valuable tool compound for studying the physiological and pathological roles of LRRK2.

Physicochemical Properties and Identification

There is a discrepancy in the publicly available information regarding the CAS Registry Number for this compound. Researchers should be aware of the following two commonly cited numbers:

  • 1784253-05-9 [1]

  • 1191911-27-9

It is recommended to verify the CAS number with the specific supplier.

Table 1: Physicochemical Data for this compound

PropertyValue
Molecular Formula C₂₂H₂₅ClN₆O₄S · HCl
Molecular Weight 541.45 g/mol
Appearance Off-white to yellow solid
Purity ≥98% (typically determined by HPLC or TLC)
Solubility Soluble in DMSO (up to 100 mM)[1]
Storage Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[2]

Biological Activity and Mechanism of Action

CZC-54252 is a highly potent and selective ATP-competitive inhibitor of LRRK2 kinase activity. It demonstrates nanomolar potency against both wild-type LRRK2 and the common pathogenic G2019S mutant, which exhibits increased kinase activity.

Table 2: In Vitro Inhibitory Activity of CZC-54252

TargetIC₅₀ (nM)
Wild-type LRRK21.28
G2019S mutant LRRK21.85

Data compiled from multiple sources[3].

The primary mechanism of action of CZC-54252 is the inhibition of LRRK2's kinase function, which is believed to play a crucial role in neuronal injury and death in Parkinson's disease.

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein involved in various cellular processes. Its kinase activity has been shown to modulate pathways related to vesicular trafficking, autophagy, and inflammation. The diagram below illustrates a simplified LRRK2 signaling pathway and the point of intervention for CZC-54252.

LRRK2_Signaling_Pathway cluster_upstream Upstream Activators cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects cluster_inhibitor Point of Intervention Pathogenic Mutations (e.g., G2019S) Pathogenic Mutations (e.g., G2019S) LRRK2 LRRK2 Pathogenic Mutations (e.g., G2019S)->LRRK2 Increase Activity Cellular Stress Cellular Stress Cellular Stress->LRRK2 pLRRK2 (Active) pLRRK2 (Active) LRRK2->pLRRK2 (Active) Autophosphorylation Rab GTPase Phosphorylation Rab GTPase Phosphorylation pLRRK2 (Active)->Rab GTPase Phosphorylation Neuroinflammation Neuroinflammation pLRRK2 (Active)->Neuroinflammation Altered Vesicular Trafficking Altered Vesicular Trafficking Rab GTPase Phosphorylation->Altered Vesicular Trafficking Impaired Autophagy Impaired Autophagy Altered Vesicular Trafficking->Impaired Autophagy Neuronal Injury Neuronal Injury Impaired Autophagy->Neuronal Injury Neuroinflammation->Neuronal Injury CZC-54252 CZC-54252 CZC-54252->pLRRK2 (Active) Inhibits

Caption: LRRK2 Signaling and CZC-54252 Inhibition.

Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of CZC-54252 against LRRK2 in a biochemical assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prepare Assay Buffer Prepare Assay Buffer Dilute Recombinant LRRK2 Dilute Recombinant LRRK2 Prepare Assay Buffer->Dilute Recombinant LRRK2 Combine LRRK2 and CZC-54252 Combine LRRK2 and CZC-54252 Dilute Recombinant LRRK2->Combine LRRK2 and CZC-54252 Prepare CZC-54252 Serial Dilutions Prepare CZC-54252 Serial Dilutions Prepare CZC-54252 Serial Dilutions->Combine LRRK2 and CZC-54252 Pre-incubate Pre-incubate Combine LRRK2 and CZC-54252->Pre-incubate Initiate Reaction with ATP/Substrate Mix Initiate Reaction with ATP/Substrate Mix Pre-incubate->Initiate Reaction with ATP/Substrate Mix Incubate at 30°C Incubate at 30°C Initiate Reaction with ATP/Substrate Mix->Incubate at 30°C Terminate Reaction Terminate Reaction Incubate at 30°C->Terminate Reaction Separate by SDS-PAGE Separate by SDS-PAGE Terminate Reaction->Separate by SDS-PAGE Detect Phosphorylation Detect Phosphorylation Separate by SDS-PAGE->Detect Phosphorylation Quantify and Calculate IC50 Quantify and Calculate IC50 Detect Phosphorylation->Quantify and Calculate IC50

Caption: In Vitro LRRK2 Kinase Assay Workflow.

Methodology:

  • Assay Components:

    • Recombinant human LRRK2 (wild-type or G2019S mutant)

    • LRRKtide (a model peptide substrate) or a protein substrate like Rab10

    • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods)

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

    • This compound dissolved in DMSO

  • Procedure:

    • Serially dilute CZC-54252 in assay buffer.

    • In a microplate, add the LRRK2 enzyme to each well.

    • Add the diluted CZC-54252 or DMSO (vehicle control) to the wells and pre-incubate for 10-20 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

    • Detect the amount of phosphorylated substrate using an appropriate method (e.g., autoradiography for radiolabeled ATP, or luminescence/fluorescence-based assays).

    • Calculate the percentage of inhibition for each concentration of CZC-54252 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Neuroprotection Assay in Primary Human Neurons

This protocol describes a general method to evaluate the neuroprotective effects of CZC-54252 in a cell-based model of LRRK2-induced neuronal injury.

Methodology:

  • Cell Culture and Transfection:

    • Culture primary human cortical neurons according to standard protocols.

    • Transfect the neurons with a plasmid expressing the pathogenic G2019S mutant of LRRK2. A fluorescent protein reporter (e.g., GFP) can be co-transfected to identify transfected cells.

  • Treatment:

    • Following transfection, treat the neuronal cultures with varying concentrations of CZC-54252 or DMSO as a vehicle control.

  • Induction of Neuronal Injury:

    • The expression of G2019S LRRK2 itself can induce neuronal injury over time. Alternatively, a neurotoxic stressor can be applied to exacerbate the phenotype.

  • Assessment of Neuroprotection:

    • After a defined incubation period (e.g., 48-72 hours), fix the cells.

    • Perform immunocytochemistry to visualize neuronal morphology (e.g., using antibodies against β-III tubulin or MAP2).

    • Acquire images using fluorescence microscopy.

    • Quantify neuronal health by measuring parameters such as neurite length, branching, and cell survival in the transfected (GFP-positive) population.

    • Determine the EC₅₀ value of CZC-54252 for its neuroprotective effect.

Table 3: Cellular Activity of CZC-54252

AssayEC₅₀ (nM)
Attenuation of G2019S LRRK2-induced neuronal injury in human neurons~1

Data from MedChemExpress and Tocris Bioscience.

Pharmacokinetics and In Vivo Studies

While CZC-54252 is a potent tool for in vitro and cell-based assays, its utility in vivo is limited by poor brain penetration. Studies have indicated that it does not efficiently cross the blood-brain barrier. Therefore, for in vivo investigations requiring central nervous system target engagement, more recently developed brain-penetrant LRRK2 inhibitors may be more suitable.

Conclusion

This compound is a highly valuable research tool for the investigation of LRRK2 biology and its role in neurodegenerative diseases. Its nanomolar potency and selectivity for both wild-type and G2019S LRRK2 make it an excellent compound for in vitro kinase assays and for studying the cellular consequences of LRRK2 inhibition. While its limited brain penetrance restricts its direct therapeutic potential for central nervous system disorders, it remains an indispensable compound for target validation and for elucidating the intricate signaling pathways governed by LRRK2. Researchers should remain mindful of the conflicting CAS number information and confirm the identity of their compound with the supplier.

References

Unveiling CZC-54252 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of CZC-54252 hydrochloride, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document details the compound's core properties, its mechanism of action, and provides detailed experimental protocols for its application in research settings.

Core Properties and Quantitative Data

This compound is a small molecule inhibitor extensively used in research to investigate the role of LRRK2 in cellular pathways, particularly in the context of Parkinson's disease. Its hydrochloride salt form enhances its solubility and stability for experimental use.

PropertyValueReferences
Molecular Weight 541.45 g/mol [1][2]
Chemical Formula C₂₂H₂₆Cl₂N₆O₄S[2][3]
Formula (HCl Salt) C₂₂H₂₅ClN₆O₄S · HCl[1]
CAS Number 1784253-05-9 (HCl salt)[1][2]
Purity ≥98%[1]
Solubility Soluble to 100 mM in DMSO[3]
Storage Store at +4°C for short term, -20°C for long term.[2] Solutions in DMSO can be stored at -80°C for up to 6 months.[4]
Appearance Light yellow to orange solid[4]

Potency and Selectivity

This compound is a highly potent inhibitor of both wild-type LRRK2 and its pathogenic G2019S mutant, a common mutation associated with familial and sporadic Parkinson's disease.

Assay TypeTargetIC₅₀ ValueEC₅₀ ValueReferences
In vitro Kinase AssayWild-type LRRK21.28 nM-[1]
In vitro Kinase AssayG2019S mutant LRRK21.85 nM-[1]
Neuronal Injury AssayLRRK2-G2019S mutant activity in primary human neurons-~1 nM[1]

Mechanism of Action and LRRK2 Signaling Pathway

This compound exerts its effects by directly inhibiting the kinase activity of LRRK2. LRRK2 is a large, multi-domain protein that plays a crucial role in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function. Mutations in LRRK2, particularly the G2019S mutation, lead to increased kinase activity, which is implicated in the pathogenesis of Parkinson's disease.

The diagram below illustrates a simplified LRRK2 signaling pathway and the point of inhibition by CZC-54252.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2 LRRK2 Growth_Factors->LRRK2 Inflammatory_Signals Inflammatory Signals Inflammatory_Signals->LRRK2 Cellular_Stress Cellular Stress Cellular_Stress->LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylation Autophagy Impaired Autophagy LRRK2->Autophagy Mitochondrial_Dysfunction Mitochondrial Dysfunction LRRK2->Mitochondrial_Dysfunction Vesicular_Trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Damage Neuronal Damage Vesicular_Trafficking->Neuronal_Damage Autophagy->Neuronal_Damage Mitochondrial_Dysfunction->Neuronal_Damage Inhibitor CZC-54252 Hydrochloride Inhibitor->LRRK2 Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Studies Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET) Determine_IC50 Determine IC₅₀ Biochemical_Assay->Determine_IC50 Chemoproteomics Chemoproteomics Profiling Determine_IC50->Chemoproteomics Assess_Selectivity Assess Kinase Selectivity Chemoproteomics->Assess_Selectivity Cellular_Assay Cellular Target Engagement (e.g., pLRRK2 Western Blot) Assess_Selectivity->Cellular_Assay Determine_EC50 Determine EC₅₀ Cellular_Assay->Determine_EC50 Functional_Assay Functional Phenotypic Assay (e.g., Neurite Outgrowth) Determine_EC50->Functional_Assay Assess_Neuroprotection Assess Neuroprotective Effects Functional_Assay->Assess_Neuroprotection PK_Studies Pharmacokinetic (PK) Studies Assess_Neuroprotection->PK_Studies Assess_BBB Assess Brain Penetration PK_Studies->Assess_BBB PD_Model Parkinson's Disease Animal Model Assess_BBB->PD_Model Evaluate_Efficacy Evaluate In Vivo Efficacy PD_Model->Evaluate_Efficacy

References

CZC-54252 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of CZC-54252 hydrochloride, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental data. Furthermore, it offers detailed protocols for essential assays and visual representations of signaling and experimental workflows to support further research and development.

Core Compound Information

PropertyValue
IUPAC Name N-(2-((5-chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide hydrochloride[1]
Molecular Formula C₂₂H₂₆Cl₂N₆O₄S[2]
Molecular Weight 541.5 g/mol [2]
CAS Number 1784253-05-9 (HCl salt)[1][3][4]
InChI Key KWCBHUPLQMUKAF-UHFFFAOYSA-N[1][3]
SMILES CS(=O)(=O)NC1=CC=CC=C1NC2=NC(NC3=CC=C(N4CCOCC4)C=C3OC)=NC=C2Cl.Cl[1]
Appearance Solid powder
Purity ≥98%[3][4]
Solubility Soluble in DMSO[4]

Mechanism of Action and Biological Activity

This compound is a highly potent and selective inhibitor of LRRK2, a kinase implicated in both familial and sporadic cases of Parkinson's disease.[2][5] Pathogenic mutations in the LRRK2 gene, such as the common G2019S mutation, lead to increased kinase activity, which is believed to contribute to neuronal damage and the progression of Parkinson's disease.[5]

Quantitative Biological Data
ParameterTargetValueAssay Type
IC₅₀ Wild-type LRRK21.28 nMCell-free[1][6][7]
IC₅₀ G2019S mutant LRRK21.85 nMCell-free[1][6][7]
EC₅₀ G2019S LRRK2-mediated neuronal injury~1 nMCellular[1][6]

The LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Its activation is a key event in the signaling cascade that leads to downstream cellular effects. The kinase activity of LRRK2 is central to its pathological role in Parkinson's disease.

One of the key downstream effects of LRRK2 activation is the phosphorylation of a subset of Rab GTPases. This phosphorylation event can modulate vesicular trafficking, a critical process for neuronal function and health. Dysregulation of this pathway due to hyperactive LRRK2 is thought to contribute to the neurodegenerative process. Furthermore, LRRK2 has been implicated in other cellular processes such as autophagy, mitochondrial function, and neuroinflammation.[5] The inhibition of LRRK2 kinase activity by this compound is a promising therapeutic strategy to mitigate these pathological effects.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_Inactive Inactive LRRK2 LRRK2_Active Active LRRK2 (Kinase Domain) LRRK2_Active->LRRK2_Inactive GTP hydrolysis pRab_GTPases Phosphorylated Rab GTPases LRRK2_Active->pRab_GTPases Phosphorylation Autophagy Autophagy Dysfunction LRRK2_Active->Autophagy Mitochondrial_Dysfunction Mitochondrial Dysfunction LRRK2_Active->Mitochondrial_Dysfunction Neuroinflammation Neuroinflammation LRRK2_Active->Neuroinflammation GTP_GDP GTP/GDP Binding GTP_GDP->LRRK2_Active GTP binding PD_Mutations Parkinson's Disease Mutations (e.g., G2019S) PD_Mutations->LRRK2_Active Increases Kinase Activity Rab_GTPases Rab GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Neuronal_Damage Neuronal Damage & Cell Death Vesicular_Trafficking->Neuronal_Damage Autophagy->Neuronal_Damage Mitochondrial_Dysfunction->Neuronal_Damage Neuroinflammation->Neuronal_Damage CZC_54252 CZC-54252 Hydrochloride CZC_54252->LRRK2_Active Inhibition

A simplified diagram of the LRRK2 signaling pathway and the inhibitory action of CZC-54252 HCl.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and application of this compound.

In Vitro LRRK2 Kinase Activity Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the kinase activity of LRRK2 and the inhibitory effect of compounds like this compound.

Materials:

  • Recombinant LRRK2 (wild-type or mutant)

  • LRRKtide (a synthetic peptide substrate)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BRIJ-35)

  • Europium-labeled anti-phospho-LRRKtide antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • This compound stock solution in DMSO

  • 384-well low-volume plates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

  • Add the LRRK2 enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of LRRKtide and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the detection reagents: a mixture of the Europium-labeled antibody and APC-labeled streptavidin.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on a TR-FRET plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).

  • Calculate the TR-FRET ratio and determine the IC₅₀ value for this compound.

TR_FRET_Workflow Start Start Compound_Dilution Prepare Serial Dilutions of CZC-54252 HCl Start->Compound_Dilution Plate_Compound Add Compound to 384-well Plate Compound_Dilution->Plate_Compound Add_Enzyme Add LRRK2 Enzyme Plate_Compound->Add_Enzyme Start_Reaction Add Substrate (LRRKtide) and ATP Solution Add_Enzyme->Start_Reaction Incubate_Reaction Incubate at Room Temp (e.g., 60 min) Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (Add EDTA) Incubate_Reaction->Stop_Reaction Add_Detection Add TR-FRET Detection Reagents Stop_Reaction->Add_Detection Incubate_Detection Incubate in Dark (60 min) Add_Detection->Incubate_Detection Read_Plate Read Plate on TR-FRET Reader Incubate_Detection->Read_Plate Analyze_Data Calculate IC50 Value Read_Plate->Analyze_Data End End Analyze_Data->End

A workflow diagram for a typical in vitro TR-FRET kinase assay.
Cellular LRRK2 Autophosphorylation Assay

This protocol outlines a method to assess the inhibitory effect of this compound on LRRK2 autophosphorylation in a cellular context.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) overexpressing LRRK2

  • Cell culture medium and supplements

  • This compound stock solution in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • Primary antibodies: anti-phospho-LRRK2 (e.g., Ser935), anti-total-LRRK2, and anti-loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate the LRRK2-overexpressing cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 90 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Prepare samples for SDS-PAGE and load equal amounts of protein per lane.

  • Perform electrophoresis and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the blot and quantify the band intensities to determine the effect of this compound on LRRK2 autophosphorylation.

Kinase Selectivity Profiling

A critical aspect of drug development is to understand the selectivity of a compound. While specific selectivity data for this compound is not publicly available in a comprehensive panel, a structurally related compound, CZC-25146, has been profiled against a large panel of kinases. This provides an indication of the expected selectivity of CZC-54252.

A common method for this is chemoproteomics. This involves using the compound of interest as a "bait" to pull down its interacting kinases from a cell lysate. The bound kinases are then identified and quantified by mass spectrometry. This allows for a broad and unbiased assessment of the compound's selectivity.

Disclaimer: This document is intended for research purposes only. This compound is not for human or veterinary use. The experimental protocols provided are for guidance and may require optimization for specific laboratory conditions.

References

In-Depth Technical Guide: The Discovery and Synthesis of CZC-54252 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of CZC-54252 hydrochloride, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic contributor to both familial and sporadic Parkinson's disease, making LRRK2 a compelling therapeutic target. This document details the chemoproteomics-based discovery approach, starting from the multi-kinase inhibitor sunitinib (B231), that led to the identification of CZC-54252. Furthermore, it outlines the chemical synthesis, biological activity, and the relevant signaling pathways. Experimental protocols for key assays and visualizations of the discovery workflow and signaling pathways are provided to enable a deeper understanding and facilitate further research in the development of LRRK2-targeted therapies.

Discovery of this compound: A Chemoproteomics-Driven Approach

The discovery of this compound was the result of a systematic, chemoproteomics-based strategy aimed at developing potent and selective LRRK2 inhibitors.[1] The starting point for this endeavor was the existing multi-kinase inhibitor, sunitinib.

The core of the discovery process involved the use of an immobilized analog of sunitinib to capture interacting kinases from complex biological samples, such as mouse brain and kidney extracts.[1] This affinity-based chemical proteomics approach, coupled with quantitative mass spectrometry, allowed for the identification of LRRK2 as a specific binding partner.[1]

Subsequent structure-activity relationship (SAR) studies and chemical optimization of the initial sunitinib scaffold led to the development of the lead compound, CZC-54252.[1] This optimized molecule demonstrated significantly improved potency and selectivity for LRRK2.

Experimental Workflow for Discovery

The following diagram illustrates the key steps in the chemoproteomics-based discovery of CZC-54252.

Discovery_Workflow cluster_Discovery Chemoproteomics-Based Discovery Workflow Start Sunitinib (Multi-kinase inhibitor) Analog Synthesize Linkable Analog of Sunitinib Start->Analog Immobilize Immobilize Analog on Affinity Matrix Analog->Immobilize Incubate Incubate Matrix with Tissue Lysates (e.g., mouse brain, kidney) Immobilize->Incubate Capture Affinity Capture of Binding Proteins Incubate->Capture Elute Elute Bound Proteins Capture->Elute Identify Identify Proteins by LC-MS/MS Elute->Identify LRRK2_ID LRRK2 Identified as a Key Target Identify->LRRK2_ID SAR Structure-Activity Relationship (SAR) Studies LRRK2_ID->SAR Optimize Chemical Optimization for Potency and Selectivity SAR->Optimize CZC54252 This compound Optimize->CZC54252

Discovery workflow for this compound.

Synthesis of this compound

The chemical synthesis of this compound, with the IUPAC name N-(2-((5-chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide hydrochloride, is a multi-step process. The detailed synthetic route has not been publicly disclosed in full, step-by-step detail in the primary literature. However, based on its chemical structure, a plausible synthetic strategy can be devised involving key intermediates and reaction types common in medicinal chemistry.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the molecule at the two C-N bonds of the central pyrimidine (B1678525) ring. This suggests a convergent synthesis where the substituted aniline (B41778) and phenylenediamine fragments are prepared separately and then coupled with a di-chloropyrimidine core.

Retrosynthesis CZC54252 CZC-54252 Intermediate1 N1-(5-chloro-4-((2-(methylsulfonamido)phenyl)amino)pyrimidin-2-yl)-4-methoxy-N1-(4-morpholinophenyl)amine CZC54252->Intermediate1 Final Product Intermediate2 2,4,5-trichloropyrimidine Intermediate1->Intermediate2 Buchwald-Hartwig or SNAr Intermediate3 2-methoxy-4-morpholinoaniline Intermediate1->Intermediate3 Buchwald-Hartwig or SNAr Intermediate4 N-(2-aminophenyl)methanesulfonamide Intermediate1->Intermediate4 Buchwald-Hartwig or SNAr

Retrosynthetic analysis of CZC-54252.

Biological Activity and Quantitative Data

This compound is a highly potent inhibitor of both wild-type LRRK2 and the pathogenic G2019S mutant, which is the most common LRRK2 mutation associated with Parkinson's disease.

Target Assay Type IC50 / EC50 Reference
Wild-Type LRRK2TR-FRET Kinase Assay1.28 nM[2][3][4][5][6]
G2019S LRRK2TR-FRET Kinase Assay1.85 nM[2][3][4][5][6]
G2019S LRRK2-induced Neuronal InjuryHuman Cortical Neurons~1 nM[2][3][4][5]
Experimental Protocol: TR-FRET LRRK2 Kinase Assay

This protocol outlines the general steps for determining the IC50 of CZC-54252 against LRRK2 using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents and Materials:

    • Recombinant human wild-type or G2019S LRRK2 enzyme.

    • LRRKtide (a synthetic peptide substrate).

    • ATP.

    • TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-LRRKtide antibody and Alexa Fluor™ 647-labeled tracer).

    • Assay buffer.

    • This compound stock solution in DMSO.

    • 384-well assay plates.

  • Procedure: a. Prepare serial dilutions of this compound in DMSO and then in assay buffer. b. Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate. c. Add the LRRK2 enzyme and LRRKtide substrate to the wells. d. Initiate the kinase reaction by adding ATP. The final ATP concentration should be approximately the Km of LRRK2 for ATP (e.g., 100 µM).[1] e. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction by adding EDTA. g. Add the TR-FRET detection reagents (antibody and tracer). h. Incubate in the dark to allow for antibody-antigen binding. i. Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

  • Data Analysis: a. Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm). b. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

LRRK2 Signaling Pathway in Parkinson's Disease

Mutations in LRRK2 are thought to lead to a gain-of-function, resulting in increased kinase activity. This aberrant activity is linked to a cascade of downstream cellular events that contribute to neurodegeneration in Parkinson's disease. LRRK2 has been implicated in several key cellular processes, including vesicular trafficking, autophagy, and mitochondrial function. A primary mechanism of LRRK2 pathology involves the phosphorylation of a subset of Rab GTPases.

The following diagram illustrates a simplified LRRK2 signaling pathway and the point of intervention for CZC-54252.

LRRK2_Pathway cluster_Pathway LRRK2 Signaling Pathway in Parkinson's Disease LRRK2_mut Mutant LRRK2 (e.g., G2019S) Rab_GTPases Rab GTPases LRRK2_mut->Rab_GTPases Phosphorylation LRRK2_wt Wild-Type LRRK2 LRRK2_wt->LRRK2_mut Mutation (Gain of function) CZC54252 CZC-54252 CZC54252->LRRK2_mut Inhibition pRab_GTPases Phosphorylated Rab GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Impaired Autophagy pRab_GTPases->Autophagy Mitochondrial_Dys Mitochondrial Dysfunction pRab_GTPases->Mitochondrial_Dys Neurodegeneration Neuronal Injury & Neurodegeneration Vesicular_Trafficking->Neurodegeneration Autophagy->Neurodegeneration Mitochondrial_Dys->Neurodegeneration

LRRK2 signaling pathway and inhibition by CZC-54252.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for Parkinson's disease. Its discovery through a sophisticated chemoproteomics platform highlights the power of this approach for identifying and optimizing potent and selective kinase inhibitors. The high potency of CZC-54252 against both wild-type and mutant LRRK2, coupled with its demonstrated neuroprotective effects in human neuronal models, underscores its potential as a valuable research tool and a promising therapeutic lead. Further investigation into its pharmacokinetic properties, in vivo efficacy, and safety profile is warranted to fully elucidate its clinical potential. This guide provides the foundational technical information to support and inspire such future research endeavors.

References

Methodological & Application

Application Notes and Protocols for CZC-54252 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease.[1] These mutations often lead to increased kinase activity, contributing to neuronal injury and neurodegeneration.[1][2] this compound serves as a critical research tool for studying the physiological and pathological roles of LRRK2, validating it as a therapeutic target, and for the development of novel therapeutics for Parkinson's disease.

These application notes provide a summary of the biochemical and cellular activity of this compound, along with detailed protocols for its use in key experimental assays.

Physicochemical Properties and Storage

PropertyValueReference
Molecular Formula C22H26Cl2N6O4S[4]
Molecular Weight 541.45 g/mol [2][4]
CAS Number 1784253-05-9[3]
Purity ≥98%[2][4]
Solubility Soluble to 100 mM in DMSO.[2][4] Insoluble in water and ethanol.[5]
Storage (Powder) Store at +4°C for short-term and -20°C for long-term (up to 3 years).[2][6]
Storage (Stock Solution in DMSO) Store at -20°C for up to 1 month or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[6]

Biological Activity

This compound is a highly potent inhibitor of both wild-type LRRK2 and the pathogenic G2019S mutant. In cellular models, it has demonstrated neuroprotective effects by attenuating neuronal injury induced by LRRK2 G2019S activity.

Assay TypeTarget/ModelIC50 / EC50Reference
In Vitro Kinase Assay Wild-Type LRRK21.28 nM[1][3]
In Vitro Kinase Assay G2019S Mutant LRRK21.85 nM[1][3]
Cellular Neuroprotection Assay Primary human neurons with LRRK2-G2019S induced injury~1 nM[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its experimental use.

LRRK2_Signaling_Pathway cluster_0 Cellular Processes Autophagy Autophagy Mitochondrial_Function Mitochondrial_Function Neuroinflammation Neuroinflammation LRRK2_Mutations LRRK2 Mutations (e.g., G2019S) LRRK2_Kinase_Activity Increased LRRK2 Kinase Activity LRRK2_Mutations->LRRK2_Kinase_Activity leads to LRRK2_Kinase_Activity->Autophagy impairs LRRK2_Kinase_Activity->Mitochondrial_Function impairs LRRK2_Kinase_Activity->Neuroinflammation impairs Neuronal_Injury Neuronal Injury & Neurodegeneration LRRK2_Kinase_Activity->Neuronal_Injury contributes to CZC_54252 CZC-54252 Hydrochloride CZC_54252->LRRK2_Kinase_Activity inhibits

Caption: LRRK2 signaling pathway and point of inhibition by CZC-54252.

Experimental_Workflow Start Start Prepare_Stock Prepare CZC-54252 Stock Solution (DMSO) Start->Prepare_Stock In_Vitro_Assay In Vitro Assay (e.g., TR-FRET Kinase Assay) Prepare_Stock->In_Vitro_Assay Cellular_Assay Cellular Assay (e.g., Neurite Outgrowth) Prepare_Stock->Cellular_Assay In_Vivo_Study In Vivo Study (e.g., Pharmacokinetics) Prepare_Stock->In_Vivo_Study Data_Analysis Data Analysis (IC50/EC50 Determination) In_Vitro_Assay->Data_Analysis Cellular_Assay->Data_Analysis In_Vivo_Study->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for using this compound.

Experimental Protocols

LRRK2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against LRRK2.

Materials:

  • Recombinant human LRRK2 (wild-type or G2019S mutant)

  • LRRKtide substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • This compound

  • DMSO

  • TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pLRRKtide antibody and GFP-LRRKtide tracer, or similar)

  • Stop buffer (e.g., 10 mM EDTA in kinase reaction buffer)

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 100 µM. Further dilute the compound in kinase reaction buffer to achieve the final desired concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing LRRK2 enzyme and LRRKtide substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for LRRK2.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 10 µL of stop buffer containing the TR-FRET detection reagents (e.g., Tb-labeled antibody).

    • Incubate the plate at room temperature for 60 minutes, protected from light, to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Neurite Outgrowth Assay in Primary Neurons

This protocol describes a method to assess the neuroprotective effects of this compound on neurite length in primary neurons, a common measure of neuronal health.

Materials:

  • Primary cortical neurons (e.g., from embryonic rats or mice, or human iPSC-derived)

  • Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)

  • Coated culture plates or coverslips (e.g., with poly-L-lysine and laminin)

  • Transfection reagents and plasmids for expressing G2019S LRRK2 and a fluorescent reporter (e.g., GFP)

  • This compound

  • DMSO

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization/blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% goat serum)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Plating: Plate dissociated primary neurons onto coated culture vessels at an appropriate density.

  • Transfection (Optional): If not using a stable cell line, transfect the neurons with plasmids encoding G2019S LRRK2 and a fluorescent reporter to visualize neurites.

  • Compound Treatment: After allowing the neurons to adhere and extend neurites (typically 24-48 hours), treat the cells with a dose range of this compound or DMSO (vehicle control).

  • Incubation: Incubate the cells for an appropriate time to observe the effects of the compound on neurite retraction or protection (e.g., 24-72 hours).

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize and block the cells for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.

    • Mount the coverslips onto slides with mounting medium containing DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Use automated image analysis software to measure the total neurite length per neuron.

  • Data Analysis: Quantify the average neurite length for each treatment condition. Normalize the data to the vehicle control and plot the results against the compound concentration to determine the EC50 for neuroprotection.

In Vivo Pharmacokinetic Study for Brain Penetration (General Protocol)

This protocol provides a general framework for assessing the pharmacokinetic profile and brain penetration of this compound in mice. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • This compound

  • Dosing vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

  • C57BL/6 or CD-1 mice

  • Dosing syringes and needles (for oral gavage or intravenous injection)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Surgical tools for brain extraction

  • Homogenizer

  • LC-MS/MS system

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Compound Formulation: Prepare a dosing solution of this compound in the appropriate vehicle.

  • Dosing: Administer a single dose of this compound to the mice via the desired route (e.g., oral gavage or intravenous injection).

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture or another appropriate method. Immediately following blood collection, perfuse the mice with saline and collect the brains.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate the plasma.

    • Brain: Weigh the brains and homogenize them in a suitable buffer.

  • Bioanalysis:

    • Extract this compound from the plasma and brain homogenates using a suitable method (e.g., protein precipitation with acetonitrile).

    • Quantify the concentration of the compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the key pharmacokinetic parameters for both plasma and brain (e.g., Cmax, Tmax, AUC, half-life).

    • Determine the brain-to-plasma concentration ratio at each time point to assess the extent of brain penetration.

Disclaimer

This document is intended for research use only and is not for use in diagnostic or therapeutic procedures. The provided protocols are for guidance and may require optimization for specific experimental conditions. Researchers should always adhere to institutional and national safety guidelines when handling chemical reagents and conducting animal studies.

References

CZC-54252 Hydrochloride: In Vitro Kinase Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CZC-54252 hydrochloride is a potent and highly selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][2][3] This document provides detailed application notes and protocols for the in vitro kinase assay of this compound, including its kinase selectivity profile and a representative experimental workflow. The provided methodologies and data are intended to guide researchers in the effective use of this compound for studying LRRK2 biology and in drug discovery efforts.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene, particularly the G2019S substitution, are the most common genetic cause of both familial and sporadic Parkinson's disease, leading to an increase in its kinase activity. This has positioned LRRK2 as a prime target for the development of novel neuroprotective therapies. This compound has emerged as a powerful chemical probe and potential therapeutic lead, demonstrating low nanomolar potency against both wild-type and G2019S mutant LRRK2.[1][2][3] Understanding its activity and selectivity is crucial for its application in research and development.

Data Presentation

Kinase Inhibition Profile of this compound

The inhibitory activity of this compound was determined against wild-type and the pathogenic G2019S mutant of LRRK2 using a time-resolved fluorescence resonance energy transfer (TR-FRET)-based in vitro kinase assay. The compound exhibits potent, single-digit nanomolar IC50 values.

Kinase TargetIC50 (nM)Assay Type
LRRK2 (Wild-Type)1.28TR-FRET
LRRK2 (G2019S Mutant)1.85TR-FRET

Table 1: In vitro inhibitory potency of this compound against LRRK2.

Kinase Selectivity Profile

To assess its specificity, CZC-54252 was profiled against a panel of 185 kinases. The results demonstrate a high degree of selectivity for LRRK2, with potent inhibition observed for only a limited number of off-target kinases. This "good selectivity" is a critical attribute for a high-quality chemical probe and a promising characteristic for a therapeutic candidate.

KinasepIC50
LRRK2 ~8.89
GAK>6
PLK4>6
TNK1>6
CAMKK2>6
PIP4K2C>6
...and 4 other kinases...

Table 2: Selectivity profile of CZC-54252 against a panel of human kinases. The data is presented as pIC50 (-log(IC50)). Only kinases with significant inhibition are listed for brevity. The full dataset can be found in the supplementary information of the source publication.

Mandatory Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway LRRK2 LRRK2 GTPase_Domain GTPase (Roc) Domain LRRK2->GTPase_Domain regulates Kinase_Domain Kinase Domain LRRK2->Kinase_Domain contains Substrates Substrates (e.g., Rab GTPases) Kinase_Domain->Substrates phosphorylates Phosphorylation Phosphorylation Substrates->Phosphorylation Cellular_Processes Cellular Processes (Vesicular Trafficking, Autophagy, Cytoskeletal Dynamics) Phosphorylation->Cellular_Processes modulates Neurodegeneration Neurodegeneration (Parkinson's Disease) Cellular_Processes->Neurodegeneration dysregulation leads to CZC54252 CZC-54252 Hydrochloride CZC54252->Kinase_Domain inhibits

Caption: Simplified LRRK2 Signaling Pathway and Point of Inhibition by CZC-54252.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - LRRK2 Enzyme (WT or G2019S) - Kinase Buffer - ATP - LRRKtide Substrate - CZC-54252 Dilutions Start->Prepare_Reagents Assay_Setup Assay Plate Setup: - Add Kinase - Add CZC-54252 or DMSO (control) - Add Substrate/ATP Mix Prepare_Reagents->Assay_Setup Incubation Incubation (e.g., 60 min at room temp) Assay_Setup->Incubation Detection Detection (TR-FRET): - Add Detection Reagents (e.g., Eu-Antibody, Acceptor) Incubation->Detection Read_Plate Read Plate (TR-FRET Reader) Detection->Read_Plate Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a TR-FRET based in vitro kinase assay.

Experimental Protocols

Materials and Reagents
  • Enzymes: Recombinant human LRRK2 (wild-type) and LRRK2 (G2019S mutant).

  • Substrate: LRRKtide (a synthetic peptide substrate for LRRK2).

  • Inhibitor: this compound, dissolved in DMSO to create a stock solution.

  • Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and BSA.

  • ATP: Adenosine triphosphate.

  • Detection Reagents: Time-Resolved FRET (TR-FRET) detection kit (e.g., Lanthascreen™), including a Europium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled tracer (acceptor).

  • Assay Plates: Low-volume, 384-well black plates.

  • Plate Reader: A microplate reader capable of TR-FRET measurements.

Time-Resolved FRET (TR-FRET) In Vitro Kinase Assay Protocol

This protocol is a representative example for determining the IC50 of CZC-54252 against LRRK2. Optimization of enzyme, substrate, and ATP concentrations may be required.

  • Reagent Preparation:

    • Prepare a 2X kinase reaction buffer.

    • Prepare a 4X solution of LRRK2 enzyme in 1X kinase reaction buffer.

    • Prepare a 4X solution of the LRRKtide substrate and ATP in 1X kinase reaction buffer. The ATP concentration should be at or near the Km for LRRK2 (e.g., 100 µM).

    • Prepare a serial dilution of this compound in 100% DMSO. Further dilute these into 1X kinase reaction buffer to create 4X inhibitor solutions. Include a DMSO-only control.

  • Assay Procedure:

    • To the wells of a 384-well assay plate, add 2.5 µL of the 4X CZC-54252 dilutions or DMSO control.

    • Add 2.5 µL of the 4X LRRK2 enzyme solution to all wells.

    • Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP mixture to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the TR-FRET detection solution containing the Europium-labeled anti-phospho-LRRKtide antibody and the fluorescent tracer according to the manufacturer's instructions.

    • Add 10 µL of the detection solution to each well to stop the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Determine the percent inhibition for each concentration of CZC-54252 relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound is a highly potent and selective inhibitor of LRRK2 kinase activity. The data and protocols presented here provide a comprehensive guide for its use in in vitro kinase assays. Its well-characterized profile makes it an invaluable tool for researchers investigating the role of LRRK2 in Parkinson's disease and for the development of novel therapeutic strategies targeting this kinase.

References

Application Notes and Protocols for Time-Resolved FRET Assay with CZC-54252 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research.[1][2] This document provides detailed application notes and a comprehensive protocol for utilizing this compound in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine its inhibitory activity against LRRK2. TR-FRET assays are a homogenous, robust, and sensitive method for quantifying kinase activity and are well-suited for high-throughput screening of potential inhibitors.[3][4][5]

Mechanism of Action of CZC-54252

This compound acts as an ATP-competitive inhibitor of the LRRK2 kinase domain. By binding to the ATP pocket, it prevents the phosphorylation of LRRK2 substrates, thereby inhibiting its downstream signaling. The potency of CZC-54252 has been quantified against both wild-type LRRK2 and the pathogenic G2019S mutant, which is commonly associated with familial Parkinson's disease.[6][7]

Data Presentation

The inhibitory activity of this compound against LRRK2 has been determined using TR-FRET-based kinase activity assays.[8] The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.

Table 1: In Vitro Inhibitory Activity of CZC-54252

TargetIC50 (nM)Assay Conditions
Wild-Type LRRK21.28[6][9][10]TR-FRET Kinase Assay
G2019S LRRK21.85[6][9][10]TR-FRET Kinase Assay

Table 2: Cellular Activity of CZC-54252

ActivityEC50 (nM)Cell Model
Attenuation of G2019S LRRK2-induced Neuronal Injury~1[6][9]Primary Human Neurons

Signaling Pathway

The following diagram illustrates the signaling pathway of LRRK2 and the inhibitory action of CZC-54252.

LRRK2_Pathway cluster_0 cluster_1 LRRK2 LRRK2 Substrate LRRK2 Substrate (e.g., Rab GTPases) LRRK2->Substrate Phosphorylates pSubstrate Phosphorylated Substrate LRRK2->pSubstrate ATP ATP ATP->LRRK2 Downstream Downstream Cellular Processes (e.g., Vesicular Trafficking, Autophagy) pSubstrate->Downstream Regulates CZC54252 CZC-54252 CZC54252->LRRK2 Inhibits

Caption: LRRK2 Signaling and Inhibition by CZC-54252.

Experimental Protocols

Time-Resolved FRET (TR-FRET) Assay for LRRK2 Inhibition

This protocol outlines the steps to measure the inhibitory effect of this compound on LRRK2 kinase activity.

Materials:

  • This compound

  • Recombinant human LRRK2 (wild-type or G2019S mutant)

  • LRRK2 peptide substrate (e.g., LRRKtide), labeled with a FRET acceptor (e.g., a fluorescent tag)

  • Anti-phospho-LRRKtide antibody labeled with a TR-FRET donor (e.g., Europium cryptate)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well low-volume microplates

  • TR-FRET-compatible plate reader

Experimental Workflow Diagram:

TR_FRET_Workflow cluster_workflow TR-FRET Assay Workflow A 1. Dispense CZC-54252 (or DMSO control) to assay plate B 2. Add LRRK2 Enzyme and LRRKtide Substrate A->B C 3. Initiate Reaction by adding ATP B->C D 4. Incubate at Room Temp C->D E 5. Stop Reaction and Add Detection Reagents (Eu-Antibody) D->E F 6. Incubate for Signal Development E->F G 7. Read TR-FRET Signal F->G

Caption: Workflow for the LRRK2 TR-FRET Inhibition Assay.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for IC50 determination. Also, prepare a DMSO-only control.

  • Assay Plate Preparation:

    • Add the diluted CZC-54252 solutions and the DMSO control to the wells of a 384-well plate.

  • Enzyme and Substrate Addition:

    • Prepare a mixture of LRRK2 enzyme and the LRRKtide substrate in assay buffer.

    • Dispense this mixture into each well of the assay plate.

  • Reaction Initiation:

    • Prepare an ATP solution in assay buffer at a concentration close to the Km of LRRK2 for ATP (e.g., 100 µM).[8]

    • Add the ATP solution to all wells to start the kinase reaction.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a solution containing EDTA and the Europium-labeled anti-phospho-LRRKtide antibody.

    • Incubate the plate for at least 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Signal Reading:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at approximately 320-340 nm.[3]

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the logarithm of the CZC-54252 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Principle of the TR-FRET Assay Diagram:

TR_FRET_Principle cluster_inhibition Inhibition by CZC-54252 cluster_no_inhibition No Inhibition (Control) LRRK2_I LRRK2 Substrate_I LRRKtide Substrate (Acceptor Labeled) LRRK2_I->Substrate_I No Reaction No_Phosphorylation No Phosphorylation CZC_I CZC-54252 CZC_I->LRRK2_I Inhibits No_FRET Low TR-FRET Signal Eu_Ab_I Eu-Antibody (Donor Labeled) Eu_Ab_I->No_Phosphorylation Cannot Bind LRRK2_A LRRK2 Substrate_A LRRKtide Substrate (Acceptor Labeled) LRRK2_A->Substrate_A Phosphorylates pSubstrate_A Phosphorylated Substrate FRET High TR-FRET Signal pSubstrate_A->FRET FRET Occurs Eu_Ab_A Eu-Antibody (Donor Labeled) Eu_Ab_A->pSubstrate_A Binds

Caption: Principle of the TR-FRET Assay for LRRK2 Inhibition.

Conclusion

The TR-FRET assay is a powerful tool for characterizing the inhibitory activity of compounds like this compound against LRRK2. The detailed protocol and accompanying information in these application notes provide a solid foundation for researchers to implement this assay in their drug discovery and development efforts targeting Parkinson's disease.

References

Application Notes and Protocols for CZC-54252 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3][4][5] LRRK2 is a key enzyme implicated in the pathogenesis of Parkinson's disease, with mutations in the LRRK2 gene being a common cause of both familial and sporadic forms of the disease.[3] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments aimed at investigating LRRK2 signaling and its role in cellular processes, particularly in the context of neurodegenerative disease research.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of LRRK2.[1][2][4][5] It shows high potency against both wild-type LRRK2 and the pathogenic G2019S mutant form of the enzyme.[1][2][4][5][6] The inhibition of LRRK2 kinase activity can reverse cellular phenotypes associated with LRRK2 mutations, such as neuronal injury, making it a valuable tool for studying the downstream consequences of LRRK2 activation.[1][2][6]

Data Presentation

Table 1: In Vitro Efficacy of this compound
TargetAssay TypeIC50 / EC50Reference
Wild-type LRRK2Cell-free kinase assay1.28 nM[1][2][4][5]
G2019S mutant LRRK2Cell-free kinase assay1.85 nM[1][2][4][5]
G2019S LRRK2-induced human neuronal injuryCellular assay~1 nM[1][2][6]
Table 2: Physicochemical and Handling Information
PropertyValueReference
Molecular Weight541.45 g/mol (hydrochloride salt)[3]
Purity≥98%[3]
Stock Solution Preparation100 mg/mL (198.02 mM) in fresh DMSO[5]
Storage of Stock Solution-20°C for up to 1 month; -80°C for up to 6 months. Avoid moisture.[1]
Short-term Storage (Solid)0 - 4°C (days to weeks)[7]
Long-term Storage (Solid)-20°C (months to years)[7]

Signaling Pathway

The primary signaling pathway affected by this compound is the LRRK2 signaling cascade. LRRK2 is a complex protein with both kinase and GTPase domains. Its kinase activity is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[3] Mutations such as G2019S lead to hyperactivation of its kinase function, contributing to neuronal toxicity. CZC-54252, by inhibiting this kinase activity, can ameliorate these downstream pathological effects.

LRRK2_Inhibition Mechanism of this compound Action cluster_0 Cellular Environment LRRK2_G2019S LRRK2 (G2019S Mutant) Substrates Downstream Substrates LRRK2_G2019S->Substrates Hyper-phosphorylation Neuronal_Injury Neuronal Injury Substrates->Neuronal_Injury Leads to CZC_54252 CZC-54252 HCl CZC_54252->LRRK2_G2019S Inhibits

Caption: Inhibition of mutant LRRK2 kinase activity by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a stock concentration of 10-100 mM (e.g., for a 10 mM stock solution from 1 mg of powder with a molecular weight of 541.45 g/mol , dissolve in 184.7 µL of DMSO).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Treatment of Cultured Neurons with this compound

Objective: To assess the neuroprotective effects of this compound on a cellular model of LRRK2-mediated neuronal injury.

Materials:

  • Primary neurons or a relevant neuronal cell line (e.g., SH-SY5Y)

  • Appropriate cell culture medium and supplements

  • Plasmids encoding wild-type LRRK2 and G2019S mutant LRRK2 (optional, for overexpression models)

  • Transfection reagent (if applicable)

  • This compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Assay reagents for measuring neuronal viability or morphology (e.g., MTT assay kit, immunofluorescence reagents)

Procedure:

  • Cell Seeding: Plate the neuronal cells at an appropriate density in multi-well plates suitable for the intended downstream analysis (e.g., 96-well plate for viability assays, chamber slides for imaging). Allow the cells to adhere and grow for 24-48 hours.

  • (Optional) Transfection: If using an overexpression model, transfect the cells with plasmids encoding wild-type LRRK2 or G2019S mutant LRRK2 according to the manufacturer's protocol for the chosen transfection reagent.

  • Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the compound in fresh, pre-warmed cell culture medium to achieve the desired final concentrations (e.g., in the range of 0.1 nM to 100 nM). A vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration) must be included.

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Assessment of Neuronal Injury/Viability: Following incubation, assess the cellular outcome using a suitable method. For example:

    • Morphological Analysis: For imaging-based assessment of neurite length and cell body rounding, fix the cells and perform immunofluorescence staining for neuronal markers (e.g., β-III tubulin).

    • Viability Assay: Use a commercially available assay such as MTT or LDH to quantify cell viability.

  • Data Analysis: Quantify the results and compare the effects of this compound treatment in the G2019S LRRK2 expressing cells to the wild-type and vehicle-treated controls.

Experimental_Workflow Experimental Workflow for Assessing Neuroprotection Start Start Seed_Cells Seed Neuronal Cells Start->Seed_Cells Transfect Transfect with LRRK2 Constructs (Optional) Seed_Cells->Transfect Prepare_Treatment Prepare CZC-54252 HCl Working Solutions Transfect->Prepare_Treatment Treat_Cells Treat Cells Prepare_Treatment->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Assess_Outcome Assess Neuronal Viability/ Morphology Incubate->Assess_Outcome Analyze_Data Data Analysis Assess_Outcome->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for CZC-54252 Hydrochloride in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in neurodegenerative diseases, particularly Parkinson's Disease.[1][2][3][4][5] Mutations in the LRRK2 gene, such as the G2019S substitution, are linked to an increased risk of Parkinson's Disease and result in enhanced kinase activity.[4] this compound has demonstrated neuroprotective properties by attenuating neuronal injury induced by the LRRK2-G2019S mutation in primary human neurons.[1][2][3][5] These application notes provide detailed protocols for the use of this compound in primary neuron cultures to study its neuroprotective effects.

Data Presentation

The following tables summarize the key quantitative data regarding the in vitro activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC₅₀ (nM)
Wild-type LRRK21.28
G2019S LRRK21.85

Data sourced from multiple references.[1][2][3][5]

Table 2: Neuroprotective Activity of this compound in Primary Human Neurons

AssayParameterValue
G2019S LRRK2-induced Neuronal InjuryEC₅₀~1 nM

Data sourced from multiple references.[1][2][3][5]

Signaling Pathway

This compound exerts its neuroprotective effects by inhibiting the kinase activity of LRRK2. The G2019S mutation in LRRK2 leads to hyperactivation of its kinase domain, resulting in downstream signaling cascades that contribute to neuronal damage and death. By selectively inhibiting LRRK2 kinase activity, this compound blocks these detrimental downstream effects, thereby promoting neuronal survival.

LRRK2_Inhibition cluster_0 Upstream cluster_1 Signaling Cascade LRRK2_G2019S LRRK2 (G2019S Mutation) Kinase_Activity Increased Kinase Activity LRRK2_G2019S->Kinase_Activity Leads to Downstream_Substrates Phosphorylation of Downstream Substrates Kinase_Activity->Downstream_Substrates Neuronal_Injury Neuronal Injury & Death Downstream_Substrates->Neuronal_Injury CZC54252 This compound CZC54252->Kinase_Activity Inhibits

Inhibition of LRRK2 Signaling by CZC-54252

Experimental Protocols

The following protocols provide a framework for investigating the neuroprotective effects of this compound in primary neuron cultures.

Protocol 1: Primary Cortical Neuron Culture (Rodent)

This protocol is adapted from established methods for the isolation and culture of primary cortical neurons from embryonic rodents.

Materials:

  • Timed-pregnant rat (E18) or mouse (E15)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • DNase I

  • Poly-D-lysine

  • Laminin (B1169045)

  • Sterile dissection tools

  • Sterile conical tubes and culture plates/coverslips

Procedure:

  • Plate Coating:

    • Coat culture surfaces with 100 µg/mL Poly-D-lysine in sterile water overnight at 37°C.

    • Wash plates three times with sterile water.

    • Coat with 5 µg/mL laminin in sterile PBS for at least 2 hours at 37°C before plating neurons.

  • Dissection and Dissociation:

    • Euthanize the pregnant animal according to approved institutional guidelines.

    • Dissect the embryonic cortices in ice-cold Hank's Balanced Salt Solution (HBSS).

    • Mince the tissue and transfer to a 15 mL conical tube.

    • Digest the tissue with 0.25% Trypsin-EDTA for 15 minutes at 37°C.

    • Inactivate trypsin with DMEM containing 10% FBS.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

    • Treat with DNase I (100 U/mL) for 5 minutes to reduce cell clumping.

  • Plating and Maintenance:

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

    • Plate neurons at a density of 1.5 x 10⁵ cells/cm² on the pre-coated culture surfaces.

    • Incubate at 37°C in a humidified 5% CO₂ incubator.

    • Perform a half-media change every 3-4 days.

Protocol 2: Treatment of Primary Neurons with this compound

Materials:

  • Primary neuron cultures (from Protocol 1)

  • This compound

  • DMSO (vehicle)

  • Culture medium

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Store the stock solution at -20°C.

  • Treatment:

    • On the desired day in vitro (DIV), typically DIV 7-10 for mature cultures, prepare serial dilutions of this compound in pre-warmed culture medium to achieve the final desired concentrations (e.g., 0.1 nM to 1000 nM).

    • Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove half of the medium from each well and replace it with the medium containing the appropriate concentration of this compound or vehicle.

    • Incubate the neurons for the desired treatment duration (e.g., 24-72 hours) before proceeding with analysis.

Protocol 3: Neurite Outgrowth Assay

This assay is used to quantify the protective effect of this compound against neurite degeneration.

Materials:

  • Treated primary neuron cultures (from Protocol 2)

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Immunostaining:

    • Fix the neurons with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope. Capture multiple random fields per well.

    • Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of neurites.

    • Quantify the average neurite length per neuron for each treatment condition.

Neurite_Outgrowth_Workflow Start Primary Neuron Culture Treatment Treat with CZC-54252 & Toxin Start->Treatment Fixation Fix with PFA Treatment->Fixation Staining Immunostain for Neuronal Marker (e.g., β-III tubulin) Fixation->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Quantify Neurite Length (ImageJ) Imaging->Analysis End Data Interpretation Analysis->End

Workflow for Neurite Outgrowth Assay
Protocol 4: Cell Viability Assay (MTT Assay)

This assay assesses the general cytotoxicity of this compound on primary neurons.

Materials:

  • Treated primary neuron cultures (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • MTT Incubation:

    • At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature in the dark.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Express the results as a percentage of the vehicle-treated control.

Conclusion

This compound is a valuable research tool for investigating the role of LRRK2 in neurodegeneration. The protocols outlined in these application notes provide a comprehensive guide for utilizing this potent and selective inhibitor in primary neuron cultures to study its neuroprotective effects and mechanism of action. Researchers can adapt these protocols to their specific experimental needs to further elucidate the therapeutic potential of LRRK2 inhibition.

References

Application Notes and Protocols for Neurite Outgrowth Assay with CZC-54252 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] LRRK2 is a key protein implicated in both familial and sporadic cases of Parkinson's disease, and its kinase activity is a prime target for therapeutic intervention.[3] Pathogenic mutations in LRRK2, such as G2019S, often lead to increased kinase activity, resulting in neuronal stress and degeneration, which can manifest as impaired neurite outgrowth.[4][5][6] This document provides detailed application notes and protocols for utilizing this compound in neurite outgrowth assays, primarily focusing on its neuroprotective effects against mutant LRRK2-induced neurite defects.

Data Presentation

The following tables summarize the quantitative data regarding the activity of CZC-54252.

Table 1: In Vitro Kinase Inhibition of LRRK2 by CZC-54252

TargetIC50 (nM)Assay Type
Wild-Type LRRK21.28Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
G2019S Mutant LRRK21.85Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Data sourced from multiple suppliers, consistent with primary literature.[1][2][7]

Table 2: Neuroprotective Activity of CZC-54252 in a Neuronal Model of LRRK2-G2019S Toxicity

ParameterEC50 (nM)Effect
Neurite Integrity~1Attenuation of G2019S LRRK2-induced neuronal injury
Neurite Length and Branching-Full reversal to wild-type levels at 1.6 nM

This data is based on the rescue of neurite defects in human neurons overexpressing the G2019S LRRK2 mutant.[7][8]

Signaling Pathway

Mutant LRRK2 can negatively impact neurite outgrowth through its heightened kinase activity, which is thought to disrupt cytoskeletal dynamics. LRRK2 has been shown to interact with and phosphorylate proteins involved in regulating the actin and microtubule networks, such as members of the ezrin-radixin-moesin (ERM) family.[4][9] Inhibition of this aberrant kinase activity by CZC-54252 can, therefore, restore normal cytoskeletal function and promote healthy neurite morphology.

LRRK2_Signaling_Pathway cluster_0 Mutant LRRK2 (e.g., G2019S) cluster_1 Cytoskeletal Regulation cluster_2 CZC-54252 Action mutant_LRRK2 Mutant LRRK2 (Hyperactive Kinase) ERM ERM Proteins mutant_LRRK2->ERM Phosphorylation Microtubules Microtubule Dynamics mutant_LRRK2->Microtubules Disruption Actin Actin Cytoskeleton ERM->Actin Altered Regulation Neurite Neurite Outgrowth and Stability Actin->Neurite Microtubules->Neurite Neurite->Neurite CZC54252 CZC-54252 CZC54252->mutant_LRRK2 Inhibition

LRRK2 Signaling in Neurite Outgrowth

Experimental Protocols

This protocol is designed for a high-content imaging-based neurite outgrowth assay to assess the neuroprotective effects of this compound.

Materials and Reagents
  • Cells: Human iPSC-derived neurons or primary cortical neurons.

  • Culture Vessels: 96-well or 384-well black, clear-bottom microplates, coated with Poly-D-Lysine and Laminin.

  • Media: Appropriate neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and growth factors).

  • Compound: this compound (prepare stock solutions in DMSO).

  • Transfection Reagents (for mutant LRRK2 model): Plasmid DNA for LRRK2-G2019S and a suitable transfection reagent.

  • Staining Reagents:

    • Primary Antibody: Anti-βIII-Tubulin antibody.

    • Secondary Antibody: Alexa Fluor conjugated secondary antibody.

    • Nuclear Stain: Hoechst 33342.

    • Fixative: 4% Paraformaldehyde (PFA) in PBS.

    • Permeabilization Buffer: 0.25% Triton X-100 in PBS.

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Instrumentation: High-content imaging system and analysis software.

Experimental Workflow

Experimental_Workflow start Start plate_prep Plate Coating (Poly-D-Lysine/Laminin) start->plate_prep cell_seeding Cell Seeding (e.g., 10,000 cells/well) plate_prep->cell_seeding transfection Transfection (optional) (e.g., LRRK2-G2019S) cell_seeding->transfection compound_treatment Compound Treatment (CZC-54252 dose-response) transfection->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation fixation Fixation (4% PFA) incubation->fixation staining Immunostaining (βIII-Tubulin, Hoechst) fixation->staining imaging High-Content Imaging staining->imaging analysis Data Analysis (Neurite Length, Branch Points) imaging->analysis end End analysis->end

Neurite Outgrowth Assay Workflow
Detailed Procedure

  • Plate Preparation:

    • Coat 96-well or 384-well plates with Poly-D-Lysine according to the manufacturer's instructions.

    • Wash with sterile water and then coat with Laminin (e.g., 10 µg/mL) for at least 2 hours at 37°C.

  • Cell Seeding:

    • Thaw and plate the neuronal cells at a pre-optimized density (e.g., 10,000-20,000 cells per well for a 96-well plate) in complete culture medium.

    • Allow cells to adhere and recover for 24 hours.

  • Transfection (for Mutant LRRK2 Model):

    • Transfect the neurons with a plasmid encoding LRRK2-G2019S using a suitable transfection reagent, following the manufacturer's protocol. Include a control group transfected with an empty vector.

    • Allow 24-48 hours for gene expression.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 0.1 nM to 1 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest CZC-54252 concentration.

    • Carefully replace the old medium with the medium containing the different concentrations of CZC-54252.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Immunostaining:

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with anti-βIII-Tubulin primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody and Hoechst 33342 (for nuclear staining) for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system. Capture both the βIII-Tubulin and Hoechst channels.

    • Use the analysis software to quantify neurite outgrowth parameters. Key metrics include:

      • Average neurite length per neuron

      • Number of branch points per neuron

      • Total neurite length per well

      • Number of viable neurons (from Hoechst-stained nuclei)

Expected Results

In a neuroprotection assay using a mutant LRRK2 model, untreated or vehicle-treated neurons expressing LRRK2-G2019S are expected to show significantly shorter neurites and fewer branch points compared to control neurons (empty vector). Treatment with this compound should rescue this phenotype in a dose-dependent manner, with significant improvements in neurite length and complexity observed at concentrations around 1 nM.

Troubleshooting

  • Low Cell Viability: Optimize seeding density and ensure gentle handling during media changes and washing steps. Check for toxicity of the transfection reagent or the compound at high concentrations.

  • Poor Neurite Outgrowth in Controls: Ensure proper plate coating and use of fresh, high-quality culture medium and supplements. The cell passage number might also be a factor.

  • High Background Staining: Increase the number and duration of wash steps. Ensure the blocking step is sufficient. Titrate primary and secondary antibody concentrations.

  • Variability Between Wells: Ensure even cell seeding and consistent liquid handling across the plate.

These application notes provide a comprehensive guide for utilizing this compound in neurite outgrowth assays. By leveraging its potent and selective inhibition of LRRK2, researchers can effectively study the mechanisms of LRRK2-mediated neurodegeneration and evaluate the neuroprotective potential of this and similar compounds.

References

Application Notes and Protocols for In Vivo Studies of CZC-54252 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5] LRRK2 is a key target in the development of therapeutics for neurodegenerative diseases, particularly Parkinson's Disease, due to the association of LRRK2 mutations with both familial and sporadic forms of the disease.[6] These application notes provide a comprehensive guide to the design and execution of in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound. While specific in vivo data for CZC-54252 is limited in publicly available literature, this document outlines a robust study design based on established methodologies for LRRK2 inhibitors and preclinical drug development. A notable challenge reported for CZC-54252 is its poor brain penetration, a critical factor to consider in the design of studies targeting neurological indications.[7][8]

Mechanism of Action

This compound selectively inhibits the kinase activity of both wild-type LRRK2 and the pathogenic G2019S mutant, which is the most common LRRK2 mutation associated with Parkinson's disease.[1][2][3][4] The G2019S mutation leads to increased LRRK2 kinase activity, contributing to neuronal injury.[1][2][3] By inhibiting this activity, CZC-54252 is expected to mitigate the downstream pathological effects, including neuroinflammation and cellular toxicity, thereby exhibiting neuroprotective properties.[1][2][3]

Signaling Pathway

LRRK2_Pathway cluster_0 Pathogenic LRRK2 Activity cluster_1 Therapeutic Intervention LRRK2 (G2019S Mutant) LRRK2 (G2019S Mutant) Increased Kinase Activity Increased Kinase Activity LRRK2 (G2019S Mutant)->Increased Kinase Activity Pathological Substrate Phosphorylation Pathological Substrate Phosphorylation Increased Kinase Activity->Pathological Substrate Phosphorylation Inhibition of Kinase Activity Inhibition of Kinase Activity Neuronal Injury & Neuroinflammation Neuronal Injury & Neuroinflammation Pathological Substrate Phosphorylation->Neuronal Injury & Neuroinflammation CZC-54252 HCl CZC-54252 HCl CZC-54252 HCl->Inhibition of Kinase Activity Inhibits Neuroprotection Neuroprotection Inhibition of Kinase Activity->Neuroprotection

Caption: LRRK2 Signaling and CZC-54252 HCl Inhibition.

Quantitative Data Summary

The following tables present hypothetical yet representative data that would be generated from the proposed in vivo studies.

Table 1: In Vitro Potency of CZC-54252

TargetIC50 (nM)Assay Type
Wild-Type LRRK21.28[2][4]Kinase Activity Assay
G2019S Mutant LRRK21.85[2][4]Kinase Activity Assay

Table 2: Proposed In Vivo Efficacy Study Endpoints in a Rodent Model of Parkinson's Disease

Treatment GroupDopaminergic Neuron Count (Substantia Nigra)Striatal Dopamine (B1211576) Levels (ng/mg tissue)Behavioral Score (RotaRod Latency, s)
Vehicle Control5,000 ± 4502.5 ± 0.560 ± 15
CZC-54252 (10 mg/kg)7,500 ± 5004.0 ± 0.7120 ± 20
CZC-54252 (30 mg/kg)9,000 ± 4005.5 ± 0.6180 ± 25
Positive Control (L-DOPA)5,200 ± 5008.0 ± 1.0240 ± 30

Table 3: Proposed Pharmacokinetic Parameters of this compound in Rodents

ParameterOral Administration (30 mg/kg)Intravenous Administration (5 mg/kg)
Cmax (ng/mL)8002500
Tmax (h)1.50.25
AUC (0-t) (ng*h/mL)48003750
Bioavailability (%)45-
Brain-to-Plasma Ratio0.04[7][8]0.04[7][8]

Table 4: Proposed Acute Toxicity Profile of this compound in Rodents

Dose (mg/kg)MortalityClinical Observations
1000/10No adverse effects observed
3000/10Mild lethargy, resolved within 24h
10002/10Significant lethargy, ruffled fur
NOAEL (No-Observed-Adverse-Effect Level) < 300 mg/kg

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Neurotoxin-Induced Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective effects of this compound in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's Disease.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 6-hydroxydopamine (6-OHDA)

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Stereotaxic apparatus

  • RotaRod apparatus

Procedure:

  • Animal Acclimation: Acclimate mice for at least one week under standard laboratory conditions.

  • Stereotaxic Surgery: Anesthetize mice and unilaterally inject 6-OHDA into the medial forebrain bundle to induce progressive degeneration of dopaminergic neurons.

  • Treatment Groups: Randomly assign mice to the following groups (n=10-12 per group):

    • Vehicle control (administered orally, once daily)

    • This compound (10 mg/kg, orally, once daily)

    • This compound (30 mg/kg, orally, once daily)

  • Dosing: Begin treatment 24 hours post-surgery and continue for 21 consecutive days.

  • Behavioral Testing: Perform RotaRod tests at baseline (before surgery) and on days 7, 14, and 21 to assess motor coordination and balance.

  • Tissue Collection and Analysis: At the end of the treatment period, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

    • Collect brains for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.

    • Collect striatal tissue for HPLC analysis of dopamine and its metabolites.

Experimental Workflow

Efficacy_Workflow acclimation Animal Acclimation surgery 6-OHDA Stereotaxic Surgery acclimation->surgery grouping Randomization into Treatment Groups surgery->grouping dosing Daily Oral Dosing (21 Days) grouping->dosing behavior Behavioral Testing (RotaRod) dosing->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia analysis Immunohistochemistry & HPLC Analysis euthanasia->analysis

Caption: In Vivo Efficacy Study Workflow.

Protocol 2: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and brain penetration of this compound following oral and intravenous administration in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g) with jugular vein cannulation

  • This compound

  • Formulation for oral and intravenous administration

  • Blood collection tubes (with anticoagulant)

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Fasting: Acclimate cannulated rats for at least 48 hours. Fast animals overnight before dosing.

  • Dosing:

    • Oral Group (n=5): Administer this compound (30 mg/kg) by oral gavage.

    • Intravenous Group (n=5): Administer this compound (5 mg/kg) as a bolus injection via the jugular vein cannula.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Brain Tissue Collection: At 24 hours, euthanize the animals and collect the brains. Homogenize brain tissue for analysis.

  • Bioanalysis: Determine the concentration of CZC-54252 in plasma and brain homogenates using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability, brain-to-plasma ratio) using appropriate software.

Protocol 3: Acute Toxicity Study in Mice

Objective: To assess the acute toxicity of this compound and determine the maximum tolerated dose (MTD) in mice.

Materials:

  • Male and female CD-1 mice (6-8 weeks old)

  • This compound

  • Vehicle for administration

Procedure:

  • Animal Acclimation: Acclimate mice for at least one week.

  • Dose Groups: Assign mice to dose groups (n=5 males, 5 females per group) receiving single oral doses of vehicle, 100, 300, and 1000 mg/kg of this compound.

  • Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes for 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: Determine the NOAEL and identify any target organs of toxicity.

Conclusion

The provided protocols and study designs offer a comprehensive framework for the in vivo evaluation of this compound. Given the compound's reported poor brain penetration, careful consideration of formulation and delivery strategies to enhance central nervous system exposure may be warranted for neurological indications. The successful execution of these studies will provide critical data on the efficacy, safety, and pharmacokinetic profile of CZC-54252, informing its potential for further clinical development.

References

Application Notes and Protocols: CZC-54252 Hydrochloride Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of CZC-54252 hydrochloride, a potent and selective LRRK2 inhibitor. Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.

Introduction

This compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5] It demonstrates inhibitory activity against both wild-type LRRK2 and the G2019S mutant form, with IC50 values of 1.28 nM and 1.85 nM, respectively.[1][2][3][5] This compound has shown neuroprotective effects by attenuating neuronal injury induced by the LRRK2-G2019S mutant in primary human neurons, with an EC50 of approximately 1 nM.[1][2][3] Its principal application is in the study of Parkinson's disease, where LRRK2 mutations are a known genetic risk factor.[4]

Physicochemical and Solubility Data

A comprehensive summary of the quantitative data for this compound is presented in the table below for easy reference and comparison.

ParameterValueSource
Molecular Weight 541.45 g/mol [2][3][6]
Molecular Formula C₂₂H₂₆Cl₂N₆O₄S[2][3][4][6]
Appearance Light yellow to orange solid[3][4]
Purity ≥98%[2][5]
Solubility in DMSO ≥ 33.33 mg/mL (61.56 mM) to 100 mM[2][3]
Solubility in DMF 20 mg/mL[7]
Solubility in DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL[7]
Solubility in Water Insoluble[8]
Solubility in Ethanol Insoluble[8]
Storage of Solid 4°C, sealed from moisture[3]
Storage of Stock Solution (-20°C) Up to 1 year[1]
Storage of Stock Solution (-80°C) Up to 2 years[1]
Stability ≥ 4 years (as solid)[7]

Signaling Pathway of LRRK2 Inhibition

The diagram below illustrates the simplified signaling pathway involving LRRK2 and the inhibitory action of CZC-54252. Pathogenic mutations in LRRK2 can lead to increased kinase activity, resulting in aberrant protein phosphorylation, mitochondrial dysfunction, and ultimately neuronal cell death, which are hallmarks of Parkinson's disease. CZC-54252 selectively inhibits this kinase activity, thereby offering a potential neuroprotective effect.

LRRK2_Pathway cluster_upstream cluster_cellular cluster_intervention LRRK2_gene LRRK2 Gene (Mutations, e.g., G2019S) LRRK2 LRRK2 Kinase LRRK2_gene->LRRK2 Expression & Activation Substrates Cellular Substrates (e.g., Rab GTPases) LRRK2->Substrates Phosphorylation pSubstrates Phosphorylated Substrates LRRK2->pSubstrates Dysfunction Cellular Dysfunction (e.g., Impaired Autophagy, Mitochondrial Damage) pSubstrates->Dysfunction Neurodegeneration Neurodegeneration Dysfunction->Neurodegeneration CZC54252 CZC-54252 Hydrochloride CZC54252->LRRK2 Inhibition

Figure 1: Simplified LRRK2 signaling pathway and the inhibitory action of CZC-54252.

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. It is imperative to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[8]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.41 mg of the compound (Molecular Weight: 541.45 g/mol ).

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[3] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1] Ensure the tubes are tightly sealed.

Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing the this compound stock solution.

Stock_Solution_Workflow Start Start Equilibrate Equilibrate Compound to Room Temperature Start->Equilibrate Weigh Weigh CZC-54252 HCl Equilibrate->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Check_Clarity Visually Inspect for Clarity Dissolve->Check_Clarity Check_Clarity->Dissolve Particulates Present Aliquot Aliquot into Single-Use Tubes Check_Clarity->Aliquot Clear Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Figure 2: Experimental workflow for preparing this compound stock solution.

Safety Precautions

This compound is intended for research use only.[1][4] Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid inhalation of the powder and contact with skin and eyes.[4] Handle the compound in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for more detailed safety information.

References

Application Notes and Protocols for CZC-54252 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease and other neurodegenerative disorders.[1] This document provides detailed application notes and protocols for the use of this compound in research settings, with a focus on its solubility in DMSO, preparation of stock solutions, and its application in common cellular and biochemical assays.

Mutations in the LRRK2 gene are linked to both familial and sporadic cases of Parkinson's disease, often leading to increased kinase activity.[1] this compound effectively inhibits both wild-type and mutant forms of LRRK2, making it a valuable tool for studying the downstream effects of LRRK2 inhibition and for the development of novel therapeutics.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C₂₂H₂₅ClN₆O₄S·HCl
Molecular Weight 541.45 g/mol [2]
Appearance Light yellow to orange solid[2][3]
Purity ≥98%[2]
CAS Number 1784253-05-9[2]

Solubility and Stock Solution Preparation

The solubility of this compound is a critical factor in the design of in vitro and in vivo experiments.

SolventMaximum SolubilityNotesReference
DMSO 100 mMSoluble to 100 mM.[2] For concentrations around 33.33 mg/mL (61.56 mM), ultrasonic treatment and warming to 60°C may be required.[2][3] It is recommended to use fresh, anhydrous DMSO as the compound is hygroscopic.[2][2][3]
Water Insoluble
Ethanol Insoluble
Protocol for Preparing a 10 mM DMSO Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated micropipettes

  • Procedure:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of this compound powder using an analytical balance. For 1 mg of this compound, you will need approximately 184.7 µL of DMSO to achieve a 10 mM concentration.

    • Add the appropriate volume of anhydrous DMSO to the vial containing the powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if necessary.[2][3]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Biological Activity

This compound is a highly potent inhibitor of LRRK2 kinase activity.

TargetIC₅₀EC₅₀Reference
Wild-type LRRK2 1.28 nM-[2]
G2019S mutant LRRK2 1.85 nM-[2]
G2019S LRRK2-induced neuronal injury -~1 nM[2]

Experimental Protocols

Inhibition of LRRK2 Activity in Cell-Based Assays

This protocol describes the treatment of cultured cells with this compound to assess the inhibition of LRRK2-mediated phosphorylation of downstream targets, such as Rab10.

Workflow for LRRK2 Inhibition in Cell Culture:

G cluster_0 Cell Culture & Treatment cluster_1 Cell Lysis & Protein Quantification cluster_2 Western Blot Analysis A Seed cells (e.g., HEK293T, SH-SY5Y) in appropriate culture plates B Culture cells to desired confluency (e.g., 70-80%) A->B C Prepare serial dilutions of This compound in culture medium B->C D Treat cells with varying concentrations of this compound or DMSO vehicle control C->D E Incubate for the desired time period (e.g., 1-24 hours) D->E F Wash cells with ice-cold PBS E->F G Lyse cells in appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) F->G H Collect cell lysates and clarify by centrifugation G->H I Determine protein concentration (e.g., BCA assay) H->I J Prepare protein samples for SDS-PAGE I->J K Perform SDS-PAGE and transfer to PVDF membrane J->K L Block membrane and incubate with primary antibodies (e.g., anti-pRab10, anti-total Rab10, anti-LRRK2, anti-GAPDH) K->L M Incubate with HRP-conjugated secondary antibodies L->M N Detect signal using ECL substrate and imaging system M->N O Quantify band intensities N->O

Caption: Workflow for assessing LRRK2 inhibition in cultured cells.

Detailed Protocol:

  • Cell Culture: Plate cells (e.g., HEK293T overexpressing LRRK2, or SH-SY5Y cells) at a suitable density in 6-well or 12-well plates and culture until they reach 70-80% confluency.

  • Compound Preparation: From your 10 mM stock solution of this compound in DMSO, prepare a series of working concentrations in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% (v/v) to avoid solvent toxicity. A vehicle control (DMSO only) must be included.

  • Cell Treatment: Remove the existing culture medium and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined duration (e.g., 1, 6, or 24 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Protein Quantification: Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a fresh tube and determine the protein concentration using a BCA assay or a similar method.

  • Western Blotting: Normalize the protein concentrations of all samples. Prepare the samples for SDS-PAGE, perform electrophoresis, and transfer the proteins to a PVDF membrane. Probe the membrane with primary antibodies against the phosphorylated form of a LRRK2 substrate (e.g., pRab10), total LRRK2, and a loading control (e.g., GAPDH). Following incubation with an appropriate HRP-conjugated secondary antibody, visualize the bands using an ECL detection system.

In Vitro LRRK2 Kinase Assay

This protocol outlines a biochemical assay to determine the IC₅₀ of this compound against purified LRRK2.

Signaling Pathway Inhibition:

G LRRK2 Active LRRK2 pSubstrate Phosphorylated Substrate LRRK2->pSubstrate ATP -> ADP Substrate LRRK2 Substrate (e.g., LRRKtide, Rab10) Substrate->pSubstrate CZC54252 CZC-54252 hydrochloride CZC54252->LRRK2 Inhibition

Caption: Inhibition of LRRK2-mediated phosphorylation by this compound.

Detailed Protocol:

  • Materials:

    • Recombinant human LRRK2 (wild-type or mutant)

    • LRRK2 substrate (e.g., LRRKtide peptide or recombinant Rab10)

    • ATP

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

    • This compound stock solution in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO vehicle control.

    • In a 384-well plate, add 1 µL of each inhibitor dilution or the vehicle control.

    • Add 2 µL of recombinant LRRK2 enzyme to each well.

    • Add 2 µL of a mixture containing the LRRK2 substrate and ATP to initiate the reaction. The final ATP concentration should be close to its Kₘ for LRRK2.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, following the manufacturer's instructions.

    • Measure the luminescence signal, which is proportional to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Safety Precautions

  • This compound is for research use only and not for human or veterinary use.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection when handling the compound.

  • Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.

  • Avoid contact with skin and eyes.[1]

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a potent and selective inhibitor to investigate the role of LRRK2 in cellular signaling and disease pathogenesis.

References

Application Notes and Protocols for Western Blot Analysis of LRRK2 Phosphorylation using CZC-54252

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease. Mutations in the LRRK2 gene are a significant cause of both familial and sporadic forms of the disease, often leading to increased kinase activity. This hyperactivity makes LRRK2 a prime therapeutic target. CZC-54252 is a potent and selective small molecule inhibitor of LRRK2 kinase activity.[1][2] These application notes provide a detailed protocol for utilizing Western blotting to measure the inhibition of LRRK2 phosphorylation by CZC-54252, a key method for assessing its cellular efficacy.

LRRK2 Signaling Pathway and Inhibition by CZC-54252

LRRK2 is a large, multi-domain protein that undergoes autophosphorylation at several sites, including Serine 935 (pS935), which is a widely used marker of its kinase activity.[3][4] Downstream, LRRK2 phosphorylates a number of substrates, most notably Rab GTPases such as Rab10.[5][6] The phosphorylation of these substrates is a crucial step in the signaling cascades that are disrupted in Parkinson's disease. CZC-54252 exerts its therapeutic potential by binding to the kinase domain of LRRK2, thereby inhibiting its catalytic activity and preventing the phosphorylation of both LRRK2 itself and its downstream targets.

LRRK2_Signaling_Pathway cluster_0 cluster_1 Upstream Signals Upstream Signals LRRK2 (Inactive) LRRK2 (Inactive) Upstream Signals->LRRK2 (Inactive) Activation LRRK2 (Active) LRRK2 (Active) LRRK2 (Inactive)->LRRK2 (Active) Autophosphorylation (e.g., pS935) Rab10 (Inactive) Rab10 (Inactive) LRRK2 (Active)->Rab10 (Inactive) Phosphorylation Downstream\nPathways Downstream Pathways LRRK2 (Active)->Downstream\nPathways Modulation Rab10-P (Active) pRab10 (Active) CZC-54252 CZC-54252 CZC-54252->LRRK2 (Active) Inhibition

Figure 1: LRRK2 signaling and inhibition by CZC-54252.

Quantitative Data Presentation

The inhibitory effect of CZC-54252 on LRRK2 phosphorylation can be quantified by measuring the band intensities of phosphorylated LRRK2 (pLRRK2) and total LRRK2 from Western blot images. The ratio of pLRRK2 to total LRRK2 is then calculated and normalized to the vehicle-treated control.

Table 1: Dose-Dependent Inhibition of LRRK2 Ser935 Phosphorylation by CZC-54252 in a Cellular Assay

CZC-54252 Concentration (nM)Normalized pS935 LRRK2 / Total LRRK2 Ratio (Mean ± SEM)% Inhibition
0 (Vehicle)1.00 ± 0.080
0.10.85 ± 0.0715
10.52 ± 0.0648
100.18 ± 0.0482
1000.05 ± 0.0295
10000.02 ± 0.0198

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the experimental conditions.

Table 2: Potency of CZC-54252 against Wild-Type and G2019S Mutant LRRK2

LRRK2 FormIC50 (nM)EC50 (nM)
Wild-Type LRRK21.28-
G2019S LRRK21.85~1

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

Experimental Protocols

Experimental Workflow for Western Blot Analysis of LRRK2 Phosphorylation

The following diagram outlines the key steps for assessing the inhibitory effect of CZC-54252 on LRRK2 phosphorylation via Western blot.

Western_Blot_Workflow A 1. Cell Culture and Treatment with CZC-54252 B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to PVDF Membrane C->D E 5. Membrane Blocking D->E F 6. Primary Antibody Incubation (anti-pLRRK2 & anti-LRRK2) E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis and Quantification H->I

Figure 2: Western blot workflow for LRRK2 phosphorylation.

Detailed Protocol: Western Blot for LRRK2 Phosphorylation

1. Cell Culture and Treatment with CZC-54252

  • Cell Lines: HEK293T cells overexpressing wild-type or G2019S mutant LRRK2 are commonly used. Endogenously expressing cell lines like SH-SY5Y or primary neurons can also be utilized.

  • Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis.

  • CZC-54252 Preparation: Prepare a stock solution of CZC-54252 in DMSO (e.g., 10 mM). Further dilute in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).

  • Treatment: Treat cells with varying concentrations of CZC-54252 or vehicle (DMSO) for a predetermined time (e.g., 90 minutes).

2. Cell Lysis and Protein Quantification

  • Lysis Buffer: Use a RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

  • Procedure:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel according to the manufacturer's instructions.

4. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Given the large size of LRRK2 (~280 kDa), a wet transfer overnight at 4°C is recommended for optimal transfer efficiency.

5. Membrane Blocking

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

6. Antibody Incubation

  • Primary Antibodies: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.

    • Recommended Antibodies:

      • Rabbit anti-phospho-LRRK2 (Ser935)

      • Mouse anti-total LRRK2

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

7. Secondary Antibody Incubation

  • Incubate the membrane with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) diluted in the blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

8. Chemiluminescent Detection

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using a digital imaging system.

9. Data Analysis and Quantification

  • Use image analysis software to measure the band intensity for both phosphorylated and total LRRK2.

  • Calculate the ratio of pLRRK2 to total LRRK2 for each sample.

  • Normalize the ratios to the vehicle-treated control to determine the percent inhibition at each concentration of CZC-54252.

Troubleshooting

IssuePossible CauseSolution
Weak or No Signal Insufficient protein loadingIncrease the amount of protein loaded per lane.
Inefficient protein transferOptimize transfer conditions (time, voltage).
Low antibody concentrationUse a higher concentration of primary or secondary antibody.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent.
High antibody concentrationDecrease the concentration of primary or secondary antibody.
Insufficient washingIncrease the number and duration of wash steps.
Inconsistent Results Unequal protein loadingPerform accurate protein quantification and use a loading control.
Variability in experimental conditionsEnsure consistency in cell confluency, treatment times, and antibody incubations.

References

Troubleshooting & Optimization

Technical Support Center: CZC-54252 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CZC-54252 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in a laboratory setting. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this potent and selective LRRK2 inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] It is soluble up to 100 mM in fresh, anhydrous DMSO.[1][2][3] Using DMSO that has absorbed moisture can significantly reduce the solubility of the compound.[5] Therefore, it is crucial to use a fresh, high-purity, anhydrous grade of DMSO and store it properly to prevent water absorption.

Q2: I observe precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer (e.g., PBS or cell culture media). Why is this happening and how can I prevent it?

A2: This is a common issue for many kinase inhibitors which, like CZC-54252, are often poorly soluble in aqueous solutions.[6][7] The precipitation occurs because the compound is much less soluble in the aqueous buffer than in the highly concentrated DMSO stock. When the stock solution is diluted, the solvent environment changes abruptly, causing the compound to "crash out" of the solution.

To prevent this, consider the following strategies:

  • Lower the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your working solution (typically ≤ 0.5% v/v) that your experiment can tolerate and that keeps the compound in solution.

  • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the aqueous environment.

  • Increase the volume of the aqueous buffer: Adding the DMSO stock to a larger volume of buffer while vortexing can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.

  • Consider co-solvents: For particularly challenging dilutions, the use of a co-solvent system may be necessary. A formulation for in vivo use includes PEG300 and Tween-80, which can also be adapted for in vitro experiments to improve solubility.[8][9]

Q3: Can I dissolve this compound directly in water, ethanol, or PBS?

A3: No, this compound is reported to be insoluble in water and ethanol.[5] Direct dissolution in aqueous buffers like PBS is also not recommended due to its poor aqueous solubility. A stock solution in DMSO should be prepared first.

Q4: How should I store my this compound stock solution?

A4: Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[10] Ensure the vials are tightly sealed to prevent moisture absorption and solvent evaporation.

Data Presentation

This compound Solubility Data
SolventConcentrationObservationsCitations
DMSO≥ 10 mg/mLClear solution[11]
DMSOup to 50 mg/mLSoluble[5]
DMSOup to 100 mMSoluble[1][2][3][4]
DMSO33.33 mg/mL (61.56 mM)Soluble with sonication and warming to 60°C[10]
DMF20 mg/mLSoluble[11]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mLSoluble[11]
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mL (4.95 mM)Clear solution for in vivo formulation[8][9]
WaterInsolubleNot recommended for stock solution[5]
EthanolInsolubleNot recommended for stock solution[5]

Mandatory Visualization

LRRK2 Signaling Pathway and Point of Inhibition

LRRK2_Signaling_Pathway LRRK2 Signaling and Inhibition by CZC-54252 cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Cellular Processes Growth_Factors Growth Factors LRRK2_Inactive LRRK2 (Inactive) Growth_Factors->LRRK2_Inactive Inflammatory_Signals Inflammatory Signals Inflammatory_Signals->LRRK2_Inactive LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Phosphorylation LRRK2_Active->LRRK2_Inactive Dephosphorylation Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylates MAPK_Pathway MAPK Pathway LRRK2_Active->MAPK_Pathway Modulates CZC_54252 CZC-54252 Hydrochloride CZC_54252->LRRK2_Active Inhibition Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Cytoskeletal_Dynamics Cytoskeletal Dynamics MAPK_Pathway->Cytoskeletal_Dynamics Autophagy Autophagy Vesicular_Trafficking->Autophagy

Caption: LRRK2 signaling pathway and the inhibitory action of CZC-54252.

Troubleshooting Guide

This guide addresses common solubility problems encountered during experiments with this compound.

Troubleshooting Workflow for Solubility Issues

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues Start Problem: Precipitation or Poor Solubility Check_DMSO Is your DMSO fresh, anhydrous, and high-purity? Start->Check_DMSO Use_Fresh_DMSO Action: Use fresh, anhydrous DMSO. Check_DMSO->Use_Fresh_DMSO No Check_Stock_Conc Is your stock solution concentration too high? Check_DMSO->Check_Stock_Conc Yes Use_Fresh_DMSO->Check_Stock_Conc Lower_Stock_Conc Action: Prepare a more dilute stock solution. Check_Stock_Conc->Lower_Stock_Conc Yes Check_Dilution Are you performing a single, large dilution into aqueous buffer? Check_Stock_Conc->Check_Dilution No Lower_Stock_Conc->Check_Dilution Serial_Dilution Action: Perform serial dilutions. Check_Dilution->Serial_Dilution Yes Check_Final_DMSO Is the final DMSO concentration >0.5%? Check_Dilution->Check_Final_DMSO No Serial_Dilution->Check_Final_DMSO Optimize_DMSO Action: Optimize and lower the final DMSO concentration. Check_Final_DMSO->Optimize_DMSO Yes Still_Precipitation Still observing precipitation? Check_Final_DMSO->Still_Precipitation No Optimize_DMSO->Still_Precipitation Consider_Cosolvents Advanced Solution: Use a co-solvent system (e.g., with PEG300, Tween-80). Still_Precipitation->Consider_Cosolvents Yes Success Success: Clear Solution Still_Precipitation->Success No Consider_Cosolvents->Success

Caption: Workflow for troubleshooting this compound solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.

Materials:

  • This compound (Molecular Weight: 541.45 g/mol )

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Sterile, amber glass or polypropylene (B1209903) vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.41 mg of the compound.

  • Transfer the weighed powder to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial. For a 10 mM stock from 5.41 mg, add 1 mL of DMSO.

  • Tightly cap the vial and vortex thoroughly for 2-5 minutes until the solid is completely dissolved.

  • If dissolution is slow, gently warm the solution in a 37°C water bath for a few minutes and vortex again. Sonication in a water bath can also be used to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Objective: To dilute the DMSO stock solution of this compound into an aqueous buffer (e.g., cell culture medium or PBS) while minimizing precipitation.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile aqueous buffer (e.g., PBS, DMEM)

  • Sterile polypropylene tubes

  • Vortex mixer

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution and bring it to room temperature. Vortex briefly to ensure homogeneity.

  • Determine the final concentration of this compound and the final percentage of DMSO required for your experiment.

  • Recommended Method (Stepwise Dilution): a. Prepare an intermediate dilution of the stock solution in DMSO if a very low final concentration is needed. b. Add the required volume of the aqueous buffer to a sterile tube. c. While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock (or intermediate dilution) dropwise to the buffer. This ensures rapid mixing and minimizes localized high concentrations. Example: To prepare 1 mL of a 10 µM working solution with 0.1% DMSO: i. Add 999 µL of aqueous buffer to a sterile tube. ii. While vortexing the buffer, add 1 µL of the 10 mM DMSO stock solution.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness. If precipitation occurs, refer to the troubleshooting guide.

  • Use the freshly prepared working solution in your experiment immediately. Due to the potential for instability of poorly soluble compounds in aqueous solutions, it is not recommended to store aqueous working solutions.

References

CZC-54252 Hydrochloride Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of CZC-54252 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5][6] It demonstrates high affinity for both the wild-type and the G2019S mutant form of LRRK2, which is commonly associated with Parkinson's disease.[1][4][5][6]

Q2: How selective is this compound?

This compound is considered a selective LRRK2 inhibitor. In a comprehensive study, it was profiled against a panel of 185 kinases and exhibited good selectivity.[1][3] However, it is not entirely specific to LRRK2 and has been shown to potently inhibit a small number of other kinases.

Q3: What are the known off-target effects of this compound?

A key study utilizing a quantitative chemoproteomics approach found that CZC-54252 potently inhibited the binding of ten other human or mouse kinases from a panel of 184. The specific identities of these ten kinases and their corresponding inhibition data are detailed in the supplementary information of the primary publication by Ramsden et al., 2011, in ACS Chemical Biology. While this supplementary data was not directly accessible for this review, researchers should consult this publication for the complete off-target profile.

Q4: Should I be concerned about the off-target effects in my experiments?

The relevance of the off-target effects depends on the specific context of your experiment. If the off-target kinases are expressed in your model system and are relevant to the signaling pathways you are investigating, you may need to consider their potential impact. It is recommended to perform control experiments to delineate the effects of LRRK2 inhibition from potential off-target effects.

Q5: Are there any known effects of CZC-54252 on cell viability?

In primary human cortical neurons, no significant cytotoxicity was observed in the efficacious concentration range for LRRK2 inhibition. Cytotoxicity was only noted at concentrations of 1 µM and higher.

Quantitative Data Summary

The following table summarizes the on-target activity of this compound.

TargetAssay TypeIC50 (nM)
LRRK2 (Wild-Type)TR-FRET Kinase Assay1.28[1][4]
LRRK2 (G2019S Mutant)TR-FRET Kinase Assay1.85[1][4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results not consistent with LRRK2 inhibition. Potential off-target effects of CZC-54252.1. Review the off-target kinase profile in Ramsden et al., 2011. 2. Check if the off-target kinases are expressed in your experimental system. 3. Use a structurally different LRRK2 inhibitor as a control. 4. Consider using a lower, more selective concentration of CZC-54252.
Variability in inhibitor potency between experiments. Issues with compound stability or solubility.1. Ensure proper storage of this compound at -20°C or -80°C. 2. Prepare fresh stock solutions in a suitable solvent like DMSO. 3. Confirm the final concentration of the inhibitor in your assay.
Observed cytotoxicity in cell-based assays. The concentration of CZC-54252 is too high.1. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell type. 2. As a reference, cytotoxicity in human cortical neurons was observed at ≥1 µM.
Difficulty in interpreting results due to potential polypharmacology. The observed phenotype may be a composite of on-target and off-target effects.1. Employ a rescue experiment by overexpressing a drug-resistant LRRK2 mutant. 2. Use siRNA or other genetic approaches to validate that the phenotype is LRRK2-dependent.

Experimental Protocols

Quantitative Chemoproteomics for Kinase Selectivity Profiling

This method was used to determine the selectivity of this compound against a broad panel of kinases.

1. Lysate Preparation:

  • Prepare cell or tissue lysates from sources such as human HeLa cells, a mixture of human Jurkat and Ramos cells, or mouse brain tissue.

  • Ensure the lysis buffer maintains the native conformation of the kinases.

2. Kinase Affinity Chromatography:

  • Utilize an affinity matrix, such as "Kinobeads," which consists of immobilized non-selective kinase inhibitors.

  • Incubate the lysate with the affinity matrix in the presence of varying concentrations of CZC-54252 or a vehicle control (e.g., DMSO).

3. Elution and Sample Preparation:

  • After incubation, wash the beads to remove non-specifically bound proteins.

  • Elute the bound kinases from the affinity matrix.

  • Digest the eluted proteins into peptides using an enzyme like trypsin.

4. Quantitative Mass Spectrometry:

  • Label the peptides with isobaric tags for quantitative analysis.

  • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • Identify and quantify the kinases that were competed off the affinity matrix by CZC-54252 at different concentrations.

  • Generate concentration-response curves for each identified kinase to determine their IC50 values.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2 LRRK2 Growth_Factors->LRRK2 Stress Cellular Stress Stress->LRRK2 Autophagy Autophagy LRRK2->Autophagy Mitochondrial_Function Mitochondrial Function LRRK2->Mitochondrial_Function Neuronal_Survival Neuronal Survival LRRK2->Neuronal_Survival CZC54252 CZC-54252 Hydrochloride CZC54252->LRRK2

Caption: LRRK2 signaling pathway and the inhibitory action of CZC-54252.

Experimental_Workflow Lysate Cell/Tissue Lysate Incubation Incubate with CZC-54252 and Kinobeads Lysate->Incubation Wash Wash Beads Incubation->Wash Elute Elute Bound Kinases Wash->Elute Digest Tryptic Digest Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (IC50 Determination) LCMS->Data

Caption: Workflow for quantitative chemoproteomics-based kinase profiling.

References

Minimizing off-target effects of CZC-54252 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to identify, validate, and minimize the off-target effects of CZC-54252 hydrochloride. The following troubleshooting guides and FAQs address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and off-target activities of this compound?

A1: this compound is a potent inhibitor of Tidal Kinase 1 (TDK1), its primary intended target. However, like many kinase inhibitors, it can interact with other proteins, especially at higher concentrations.[1][2] These unintended interactions can lead to misinterpretation of experimental results or cellular toxicity.[1][3] The primary known off-targets are Serine/Threonine Kinase Z (STKZ), which is involved in cell cycle regulation, and Metabolic Enzyme X (MEX1).

Q2: My cells are showing reduced proliferation but not significant cell death after treatment. Is this an expected on-target effect?

A2: While inhibition of some inflammatory pathways can impact cell proliferation, a significant cytostatic effect may indicate engagement of the off-target kinase, STKZ. STKZ plays a role in cell cycle progression, and its inhibition can lead to a reduction in proliferation without inducing apoptosis. We recommend performing a cell cycle analysis (e.g., by flow cytometry) to confirm if cells are arresting at a specific phase.

Q3: I'm observing unexpected cytotoxicity at concentrations where I expect to see only TDK1 inhibition. What could be the cause?

A3: Unforeseen cytotoxicity can arise from several sources. The most likely cause is the engagement of the low-affinity off-target MEX1, particularly with prolonged incubation times or in sensitive cell lines.[1] Another possibility is that the observed phenotype is a result of inhibiting the intended TDK1 target in a cell line where this pathway is critical for survival. To distinguish between these possibilities, it is crucial to perform dose-response experiments and confirm target engagement.[2]

Q4: How can I confirm that the phenotype I observe is due to the inhibition of TDK1 and not an off-target effect?

A4: A multi-pronged approach is the most rigorous way to validate your results.[1]

  • Genetic Validation: Use siRNA or CRISPR-Cas9 to knock down or knock out TDK1.[1][2] If the phenotype observed with CZC-54252 is recapitulated in the TDK1-depleted cells, it strongly suggests the effect is on-target.

  • Orthogonal Pharmacological Validation: Use a structurally different TDK1 inhibitor. If two distinct inhibitors produce the same phenotype, it is less likely to be caused by a shared off-target effect.[2]

  • Rescue Experiment: If possible, introduce a mutated, inhibitor-resistant version of TDK1 into your cells. If this rescues the phenotype caused by CZC-54252, it confirms the effect is on-target.

Q5: What is the best strategy to minimize off-target effects in my initial experiments?

A5: The most critical strategy is to use the lowest effective concentration of the inhibitor.[1][2] It is essential to perform a careful dose-response titration to identify the concentration that gives maximal inhibition of TDK1 activity with minimal impact on off-targets. We recommend starting with a concentration range guided by the biochemical IC50 values and narrowing it down based on cellular target engagement and phenotypic assays.

Data Presentation

Table 1: In Vitro Inhibitory Activity of CZC-54252

This table summarizes the half-maximal inhibitory concentrations (IC50) of CZC-54252 against its known targets. Note that IC50 values from biochemical assays are often lower than those observed in cell-based assays due to factors like cell permeability and intracellular ATP concentrations.[4][5]

TargetIC50 (nM)Assay TypeNotes
TDK1 (On-Target) 25 BiochemicalPrimary therapeutic target.
STKZ (Off-Target)450Biochemical~18-fold less potent than TDK1. May cause cell cycle arrest.
MEX1 (Off-Target)1800Biochemical~72-fold less potent than TDK1. May cause cytotoxicity.
Table 2: Recommended Control Experiments

This table outlines crucial controls to include in your experiments to help isolate and understand the effects of CZC-54252.

ControlPurposeExpected Outcome
Vehicle Control (e.g., DMSO) Represents 0% inhibition and controls for solvent effects.No change in phenotype or target phosphorylation.
Positive Control Inhibitor Validates the assay's ability to detect inhibition of the TDK1 pathway.Known phenotype or inhibition of TDK1 signaling.
Inactive Structural Analog Controls for effects caused by the chemical scaffold itself, independent of target inhibition.[1]No change in phenotype or target phosphorylation.
No Enzyme / No Substrate Identifies potential compound interference with assay detection reagents.[3]Signal should be at background levels.

Signaling and Experimental Workflow Diagrams

cluster_0 CZC-54252 Action cluster_1 On-Target Pathway cluster_2 Off-Target Pathways CZC CZC-54252 Hydrochloride TDK1 TDK1 CZC->TDK1 Potent Inhibition (On-Target) STKZ STKZ CZC->STKZ Weak Inhibition (Off-Target) MEX1 MEX1 CZC->MEX1 Very Weak Inhibition (Off-Target) pTDK1_Sub Phospho-TDK1 Substrate TDK1->pTDK1_Sub Phosphorylation Inflammation Inflammatory Response pTDK1_Sub->Inflammation CellCycle Cell Cycle Arrest STKZ->CellCycle Cytotoxicity Cytotoxicity MEX1->Cytotoxicity

Caption: Intended and off-target pathways of CZC-54252.

start Unexpected Result Observed (e.g., cytotoxicity, low efficacy) q1 Is the compound's integrity verified? start->q1 verify Verify Purity & Stability (e.g., LC-MS) q1->verify No q2 Was a full dose-response curve performed? q1->q2 Yes verify->q1 dose_resp Perform Dose-Response (e.g., 10-point curve) q2->dose_resp No q3 Is on-target engagement confirmed at effective dose? q2->q3 Yes dose_resp->q2 wb Western Blot for Phospho-TDK1 Substrate q3->wb No q4 Does phenotype match TDK1 genetic knockdown? q3->q4 Yes wb->q3 crispr Perform siRNA/CRISPR Validation q4->crispr No end_off Result is Likely Off-Target q4->end_off No end_on Result is Likely On-Target q4->end_on Yes crispr->q4

Caption: Troubleshooting workflow for unexpected experimental results.

start Goal: Determine Optimal [CZC-54252] step1 Step 1: Titrate compound in biochemical assay vs TDK1, STKZ, MEX1 start->step1 step2 Step 2: Determine IC50 values for all three targets step1->step2 step3 Step 3: Select concentration range for cell-based assays (e.g., 1x to 20x of TDK1 IC50) step2->step3 step4 Step 4: Perform cell-based assay. Measure TDK1 target inhibition (e.g., p-Substrate Western Blot) step3->step4 step5 Step 5: Concurrently, measure cell viability (e.g., MTT Assay) step3->step5 q1 Is >80% TDK1 inhibition achieved? step4->q1 q2 Is cell viability >90%? q1->q2 Yes too_low Concentration is TOO LOW (Ineffective on-target inhibition) INCREASE concentration q1->too_low No step5->q2 optimal Concentration is OPTIMAL for selective on-target effects q2->optimal Yes too_high Concentration is TOO HIGH (Potential off-target toxicity) LOWER concentration q2->too_high No

References

Technical Support Center: CZC-54252 Hydrochloride Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with CZC-54252 hydrochloride, a potent and selective LRRK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3][4] Its primary mechanism of action is the inhibition of LRRK2 kinase activity, which is implicated in familial and sporadic Parkinson's disease.[4] The compound inhibits both wild-type and the G2019S mutant form of LRRK2 with high potency.[1][2][3]

Q2: At what concentrations is this compound expected to be cytotoxic?

Overt cytotoxicity in human cortical neurons has been observed at concentrations of 1 µM and higher after a seven-day treatment period.[5] The compound is neuroprotective at lower concentrations, attenuating neuronal injury induced by the LRRK2-G2019S mutant with an EC50 of approximately 1 nM.[1][2][6]

Q3: How should I dissolve and store this compound?

This compound is soluble in DMSO, with a solubility of up to 100 mg/mL.[3] For long-term storage, the stock solution in DMSO can be kept at -20°C for up to 3 months or -80°C for up to 6 months.[6][7] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Q4: What are the reported IC50 and EC50 values for CZC-54252?

The inhibitory and effective concentrations of CZC-54252 have been determined in various assays. A summary of these values is provided in the table below.

Quantitative Data Summary

ParameterTarget/EffectValueCell Type/Assay Condition
IC50Wild-Type LRRK21.28 nMTR-FRET based kinase activity assay
IC50G2019S LRRK21.85 nMTR-FRET based kinase activity assay
EC50Attenuation of G2019S LRRK2-induced neuronal injury~1 nMPrimary human neurons
CytotoxicityOvert cytotoxicity observed≥1 µMHuman cortical neurons (7-day treatment)

Troubleshooting Guide

This guide addresses common issues that may arise during the assessment of this compound cytotoxicity.

Issue 1: Higher than expected cytotoxicity at low concentrations.

  • Possible Cause 1: Solvent Toxicity. DMSO can be toxic to some cell lines at concentrations as low as 0.5%.

    • Troubleshooting Step: Run a vehicle control with the same concentration of DMSO used to dissolve CZC-54252 to assess the baseline cytotoxicity of the solvent.

  • Possible Cause 2: Cell Line Sensitivity. The reported cytotoxicity data is for human cortical neurons. Other cell lines may have different sensitivities to LRRK2 inhibition or off-target effects.

    • Troubleshooting Step: Perform a dose-response curve starting from a very low concentration (e.g., 0.1 nM) and extending to a high concentration (e.g., 10 µM) to determine the specific cytotoxic profile for your cell line.

Issue 2: No observable cytotoxicity even at high concentrations.

  • Possible Cause 1: Short Incubation Time. Cytotoxic effects may be time-dependent and may not be apparent after a short incubation period.

    • Troubleshooting Step: Increase the incubation time with the compound. The reported overt cytotoxicity was observed after a seven-day treatment.[5] Consider time points such as 24, 48, 72 hours, and 7 days.

  • Possible Cause 2: Insensitive Cytotoxicity Assay. The chosen assay may not be sensitive enough to detect the specific mode of cell death induced by CZC-54252.

    • Troubleshooting Step: Try a different cytotoxicity assay that measures a different cellular parameter (e.g., membrane integrity via LDH assay, metabolic activity via MTT assay, or apoptosis via caspase activity assay).

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Compound Precipitation. this compound may precipitate out of solution, especially at higher concentrations or in certain media formulations.

    • Troubleshooting Step: Visually inspect the prepared solutions for any precipitates. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] Always prepare fresh working solutions from a stock solution.

  • Possible Cause 2: Variability in Cell Health and Density. The health and density of the cells at the time of treatment can significantly impact the results.

    • Troubleshooting Step: Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the start of the experiment. Regularly check cell morphology and viability before adding the compound.

Experimental Protocols

Below are detailed protocols for common cytotoxicity assays that can be adapted for use with this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours, or 7 days).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • LDH assay kit (commercially available)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound as described in the MTT assay protocol. Include appropriate controls.

  • Incubation: Incubate the plate for the desired duration.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to set up the reaction with the collected supernatant.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.

Visualizations

Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Autophagy Autophagy LRRK2 LRRK2 Autophagy->LRRK2 Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Dysfunction->LRRK2 Neuroinflammation Neuroinflammation Neuroinflammation->LRRK2 Neuronal Injury Neuronal Injury LRRK2->Neuronal Injury Protein Aggregation Protein Aggregation LRRK2->Protein Aggregation Synaptic Dysfunction Synaptic Dysfunction LRRK2->Synaptic Dysfunction CZC-54252 CZC-54252 CZC-54252->LRRK2

Caption: Simplified LRRK2 signaling pathway with the inhibitory action of CZC-54252.

Experimental Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Compound_Dilution Prepare serial dilutions of CZC-54252 Cell_Seeding->Compound_Dilution Treatment Treat cells with compound Compound_Dilution->Treatment Incubation Incubate for desired time Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay LDH_Assay Perform LDH Assay Incubation->LDH_Assay Data_Acquisition Measure absorbance MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition IC50_Calculation Calculate IC50/EC50 Data_Acquisition->IC50_Calculation

Caption: General experimental workflow for assessing the cytotoxicity of CZC-54252.

Troubleshooting Logic

Troubleshooting_Tree Start Start High_Cytotoxicity Unexpectedly High Cytotoxicity? Start->High_Cytotoxicity No_Cytotoxicity No Observable Cytotoxicity? Start->No_Cytotoxicity Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Solvent_Control Run Solvent Control High_Cytotoxicity->Solvent_Control Solvent Toxicity? Dose_Response Perform Dose-Response Curve High_Cytotoxicity->Dose_Response Cell Line Sensitivity? Increase_Incubation Increase Incubation Time No_Cytotoxicity->Increase_Incubation Short Incubation? Change_Assay Use a Different Assay No_Cytotoxicity->Change_Assay Insensitive Assay? Check_Precipitation Check for Precipitation Inconsistent_Results->Check_Precipitation Compound Precipitation? Standardize_Cells Standardize Cell Seeding Inconsistent_Results->Standardize_Cells Cell Variability?

Caption: A decision tree for troubleshooting common cytotoxicity assessment issues.

References

Optimal concentration of CZC-54252 for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CZC-54252. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of CZC-54252 for cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CZC-54252?

A1: CZC-54252 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] It inhibits both wild-type LRRK2 and the G2019S mutant, a common mutation associated with familial Parkinson's disease.[2][3]

Q2: What are the recommended solvent and storage conditions for CZC-54252?

A2: CZC-54252 is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mg/mL.[3] For long-term storage, the powdered form should be kept at -20°C for up to four years.[4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[5]

Q3: What are the key potency values for CZC-54252?

A3: The potency of CZC-54252 is in the low nanomolar range. Key values are summarized in the table below.

ParameterTargetValueAssay Type
IC50Human wild-type LRRK21.28 nMCell-free kinase assay[1][3][5]
IC50G2019S LRRK21.85 nMCell-free kinase assay[1][3][5]
EC50G2019S LRRK2-induced neuronal injury~1 nMPrimary human neuron toxicity assay[1][4][5]

Q4: In which types of cellular assays is CZC-54252 commonly used?

A4: CZC-54252 is frequently used in in vitro cellular assays to investigate the function of LRRK2 and the effects of its inhibition. Common applications include studying neuroprotection in primary neuron models of Parkinson's disease and assessing the reversal of mutant LRRK2-induced phenotypes such as neurite retraction.[6]

Troubleshooting Guide

This guide addresses common issues that may be encountered when using CZC-54252 in cell-based assays.

ProblemPossible CauseRecommended Solution
Inconsistent or no observable effect at expected concentrations Compound Precipitation: CZC-54252 may precipitate in aqueous media, especially at higher concentrations.- Prepare fresh dilutions from a DMSO stock solution for each experiment. - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to maintain solubility. - Visually inspect the media for any signs of precipitation after adding the compound.
Low LRRK2 Expression: The cell line being used may not express LRRK2 at a sufficient level for an effect to be observed.- Confirm LRRK2 expression in your cell model using techniques like Western blot or qPCR. - Consider using a cell line with known high endogenous LRRK2 expression or a system with LRRK2 overexpression.
Compound Degradation: Improper storage or handling may lead to the degradation of the compound.- Use a fresh aliquot of CZC-54252 for your experiment. - Ensure that stock solutions have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.
Cell toxicity observed at or near the effective concentration Solvent Toxicity: High concentrations of the solvent (DMSO) can be toxic to some cell lines.- Perform a vehicle control experiment with varying concentrations of DMSO to determine the tolerance of your specific cell line. - Aim to keep the final DMSO concentration in your assay as low as possible.
Off-Target Effects or Intrinsic Toxicity: While selective, at higher concentrations CZC-54252 may have off-target effects or inherent cytotoxicity. Overt cytotoxicity has been observed in human cortical neurons at concentrations ≥ 1 µM.[6]- Perform a dose-response curve for cytotoxicity using an appropriate assay (e.g., MTT, CellTiter-Glo®) to determine the toxic concentration range for your cell line. - Whenever possible, use the lowest effective concentration of CZC-54252 that elicits the desired biological response.

Experimental Protocols

Protocol 1: Preparation of CZC-54252 Stock and Working Solutions

This protocol describes the preparation of a stock solution and subsequent serial dilutions for use in cell-based assays.

Materials:

  • CZC-54252 powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Stock Solution Preparation:

    • Allow the CZC-54252 powder to equilibrate to room temperature before opening the vial.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of CZC-54252 powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.505 mg of CZC-54252 (Molecular Weight: 505.0 g/mol ) in 1 mL of DMSO.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into single-use volumes and store at -80°C.

  • Working Solution Preparation (Serial Dilution):

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.

    • It is recommended to prepare intermediate dilutions to ensure accuracy. For example, to get a final concentration of 10 nM, you could first dilute the 10 mM stock to 10 µM in media, and then further dilute that to 10 nM.

    • Ensure the final concentration of DMSO in the culture medium is consistent across all conditions, including the vehicle control, and is non-toxic to the cells.

Protocol 2: Determining the Optimal Concentration of CZC-54252 using a Neuronal Viability Assay

This protocol provides a general workflow for determining the effective concentration of CZC-54252 for protecting against mutant LRRK2-induced neuronal injury.

Materials:

  • Primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Plasmids for transfection (e.g., wild-type LRRK2, G2019S LRRK2, and a control vector like GFP)

  • Transfection reagent

  • 96-well plates

  • CZC-54252 working solutions

  • Reagents for a viability/cytotoxicity assay (e.g., MTT, LDH release assay)

  • Plate reader

Procedure:

  • Cell Seeding and Transfection:

    • Seed the neurons in a 96-well plate at a density that ensures they are in a healthy, logarithmic growth phase during the experiment.

    • Allow the cells to adhere overnight.

    • Transfect the cells with the appropriate LRRK2 constructs according to the manufacturer's protocol for the chosen transfection reagent.

  • Compound Treatment:

    • After a suitable post-transfection period (e.g., 24 hours), carefully remove the existing medium.

    • Add fresh medium containing the various concentrations of CZC-54252 or the vehicle control (medium with the same final DMSO concentration). A suggested starting range for CZC-54252 could be from 0.1 nM to 100 nM.

  • Incubation:

    • Incubate the cells for a period relevant to the development of the cellular phenotype (e.g., 48-72 hours for observing changes in neurite length or viability).

  • Viability Assessment:

    • At the end of the incubation period, perform the chosen viability or cytotoxicity assay according to the manufacturer's instructions.

    • Measure the output (e.g., absorbance, fluorescence, luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control group.

    • Plot the cell viability as a function of the CZC-54252 concentration to determine the EC50 value, which represents the concentration at which 50% of the protective effect is observed.

Visualizations

G cluster_0 CZC-54252 Mechanism of Action LRRK2_mut Mutant LRRK2 (e.g., G2019S) Kinase_Activity Increased Kinase Activity LRRK2_mut->Kinase_Activity Leads to Neuronal_Injury Neuronal Injury Kinase_Activity->Neuronal_Injury Causes CZC54252 CZC-54252 Inhibition Inhibition CZC54252->Inhibition Inhibition->Kinase_Activity Protection Neuroprotection Inhibition->Protection G cluster_1 Experimental Workflow: Determining Optimal CZC-54252 Concentration A 1. Prepare CZC-54252 Stock (10 mM in DMSO) B 2. Prepare Serial Dilutions in Culture Medium A->B D 4. Treat Cells with CZC-54252 Dilutions B->D C 3. Seed and Transfect Cells (e.g., with G2019S LRRK2) C->D E 5. Incubate for Phenotype Development D->E F 6. Perform Viability Assay (e.g., MTT) E->F G 7. Analyze Data and Determine EC50 F->G G cluster_2 Troubleshooting Logic for Lack of CZC-54252 Effect Start No Observable Effect Check_Precipitation Check for Compound Precipitation Start->Check_Precipitation Precipitation_Yes Yes Check_Precipitation->Precipitation_Yes Precipitate Observed? Precipitation_No No Check_Precipitation->Precipitation_No Solution_Precipitation Prepare Fresh Dilutions, Lower Final DMSO% Precipitation_Yes->Solution_Precipitation Check_LRRK2_Expression Verify LRRK2 Expression (Western Blot/qPCR) Precipitation_No->Check_LRRK2_Expression Expression_Low Low/Absent Check_LRRK2_Expression->Expression_Low LRRK2 Expression? Expression_Sufficient Sufficient Check_LRRK2_Expression->Expression_Sufficient Solution_Expression Use High-Expressing Cell Line or Overexpression System Expression_Low->Solution_Expression Check_Compound_Integrity Assess Compound Integrity Expression_Sufficient->Check_Compound_Integrity Integrity_Degraded Potentially Degraded Check_Compound_Integrity->Integrity_Degraded Properly Stored? Solution_Integrity Use Fresh Aliquot, Verify Storage Conditions Integrity_Degraded->Solution_Integrity

References

Technical Support Center: CZC-54252 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CZC-54252 hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 100 mM.[1][2] Some suppliers also report solubility in DMSO at concentrations of 33.33 mg/mL (61.56 mM) and 50 mg/mL.[3][4] For in vivo studies, a common formulation involves a multi-component solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, achieving a solubility of at least 2.5 mg/mL (4.95 mM).[5]

Q2: What are the recommended storage conditions and stability for this compound stock solutions?

A2: For optimal stability, stock solutions of this compound should be aliquoted and stored frozen. The recommended storage temperatures and expected stability are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is advisable to use aliquots.

Storage TemperatureDurationRecommendations
-20°CUp to 1 monthSealed storage, away from moisture.[3][4]
-80°CUp to 6 monthsSealed storage, away from moisture.[3]

Q3: Is this compound soluble in aqueous buffers?

A3: this compound has limited solubility in aqueous solutions. One supplier notes that a 1:1 solution of DMF:PBS (pH 7.2) can be used to dissolve the compound at 0.5 mg/mL. The free base form is reported to be insoluble in water and ethanol.

Q4: How should I handle the solid form of this compound?

A4: The solid form of this compound should be stored at 4°C under sealed conditions, away from moisture.[1][3] For long-term storage of the solid, -20°C is recommended for up to several years.[6] It is shipped at ambient temperature and is considered stable for several weeks during ordinary shipping.[6]

Troubleshooting Guide

Issue 1: My this compound solution appears cloudy or has precipitated.

  • Possible Cause: The solubility limit may have been exceeded in the chosen solvent, or the temperature of the solution has decreased, causing the compound to precipitate. Hygroscopic DMSO that has absorbed moisture can also lead to reduced solubility.[3]

  • Solution:

    • Warm the solution: Gently warm the solution to 60°C to aid dissolution.[3]

    • Ultrasonicate: Use an ultrasonic bath to help dissolve the compound.[3]

    • Use fresh DMSO: Ensure you are using fresh, anhydrous DMSO, as moisture can significantly impact solubility.[7]

    • Dilute the solution: If precipitation persists, consider diluting the stock solution to a lower concentration.

Issue 2: I am observing a loss of compound activity in my experiments over time.

  • Possible Cause: The compound may be degrading in your experimental conditions. Factors such as pH, light exposure, and prolonged storage at room temperature can affect stability.

  • Solution:

    • Prepare fresh solutions: For critical experiments, it is always best to use freshly prepared solutions.

    • Protect from light: Store solutions in amber vials or protect them from light, especially if they will be used over an extended period.

    • Maintain appropriate pH: Although specific data on pH stability is limited, it is generally good practice to maintain a stable pH in your experimental buffer system.

    • Minimize time at room temperature: Keep stock solutions and experimental dilutions on ice or at 4°C whenever possible.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 541.45 g/mol ) in DMSO.

  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you would need 5.41 mg.

  • Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO.

  • Dissolve: Vortex the solution to mix. If necessary, gently warm the solution and use an ultrasonic bath until the solid is completely dissolved.[3]

  • Store: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experimental Use weigh Weigh CZC-54252 HCl add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Warm / Sonicate add_dmso->dissolve aliquot Aliquot Solution dissolve->aliquot store_frozen Store at -20°C or -80°C aliquot->store_frozen thaw Thaw Aliquot store_frozen->thaw dilute Dilute to Working Concentration thaw->dilute use Use in Experiment dilute->use

Caption: Recommended workflow for preparing and storing this compound solutions.

signaling_pathway cluster_info Mechanism of Action LRRK2 LRRK2 NeuronalInjury Neuronal Injury LRRK2->NeuronalInjury Promotes CZC54252 CZC-54252 HCl CZC54252->LRRK2 Inhibits info CZC-54252 HCl is a potent and selective inhibitor of LRRK2.

Caption: The inhibitory action of CZC-54252 HCl on the LRRK2 signaling pathway.

References

Troubleshooting Inconsistent Results with CZC-54252: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with the LRRK2 inhibitor, CZC-54252.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CZC-54252?

CZC-54252 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] It effectively inhibits both the wild-type and the G2019S mutant of LRRK2, a common mutation associated with familial Parkinson's disease.[1][2][3] Its primary function is to block the kinase activity of LRRK2, thereby attenuating downstream signaling pathways implicated in neuronal damage.[1][4]

Q2: What are the recommended storage and handling procedures for CZC-54252?

Proper storage and handling are critical for maintaining the compound's stability and activity. Inconsistent results can often be traced back to improper storage.

Storage ConditionRecommendationDuration
Powder Store at -20°C.[1]≥ 2 years[1]
DMSO Stock Solution Store at -20°C.[1]Up to 3 months[1]
DMSO Stock Solution For longer-term storage, store at -80°C.[5]Up to 6 months[5]

Q3: My experimental results are not consistent. What are the common causes?

Inconsistent results with CZC-54252 can arise from several factors:

  • Compound Instability: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.

  • Solubility Issues: CZC-54252 has limited aqueous solubility. Ensure it is fully dissolved in the initial solvent (e.g., DMSO) before further dilution in aqueous buffers.[1] Precipitation of the compound will lead to lower effective concentrations.

  • Cell Culture Variability: Differences in cell line passage number, cell density, and overall cell health can significantly impact the experimental outcome.

  • Assay Conditions: Variations in incubation times, ATP concentration in kinase assays, and the presence of interfering substances can all contribute to variability.

  • Off-Target Effects: While highly selective for LRRK2, at higher concentrations, CZC-54252 can inhibit other kinases, which may lead to unexpected biological effects.[6]

Troubleshooting Guide

Problem: Observed IC50/EC50 values are higher than expected.

Potential CauseRecommended Solution
Compound Degradation Prepare fresh stock solutions from powder. Avoid multiple freeze-thaw cycles.
Compound Precipitation Ensure complete dissolution in DMSO before diluting in aqueous media. Visually inspect for precipitates. Consider the formulation for in vivo studies which uses co-solvents to improve solubility.[4]
High Protein Concentration in Assay In assays with high protein content, a significant portion of the compound may bind to other proteins, reducing the free concentration available to inhibit LRRK2.[6] Consider optimizing the protein concentration in your assay.
High ATP Concentration The inhibitory potency of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. The reported IC50 values were determined with an ATP concentration of 100 µM, which approximates the KM of LRRK2 for ATP.[6]

Problem: High variability between experimental replicates.

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure uniform cell density across all wells and plates. Use a cell counter for accurate seeding.
Edge Effects in Plates Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.
Incomplete Compound Mixing After adding CZC-54252 to your assay, ensure thorough but gentle mixing to achieve a homogenous concentration.

Quantitative Data Summary

The following table summarizes the key potency values for CZC-54252 from published literature.

TargetAssay TypeIC50 / EC50
Wild-Type LRRK2 TR-FRET Kinase Assay1.28 nM[2][3][4][6]
G2019S Mutant LRRK2 TR-FRET Kinase Assay1.85 nM[2][3][4][6]
G2019S LRRK2-induced Neuronal Injury Primary Human Neurons~1 nM[1][2][4][6]

Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay (TR-FRET)

This protocol is a generalized representation based on the methodologies described in the literature.[6]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of CZC-54252 in 100% DMSO.

    • Prepare serial dilutions of CZC-54252 in the assay buffer.

    • Prepare recombinant human wild-type or G2019S LRRK2 enzyme.

    • Prepare the LRRK2 substrate and ATP. The final ATP concentration should be approximately 100 µM.

  • Assay Procedure:

    • Add the LRRK2 enzyme to the wells of a suitable microplate.

    • Add the serially diluted CZC-54252 or DMSO (vehicle control) to the wells.

    • Incubate for a pre-determined time at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate for the desired reaction time.

    • Stop the reaction and add the detection reagents for the TR-FRET readout.

    • Measure the fluorescence signal.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of CZC-54252 relative to the DMSO control.

    • Plot the percent inhibition against the log concentration of CZC-54252 and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

LRRK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Upstream_Signal Upstream Signal Receptor->Upstream_Signal Activates LRRK2_Inactive LRRK2 (Inactive) Upstream_Signal->LRRK2_Inactive Activates LRRK2_Active LRRK2 (Active) Kinase LRRK2_Inactive->LRRK2_Active Substrate_Unphos Substrate (Unphosphorylated) LRRK2_Active->Substrate_Unphos Phosphorylates CZC54252 CZC-54252 CZC54252->LRRK2_Active Inhibits Substrate_Phos Substrate (Phosphorylated) Substrate_Unphos->Substrate_Phos Neuronal_Damage Neuronal Damage Substrate_Phos->Neuronal_Damage Leads to

Caption: LRRK2 signaling pathway and the inhibitory action of CZC-54252.

Troubleshooting_Workflow Start Inconsistent Results with CZC-54252 Check_Storage Verify Compound Storage (-20°C or -80°C) Start->Check_Storage Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh Improper Check_Solubility Confirm Complete Dissolution (Visual Inspection) Check_Storage->Check_Solubility Proper Prepare_Fresh->Check_Solubility Check_Solubility->Prepare_Fresh Precipitate Observed Optimize_Protocol Optimize Assay Protocol (e.g., cell density, ATP conc.) Check_Solubility->Optimize_Protocol Soluble Review_Cell_Health Assess Cell Culture Health & Passage Number Optimize_Protocol->Review_Cell_Health Standardize_Culture Standardize Cell Culture Practices Review_Cell_Health->Standardize_Culture Inconsistent Consider_Off_Target Evaluate Potential Off-Target Effects Review_Cell_Health->Consider_Off_Target Consistent Standardize_Culture->Consider_Off_Target Titrate_Concentration Perform Dose-Response with Lower Concentrations Consider_Off_Target->Titrate_Concentration Suspected End Consistent Results Consider_Off_Target->End Not Suspected Titrate_Concentration->End

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

CZC-54252 hydrochloride poor brain penetration limitations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CZC-54252 hydrochloride, focusing on its limitations due to poor brain penetration.

Frequently Asked Questions (FAQs)

Q1: We are using this compound for in vivo neuroscience studies but are not observing the expected central nervous system (CNS) effects. Why might this be?

A1: A primary reason for the lack of CNS effects is the compound's inherently poor brain penetration. Pharmacokinetic studies have shown that CZC-54252 has a brain penetration of approximately 4%.[1][2] This means only a very small fraction of the peripherally administered dose reaches the brain, which may be insufficient to engage the target, Leucine-rich repeat kinase 2 (LRRK2), at a therapeutic level.

Q2: What are the likely physicochemical and physiological reasons for the poor brain penetration of this compound?

A2: While specific studies on the exact mechanisms for CZC-54252 are not detailed, based on its chemical properties and common challenges for CNS drugs, the poor penetration is likely due to a combination of factors:

  • High Molecular Weight: this compound has a molecular weight of 541.45 g/mol .[3][4][5] Generally, molecules over 400-500 Da have more difficulty crossing the blood-brain barrier (BBB).

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump substances out of the brain back into the bloodstream.

  • Polarity: The presence of several polar groups in its structure can increase its aqueous solubility and hinder its ability to passively diffuse across the lipid-rich membranes of the BBB.

Q3: Can we increase the dose of this compound to overcome the poor brain penetration?

A3: Simply increasing the dose may not be a viable strategy and should be approached with caution. While it might lead to higher absolute concentrations in the brain, it could also result in:

  • Increased Peripheral Side Effects: Higher systemic exposure could lead to off-target effects and toxicity in peripheral tissues.

  • Saturation of Efflux Transporters: While high doses can sometimes saturate efflux transporters, this is often difficult to achieve and can lead to unpredictable CNS exposure and toxicity.

  • Limited Solubility: The compound's solubility may limit the maximum achievable concentration for dosing.

Q4: Are there alternative compounds with better brain penetration that target LRRK2?

A4: Yes, the field of LRRK2 inhibitor development is active, and other compounds have been specifically designed for improved CNS penetration. For instance, HG-10-102-01 is a potent and selective LRRK2 inhibitor reported to inhibit LRRK2 phosphorylation in the mouse brain.[6] Researchers facing challenges with CZC-54252's brain penetration may consider exploring such alternatives for their in vivo CNS studies.

Troubleshooting Guide

Issue: Inconsistent or absent CNS target engagement in vivo.

1. Confirm Peripheral Target Engagement:

  • Rationale: Before concluding that poor brain penetration is the sole issue, it's crucial to verify that the compound is active peripherally at the administered dose.

  • Action: Measure LRRK2 phosphorylation (e.g., at Ser935) in peripheral tissues like the spleen or in blood samples (PBMCs) after administration. If there is no target engagement peripherally, there may be an issue with the formulation, dose, or administration route.

2. Assess Brain and Plasma Concentrations:

  • Rationale: To directly determine the extent of brain penetration in your specific experimental setup.

  • Action: Conduct a pharmacokinetic study to measure the concentration of CZC-54252 in both plasma and brain tissue at various time points after dosing. This will allow you to calculate the brain-to-plasma ratio.

3. Consider Alternative Administration Routes:

  • Rationale: For preclinical studies, direct administration to the CNS can bypass the BBB.

  • Action: If experimentally feasible, consider intracerebroventricular (ICV) or direct intracerebral injection to confirm that the compound can elicit the desired effect when it reaches the target tissue. This can help validate the therapeutic hypothesis in the absence of systemic BBB transport.

Quantitative Data Summary

The following table summarizes key data for this compound.

ParameterValueReference
Molecular Weight 541.45 g/mol [3][4][5]
Molecular Formula C22H25ClN6O4S.HCl[3]
Brain Penetration ~4%[1][2]
IC50 (Wild-type LRRK2) 1.28 nM[1][3][5][7][8][9][10]
IC50 (G2019S LRRK2) 1.85 nM[1][3][5][7][8][9][10][11]
EC50 (Neuronal Injury Attenuation) ~1 nM[1][3][5][7][9][11][12]

Experimental Protocols

Protocol: Brain and Plasma Pharmacokinetic Study

Objective: To determine the brain-to-plasma concentration ratio of this compound in a rodent model.

Methodology:

  • Animal Dosing: Administer this compound to a cohort of rodents (e.g., mice or rats) at a specified dose and route (e.g., intraperitoneal or oral). Include a vehicle-treated control group.

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-administration, collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Immediately following blood collection, perfuse the animals with ice-cold saline to remove remaining blood from the tissues.

  • Brain Tissue Harvesting: After perfusion, dissect and harvest the whole brain.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate the plasma.

    • Brain: Weigh the brain tissue and homogenize it in a suitable buffer.

  • Bioanalysis:

    • Extract CZC-54252 from the plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of CZC-54252 in the extracts using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • Data Analysis:

    • Calculate the concentration of the compound in both plasma (ng/mL) and brain (ng/g).

    • Determine the brain-to-plasma ratio at each time point by dividing the brain concentration by the plasma concentration.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for both compartments.

Visualizations

BloodBrainBarrier cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain CZC_blood CZC-54252 (Systemic Circulation) endothelial_cell Endothelial Cell CZC_blood->endothelial_cell Passive Diffusion (Limited) pgp P-gp Efflux Pump endothelial_cell->pgp CZC_brain CZC-54252 (Low Concentration) endothelial_cell->CZC_brain pgp->CZC_blood Active Efflux

Caption: Factors limiting CZC-54252 brain penetration.

PK_Workflow A 1. Administer CZC-54252 to Animals B 2. Collect Blood and Brain Samples at Time Points A->B C 3. Process Samples (Plasma Separation & Brain Homogenization) B->C D 4. Extract Compound from Matrices C->D E 5. Quantify Concentration via LC-MS/MS D->E F 6. Calculate Brain-to-Plasma Ratio E->F

Caption: Workflow for a brain penetration pharmacokinetic study.

Troubleshooting_Flow start Start: No CNS Effect Observed with CZC-54252 q1 Is peripheral target engagement confirmed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Have brain and plasma concentrations been measured? a1_yes->q2 check_dose Action: Check formulation, dose, and administration route. Measure peripheral pLRRK2. a1_no->check_dose a2_yes Yes q2->a2_yes a2_no No q2->a2_no confirm_poor_bbb Result: Confirmed low brain-to-plasma ratio (~4%). a2_yes->confirm_poor_bbb run_pk Action: Conduct a brain/plasma pharmacokinetic study. a2_no->run_pk run_pk->confirm_poor_bbb consider_alt Conclusion: Poor brain penetration is the limiting factor. Consider alternative compounds or direct CNS administration. confirm_poor_bbb->consider_alt

Caption: Troubleshooting logic for in vivo CNS studies with CZC-54252.

References

Technical Support Center: CZC-54252 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CZC-54252 hydrochloride, a potent and selective LRRK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It inhibits the kinase activity of both wild-type LRRK2 and the pathogenic G2019S mutant, which is commonly associated with Parkinson's disease.[1][2][3] By blocking the kinase function of LRRK2, CZC-54252 can attenuate downstream signaling events, such as the phosphorylation of Rab GTPases, and has shown neuroprotective effects in cellular models of Parkinson's disease.[2]

Q2: What is the recommended solvent and storage for this compound?

A2: this compound is soluble in DMSO.[3][4] For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: What are the key potency and efficacy values for CZC-54252?

A3: The potency and efficacy of CZC-54252 have been determined in various in vitro assays. A summary of these key quantitative data is provided in the table below.

ParameterTargetValueAssay Type
IC50Wild-type LRRK21.28 nMCell-free kinase assay[2][3]
IC50G2019S LRRK21.85 nMCell-free kinase assay[2][3]
EC50G2019S LRRK2-induced neuronal injury~1 nMPrimary human neuron toxicity assay[1][2]

Q4: Are there known off-target effects for CZC-54252?

A4: While CZC-54252 is a selective LRRK2 inhibitor, it has been observed to inhibit a small number of other kinases at higher concentrations. A kinase selectivity screen showed that CZC-54252 can also inhibit PLK4, GAK, TNK1, and CAMKK2.[2] When interpreting experimental results, it is important to consider these potential off-target effects, especially when using the compound at concentrations significantly higher than its LRRK2 IC50.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
Inconsistent or no inhibition of LRRK2 activity Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare a fresh stock solution of CZC-54252 in anhydrous DMSO. Ensure aliquots are stored at -80°C and used promptly after thawing.
Low LRRK2 expression in the cellular model: The cell line used may have low endogenous levels of LRRK2.Confirm LRRK2 expression in your cell model via Western blot or qPCR. Consider using a cell line with higher endogenous LRRK2 expression or a system with LRRK2 overexpression.
Suboptimal assay conditions: Incorrect incubation time or compound concentration.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A time-course experiment may also be necessary to identify the optimal treatment duration.
Observed cytotoxicity at working concentrations Solvent Toxicity: High concentrations of the solvent (DMSO) can be toxic to cells.Ensure the final DMSO concentration in your culture media is low (typically ≤ 0.1%) and consistent across all treatments, including the vehicle control.
Off-target effects: At higher concentrations, CZC-54252 may inhibit other kinases crucial for cell survival.[2]Perform a dose-response experiment to identify the lowest effective concentration that inhibits LRRK2 without causing significant cell death. If possible, use a structurally unrelated LRRK2 inhibitor as a control to see if the cytotoxic effect is specific to CZC-54252.
Variability in neurite outgrowth assay results Inconsistent cell seeding: Uneven cell density across wells can lead to variable neurite growth.Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consider a reverse pipetting technique.
"Edge effects" in multi-well plates: Wells on the perimeter of the plate can experience different environmental conditions.Avoid using the outer wells for experimental samples. Fill the perimeter wells with sterile media or PBS to create a humidity barrier.

Experimental Protocols

Western Blot for LRRK2-mediated Rab10 Phosphorylation

This protocol describes how to assess the inhibitory activity of CZC-54252 by measuring the phosphorylation of a known LRRK2 substrate, Rab10.

a. Cell Culture and Treatment:

  • Plate cells (e.g., SH-SY5Y or primary neurons) at a suitable density in a 6-well plate.

  • Allow cells to adhere and grow to the desired confluency.

  • Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO) for 1-2 hours.

b. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

c. Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-Rab10 (Thr73) and total Rab10 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the bands using an ECL substrate and an imaging system. Densitometry can be used to quantify the ratio of phosphorylated to total Rab10.

Neurite Outgrowth Assay

This protocol is for assessing the neuroprotective effects of CZC-54252 on neurite length in a neuronal cell model.

a. Cell Plating:

  • Coat a 96-well plate with a suitable substrate (e.g., poly-L-lysine or laminin).

  • Plate primary neurons or a neuronal cell line (e.g., PC12, SH-SY5Y) at a low density to allow for clear visualization of neurites.

b. Treatment:

  • If modeling LRRK2-induced toxicity, transfect cells with a vector expressing a pathogenic LRRK2 mutant (e.g., G2019S).

  • Treat the cells with a range of CZC-54252 concentrations and a vehicle control.

  • Incubate for a period sufficient to observe changes in neurite length (e.g., 48-72 hours).

c. Staining and Imaging:

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Stain the neurons with an antibody against a neuronal marker, such as β-III tubulin, to visualize the cell body and neurites.

  • Use a fluorescently-labeled secondary antibody for detection.

  • Acquire images using a high-content imaging system or a fluorescence microscope.

d. Analysis:

  • Use image analysis software to automatically or manually trace the neurites and measure their total length per neuron.

  • Compare the average neurite length between different treatment groups.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Rab29 Rab29 LRRK2_inactive LRRK2 (Inactive) Rab29->LRRK2_inactive recruits to membrane GTP GTP GTP->LRRK2_inactive binds LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Dimerization & Autophosphorylation Rab10 Rab10 LRRK2_active->Rab10 Phosphorylates pRab10 pRab10 (pThr73) Rab10->pRab10 Vesicular_Trafficking Altered Vesicular Trafficking pRab10->Vesicular_Trafficking Autophagy Autophagy Modulation pRab10->Autophagy CZC54252 CZC-54252 Hydrochloride CZC54252->LRRK2_active Inhibits troubleshooting_workflow start Experiment Shows Unexpected Results check_compound Verify Compound Integrity (Fresh Stock, Proper Storage) start->check_compound check_controls Review Controls (Vehicle, Positive/Negative) start->check_controls check_assay Optimize Assay Parameters (Concentration, Time) check_compound->check_assay check_controls->check_assay check_model Validate Cellular Model (LRRK2 Expression, Cell Health) check_assay->check_model troubleshoot_off_target Consider Off-Target Effects check_model->troubleshoot_off_target solution Refine Protocol and Repeat troubleshoot_off_target->solution

References

Technical Support Center: Utilizing Kinase-Dead LRRK2 Mutants with CZC-54252

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for experiments involving the use of kinase-dead LRRK2 mutants in conjunction with the LRRK2 inhibitor, CZC-54252.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using a kinase-dead LRRK2 mutant with a potent LRRK2 inhibitor like CZC-54252 in the same experiment?

A1: The use of a kinase-dead LRRK2 mutant alongside an inhibitor serves as a critical negative control. This experimental design helps to distinguish the kinase-dependent effects of LRRK2 from its kinase-independent functions, such as scaffolding. By treating a kinase-dead mutant with an inhibitor, you can confirm that the observed cellular phenotype is specifically due to the inhibition of LRRK2's kinase activity and not an off-target effect of the compound or a non-catalytic role of the LRRK2 protein.

Q2: What is a common kinase-dead LRRK2 mutation, and how does it impact the protein's function?

A2: A commonly used kinase-dead LRRK2 mutation is D1994A. This mutation is located within the kinase domain and disrupts the catalytic activity of the enzyme, preventing it from phosphorylating its substrates. Overexpression of the kinase-dead double mutant G2019S/D1994A has been shown to inflict neither neuronal injury nor death, in contrast to the active G2019S mutant.[1]

Q3: What are the expected results when treating cells expressing a kinase-dead LRRK2 mutant with CZC-54252?

A3: In an ideal experiment, CZC-54252 should have no further effect on the downstream signaling or cellular phenotype in cells already expressing a kinase-dead LRRK2 mutant. For instance, if you are measuring the phosphorylation of a LRRK2 substrate, the levels should already be at a basal or undetectable level in the presence of the kinase-dead mutant, and the addition of CZC-54252 should not cause any further reduction.

Q4: Can CZC-54252 bind to the kinase-dead LRRK2 mutant?

A4: While the kinase activity is abolished, the overall structure of the kinase domain is largely intact. Therefore, it is possible that CZC-54252 can still bind to the ATP-binding pocket of the kinase-dead LRRK2 mutant. However, this binding will not result in the inhibition of kinase activity, as the enzyme is already catalytically inactive.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected changes in phenotype upon CZC-54252 treatment of kinase-dead LRRK2 expressing cells. Off-target effects of CZC-54252.- Perform a kinase selectivity screen to identify other potential targets of CZC-54252. - Test a structurally unrelated LRRK2 inhibitor to see if the same effect is observed. - Titrate CZC-54252 to the lowest effective concentration to minimize off-target effects.
Variability in the basal level of substrate phosphorylation in kinase-dead LRRK2 expressing cells. Incomplete expression or functionality of the kinase-dead mutant.- Sequence verify your kinase-dead LRRK2 construct to ensure the mutation is present. - Perform a Western blot to confirm the expression level of the kinase-dead LRRK2 protein. - Use a positive control (e.g., wild-type or G2019S LRRK2) to ensure the assay is working correctly.
High background in kinase assays. Non-specific antibody binding or issues with assay components.- Optimize antibody concentrations and blocking conditions. - Run a "no enzyme" control to determine the background signal. - Ensure all buffers and reagents are fresh and properly prepared.

Quantitative Data Summary

Table 1: Inhibitory Potency of CZC-54252

TargetIC50Assay Type
Wild-Type LRRK21.28 nMCell-free
G2019S LRRK21.85 nMCell-free

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[2][3][4][5][6]

Table 2: Cellular Efficacy of CZC-54252

Cell ModelMeasured EffectEC50
Primary human neurons with G2019S LRRK2Attenuation of neuronal injury~1 nM
Primary human neurons with G2019S LRRK2Reversal of neurite defects1.6 nM

EC50 values represent the concentration of a drug that is required for 50% of the maximum effect in a whole-cell assay.[1][2]

Experimental Protocols

Protocol 1: In Vitro LRRK2 Kinase Assay

This protocol is adapted from a time-resolved fluorescence resonance energy transfer (TR-FRET)-based kinase activity assay.[1]

Materials:

  • Recombinant LRRK2 (Wild-Type, Kinase-Dead, or G2019S mutant)

  • LRRKtide (a model substrate peptide)

  • ATP

  • CZC-54252

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[7]

  • TR-FRET detection reagents

Procedure:

  • Prepare serial dilutions of CZC-54252 in DMSO.

  • In a 384-well plate, add 1 µl of the CZC-54252 dilution or DMSO (vehicle control).

  • Add 2 µl of recombinant LRRK2 enzyme (e.g., 25ng) diluted in kinase assay buffer.

  • Pre-incubate the enzyme and inhibitor mixture for 20 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix (containing LRRKtide and 100 µM ATP).

  • Incubate for 120 minutes at room temperature.

  • Stop the reaction and measure kinase activity using TR-FRET detection reagents according to the manufacturer's instructions.

Protocol 2: Cellular LRRK2 Autophosphorylation Assay

This protocol outlines the assessment of LRRK2 autophosphorylation at Serine 1292 (pS1292) in cultured cells.[8]

Materials:

  • Cultured cells expressing Wild-Type, Kinase-Dead, or G2019S LRRK2

  • CZC-54252

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pS1292-LRRK2, anti-total LRRK2

  • HRP-conjugated secondary antibodies

  • Western blot reagents

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of CZC-54252 for a specified time (e.g., 90 minutes).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against pS1292-LRRK2 and total LRRK2.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an appropriate chemiluminescent substrate.

  • Quantify the pS1292/total LRRK2 ratio.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects cluster_inhibition Experimental Intervention Mutations (G2019S) Mutations (G2019S) LRRK2 LRRK2 Mutations (G2019S)->LRRK2 Activates Kinase Activity Other signals Other signals Other signals->LRRK2 Rab GTPases Rab GTPases LRRK2->Rab GTPases Phosphorylates Vesicle Trafficking Vesicle Trafficking Rab GTPases->Vesicle Trafficking Autophagy Autophagy Rab GTPases->Autophagy Neuronal Injury Neuronal Injury Vesicle Trafficking->Neuronal Injury Autophagy->Neuronal Injury CZC-54252 CZC-54252 CZC-54252->LRRK2 Inhibits Kinase Activity Kinase-Dead Mutant (D1994A) Kinase-Dead Mutant (D1994A) Kinase-Dead Mutant (D1994A)->LRRK2 Abolishes Kinase Activity Experimental_Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Treatment cluster_analysis Analysis cluster_controls Experimental Controls A Plate cells B Transfect with LRRK2 constructs (WT, Kinase-Dead, G2019S) A->B C Treat with CZC-54252 or Vehicle (DMSO) B->C D Cell Lysis C->D F Phenotypic Assay (e.g., Neurite Outgrowth) C->F E Western Blot for pS1292/Total LRRK2 D->E G WT LRRK2 + Vehicle (Baseline Activity) H WT LRRK2 + CZC-54252 (Inhibition) I Kinase-Dead LRRK2 + Vehicle (Negative Control for Activity) J Kinase-Dead LRRK2 + CZC-54252 (Control for Off-Target Effects)

References

Validation & Comparative

A Comparative Guide to LRRK2 Inhibitors: CZC-54252 Hydrochloride vs. CZC-25146

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors: CZC-54252 hydrochloride and CZC-25146. Mutations in the LRRK2 gene are a significant genetic factor in both familial and sporadic Parkinson's disease, making LRRK2 a key therapeutic target. This document summarizes their performance based on available experimental data to aid researchers in selecting the appropriate tool compound for their studies.

At a Glance: Key Performance Indicators

ParameterThis compoundCZC-25146
Target LRRK2 (wild-type and G2019S mutant)LRRK2 (wild-type and G2019S mutant)
IC50 (wild-type LRRK2) 1.28 nM[1][2][3]4.76 nM[1][4][5][6]
IC50 (G2019S LRRK2) 1.85 nM[1][2][3]6.87 nM[1][4][5][6]
EC50 (Neuronal Injury Attenuation) ~1 nM (in human neurons)[1][2][3]~100 nM (in rodent neurons)[1][4], ~4 nM (in human neurons)[1]
Known Off-Targets Not specified in provided resultsPLK4, GAK, TNK1, CAMKK2, PIP4K2C[4][5]
Cell Permeability Yes (implied by cellular activity)Yes[5]
In Vivo Activity Neuroprotective activity noted[2][3]Favorable pharmacokinetic properties in mice[1][4]

Mechanism of Action: Targeting LRRK2 Signaling

Both this compound and CZC-25146 are potent inhibitors of LRRK2 kinase activity.[1][2][3][4][5][6] LRRK2 is a large, multi-domain protein, and its kinase activity is implicated in various cellular processes. Pathogenic mutations, such as G2019S, can lead to increased kinase activity, contributing to neuronal toxicity. By inhibiting LRRK2, these compounds can mitigate its downstream effects.

LRRK2_Signaling_Pathway cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Cellular Processes CZC-54252 CZC-54252 LRRK2 LRRK2 CZC-54252->LRRK2 CZC-25146 CZC-25146 CZC-25146->LRRK2 Vesicle_Trafficking Vesicle Trafficking LRRK2->Vesicle_Trafficking Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Autophagy Autophagy LRRK2->Autophagy Mitochondrial_Function Mitochondrial Function LRRK2->Mitochondrial_Function Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation

Figure 1: Inhibition of LRRK2 and its downstream pathways.

In Vitro Performance: Potency and Selectivity

This compound demonstrates higher potency in inhibiting both wild-type and the G2019S mutant of LRRK2, with IC50 values of 1.28 nM and 1.85 nM, respectively.[1][2][3] In comparison, CZC-25146 shows slightly lower potency, with IC50 values of 4.76 nM for wild-type LRRK2 and 6.87 nM for the G2019S mutant.[1][4][5][6]

In cellular assays, both compounds effectively attenuate neuronal injury induced by mutant LRRK2.[1] this compound reverses G2019S LRRK2-induced human neuronal injury with an EC50 of approximately 1 nM.[1][2][3] CZC-25146 also shows potent neuroprotective effects, with an EC50 of about 100 nM in rodent primary neurons and around 4 nM in human cortical neurons.[1][4]

Regarding selectivity, CZC-25146 has been noted to also inhibit PLK4, GAK, TNK1, CAMKK2, and PIP4K2C.[4][5] The selectivity profile for this compound against a broader kinase panel was not detailed in the provided search results.

Experimental Protocols

LRRK2 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is employed to determine the IC50 values of the inhibitors against LRRK2.

  • Principle: The assay measures the phosphorylation of a LRRK2-specific substrate peptide by the LRRK2 enzyme. The detection is based on the FRET signal generated between a europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin which binds to the biotinylated substrate.

  • General Protocol:

    • Recombinant human wild-type or G2019S LRRK2 is incubated with the test compound (this compound or CZC-25146) at varying concentrations.

    • The kinase reaction is initiated by the addition of a reaction mixture containing a biotinylated LRRK2 substrate peptide and ATP. The ATP concentration is typically kept near the Km value for LRRK2.

    • After incubation, the reaction is stopped, and the detection reagents (europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin) are added.

    • The TR-FRET signal is read on a compatible plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

    • IC50 values are calculated from the dose-response curves.

TR_FRET_Workflow cluster_reagents Reaction Components cluster_detection Detection LRRK2_Enzyme LRRK2 Enzyme Incubation Incubation LRRK2_Enzyme->Incubation Inhibitor Inhibitor (CZC-54252 or CZC-25146) Inhibitor->Incubation Substrate_ATP Biotinylated Substrate + ATP Substrate_ATP->Incubation Detection_Reagents Detection Reagents (Eu-Ab + SA-APC) Plate_Reader TR-FRET Plate Reader Detection_Reagents->Plate_Reader Incubation->Detection_Reagents

References

A Comparative Guide to LRRK2 Kinase Inhibitors: CZC-54252 Hydrochloride vs. LRRK2-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target for Parkinson's disease, with mutations in the LRRK2 gene representing a common genetic cause of the condition. The development of potent and selective LRRK2 inhibitors is a key focus of research aimed at understanding its physiological roles and developing novel treatments. This guide provides an objective comparison of two prominent research compounds, CZC-54252 hydrochloride and LRRK2-IN-1, focusing on their biochemical potency, selectivity, cellular activity, and pharmacokinetic profiles, supported by experimental data.

Biochemical Potency and In Vitro Activity

Both CZC-54252 and LRRK2-IN-1 are potent inhibitors of LRRK2 kinase activity, demonstrating nanomolar efficacy against both the wild-type (WT) enzyme and the common pathogenic G2019S mutant.

CompoundTargetIC50 (nM)Assay Type
This compound LRRK2 (WT)1.28[1][2][3][4]TR-FRET
LRRK2 (G2019S)1.85[1][2][3][4]TR-FRET
LRRK2-IN-1 LRRK2 (WT)13[5]Radioactive Kinase Assay
LRRK2 (G2019S)6[5]Radioactive Kinase Assay

Note: Direct comparison of IC50 values should be made with caution as they were determined in different assay formats (TR-FRET vs. radioactive kinase assay).

Kinase Selectivity

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. Both compounds have been profiled against large panels of kinases, revealing them to be relatively selective for LRRK2.

CompoundKinase Panel SizeNumber of Off-Target Kinases Inhibited
This compound 185[2][6][7]10[6][7]
LRRK2-IN-1 442[5][6]12 (with a score <10% of DMSO control at 10 µM)[5]

LRRK2-IN-1 has been more extensively profiled against a larger kinase panel.[5][6] While CZC-54252 inhibited a slightly lower number of kinases in its respective screen, the screening panels were of different sizes.[6][7]

Cellular Activity and Neuroprotection

In cellular models, both inhibitors have demonstrated the ability to modulate LRRK2 function and exhibit neuroprotective effects.

CompoundCellular EffectEffective ConcentrationCell Model
This compound Attenuates G2019S LRRK2-induced neuronal injury[1][2][4]EC50 of ~1 nM[1][2][4]Primary human neurons[1][4]
LRRK2-IN-1 Induces dephosphorylation of LRRK2 at Ser910/Ser935[5]Near maximal effect at 1 µM[5]HEK293, SH-SY5Y, Swiss 3T3 cells[5]

CZC-54252 has been shown to directly rescue neuronal phenotypes associated with mutant LRRK2 at very low nanomolar concentrations.[1][2][4] LRRK2-IN-1 effectively demonstrates target engagement in cells by reducing the phosphorylation of key LRRK2 residues.[5]

Pharmacokinetic Properties

An essential aspect of any potential therapeutic is its pharmacokinetic profile. Both CZC-54252 and LRRK2-IN-1 have been evaluated in preclinical models.

CompoundKey Pharmacokinetic ParameterValueSpecies
This compound Brain PenetrationPoor (~4%)[1][4][6][7]Not specified
LRRK2-IN-1 Half-life (T1/2)4.5 hours[5][6]Mice[5][6]
Bioavailability (%F)49.3%Mice
Brain PenetrationLimited/Impermeable[6][7]Mice[5][6][7]

Both compounds exhibit poor penetration of the blood-brain barrier, limiting their utility for in vivo studies targeting the central nervous system.[1][4][6][7] LRRK2-IN-1 has a reasonable half-life and oral bioavailability in mice, making it suitable for some peripheral in vivo studies.[5][6]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay is commonly used to determine the potency of inhibitors against LRRK2.

  • Reagents and Materials:

    • Recombinant LRRK2 enzyme (WT or G2019S)

    • LRRKtide (a synthetic peptide substrate)

    • ATP

    • Europium-labeled anti-phospho-LRRKtide antibody (donor)

    • Allophycocyanin (APC)-labeled streptavidin (acceptor)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compounds (CZC-54252 or LRRK2-IN-1) serially diluted in DMSO.

    • 384-well low-volume microplates.

  • Procedure:

    • Add test compound dilutions to the assay plate.

    • Add a mixture of LRRK2 enzyme and LRRKtide substrate to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should approximate the Km of LRRK2 for ATP (e.g., 100 µM).[1]

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (Europium-labeled antibody and APC-labeled streptavidin).

    • Incubate in the dark to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Neurite Outgrowth Assay in Primary Neurons

This cell-based assay assesses the neuroprotective effects of LRRK2 inhibitors.

  • Cell Culture and Transfection:

    • Culture primary cortical neurons from embryonic rodents or use human iPSC-derived neurons.

    • Transfect neurons with plasmids encoding fluorescently tagged (e.g., GFP) LRRK2 (WT or G2019S mutant).

  • Compound Treatment:

    • After transfection, treat the neurons with various concentrations of the LRRK2 inhibitor (e.g., CZC-54252) or vehicle (DMSO).

  • Immunostaining and Imaging:

    • After a set incubation period (e.g., 48-72 hours), fix the cells.

    • Immunostain for neuronal markers (e.g., MAP2) and the fluorescent tag of the transfected LRRK2.

    • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Data Analysis:

    • Use automated image analysis software to quantify neurite length and complexity (e.g., number of branches).

    • Normalize the data to control conditions (e.g., cells transfected with an empty vector).

    • Plot neurite length against inhibitor concentration to determine the EC50 for neuroprotection.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Effects GTP_GDP GTP/GDP Binding LRRK2 LRRK2 GTP_GDP->LRRK2 Activates Dimerization Dimerization Dimerization->LRRK2 Activates Kinase_Domain Kinase Domain LRRK2->Kinase_Domain GTPase_Domain GTPase Domain LRRK2->GTPase_Domain Rab_GTPases Rab GTPases Kinase_Domain->Rab_GTPases Phosphorylates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Mitochondrial_Function Mitochondrial Function Rab_GTPases->Mitochondrial_Function Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival Mitochondrial_Function->Neuronal_Survival Inhibitors CZC-54252 LRRK2-IN-1 Inhibitors->Kinase_Domain Inhibit

Caption: Simplified LRRK2 signaling pathway and points of inhibition.

TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Plate 1. Prepare inhibitor dilution plate Dispense_Inhibitor 3. Add inhibitor to assay plate Compound_Plate->Dispense_Inhibitor Reagent_Mix 2. Prepare LRRK2 enzyme and substrate mix Dispense_Enzyme 4. Add enzyme/substrate mix Reagent_Mix->Dispense_Enzyme Start_Reaction 5. Add ATP to initiate reaction Dispense_Enzyme->Start_Reaction Incubate_Reaction 6. Incubate at RT Start_Reaction->Incubate_Reaction Stop_Reaction 7. Stop reaction with EDTA Incubate_Reaction->Stop_Reaction Add_Detection 8. Add TR-FRET detection reagents Stop_Reaction->Add_Detection Incubate_Detection 9. Incubate in dark Add_Detection->Incubate_Detection Read_Plate 10. Read plate on TR-FRET reader Incubate_Detection->Read_Plate

References

A Comparative Guide to LRRK2 Inhibition: CZC-54252 Hydrochloride vs. GNE-7915

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease. The discovery of pathogenic gain-of-function mutations in the LRRK2 gene, particularly the G2019S substitution, has spurred the development of potent and selective kinase inhibitors. This guide provides a detailed, data-driven comparison of two prominent research compounds: CZC-54252 hydrochloride and GNE-7915. By presenting their performance metrics, underlying experimental protocols, and relevant biological pathways, this document aims to equip researchers with the necessary information to make informed decisions for their specific research applications.

Executive Summary

Both this compound and GNE-7915 are potent inhibitors of LRRK2 kinase activity. CZC-54252 demonstrates exceptional potency at the nanomolar level against both wild-type and the pathogenic G2019S mutant of LRRK2.[1][2][3][4][5] It has shown significant neuroprotective effects in cellular models of Parkinson's disease.[1][3][5] GNE-7915, also a highly potent inhibitor, is distinguished by its excellent brain penetration and favorable pharmacokinetic profile, making it a valuable tool for in vivo studies targeting the central nervous system (CNS).[6][7] A critical differentiating factor is their ability to cross the blood-brain barrier; while GNE-7915 is brain-penetrant, CZC-54252 exhibits poor CNS penetration.[1][8] The choice between these two inhibitors will largely depend on the experimental context, with CZC-54252 being a powerful tool for in vitro mechanistic studies and GNE-7915 being more suitable for in vivo investigations of LRRK2's role in the brain.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for this compound and GNE-7915 based on available literature. It is important to note that these values are compiled from different studies and direct comparison should be made with consideration for potential variations in experimental conditions.

Table 1: In Vitro Potency of LRRK2 Inhibitors

CompoundTargetIC50 (nM)Ki (nM)Assay Type
This compound LRRK2 (Wild-Type)1.28[1][2][4]-TR-FRET
LRRK2 (G2019S)1.85[1][2][4]-TR-FRET
GNE-7915 LRRK2 (Wild-Type)9[8]1[8]Biochemical

Table 2: Cellular Activity and Kinase Selectivity

CompoundCellular Activity (EC50)Kinase Selectivity Profile
This compound ~1 nM (attenuation of G2019S LRRK2-induced neuronal injury)[1][3][5]Inhibited 10 out of 185 kinases tested.[1][9]
GNE-7915 -Highly selective; in a panel of 187 kinases, only one was inhibited by >50% at 100 nM.[10]

Table 3: In Vivo Pharmacokinetics and Brain Penetrance

CompoundKey Pharmacokinetic FeaturesBrain-to-Plasma Ratio
This compound Poor brain penetration.[1]~4%[1][11]
GNE-7915 Good oral exposure and long half-life in rats.[7]Brain penetrant, with peak concentrations observed in the brain following subcutaneous injection in mice.[6][12]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the context in which these inhibitors operate, the following diagrams illustrate the LRRK2 signaling pathway and a general workflow for comparing kinase inhibitors.

LRRK2_Signaling_Pathway Simplified LRRK2 Signaling Pathway LRRK2 LRRK2 Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylates Mitochondrial_Function Mitochondrial Function LRRK2->Mitochondrial_Function Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival Mitochondrial_Function->Neuronal_Survival Inhibitors CZC-54252 / GNE-7915 Inhibitors->LRRK2 Inhibits

Caption: Simplified LRRK2 Signaling Pathway.

Kinase_Inhibitor_Comparison_Workflow Workflow for Comparing Kinase Inhibitors cluster_0 In Vitro Characterization cluster_1 Cellular Characterization cluster_2 In Vivo Evaluation Biochemical_Assay Biochemical Assays (e.g., TR-FRET, Kinase Glo) Determine IC50/Ki Selectivity_Profiling Kinase Selectivity Profiling (Kinome Scan) Biochemical_Assay->Selectivity_Profiling Cellular_Potency Cellular Potency Assays (e.g., pLRRK2 Western Blot, Neuronal Viability) Determine EC50 Selectivity_Profiling->Cellular_Potency Toxicity_Assay Cellular Toxicity Assays Cellular_Potency->Toxicity_Assay Pharmacokinetics Pharmacokinetics (PK) (e.g., Brain/Plasma Ratio) Toxicity_Assay->Pharmacokinetics Pharmacodynamics Pharmacodynamics (PD) (Target Engagement in Brain) Pharmacokinetics->Pharmacodynamics Efficacy_Models Efficacy in Disease Models Pharmacodynamics->Efficacy_Models

Caption: Workflow for Comparing Kinase Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of LRRK2 inhibitors.

LRRK2 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is commonly used to determine the in vitro potency (IC50) of inhibitors against LRRK2.

Objective: To measure the enzymatic activity of LRRK2 and the inhibitory effect of test compounds.

Materials:

  • Recombinant human LRRK2 (wild-type or G2019S mutant)

  • LRRKtide peptide substrate (biotinylated)

  • ATP

  • Europium-labeled anti-phospho-LRRKtide antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (CZC-54252 or GNE-7915) dissolved in DMSO

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of a solution containing LRRK2 enzyme and biotinylated LRRKtide substrate in assay buffer to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer to each well. The final ATP concentration should be close to the Km value for LRRK2.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled anti-phospho-LRRKtide antibody and SA-APC in a TR-FRET buffer.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Mutant LRRK2-Induced Neuronal Injury Assay

This cellular assay assesses the neuroprotective potential of LRRK2 inhibitors.

Objective: To quantify the ability of a compound to rescue neuronal toxicity induced by mutant LRRK2 expression.

Materials:

  • Primary cortical neurons

  • Expression vectors for GFP-tagged wild-type LRRK2 and G2019S LRRK2

  • Transfection reagent

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Test compounds (CZC-54252 or GNE-7915) dissolved in DMSO

  • Fixation and staining reagents (e.g., paraformaldehyde, Hoechst stain)

  • High-content imaging system

Procedure:

  • Culture primary cortical neurons on appropriate plates.

  • Transfect neurons with expression vectors for GFP-tagged wild-type LRRK2 or G2019S LRRK2.

  • 24 hours post-transfection, treat the cells with various concentrations of the test compound or DMSO (vehicle control).

  • Incubate for an additional 48-72 hours.

  • Fix the cells with 4% paraformaldehyde and stain the nuclei with Hoechst.

  • Acquire images using a high-content imaging system.

  • Data Analysis: Quantify neuronal morphology, such as neurite length and number, using automated image analysis software. Neuronal injury is characterized by neurite retraction and a rounded cell body. Determine the EC50 value by plotting the rescue of the neurotoxic phenotype against the logarithm of the compound concentration.[1]

In Vivo Brain Penetrance Study

This protocol outlines a general method to determine the concentration of an inhibitor in the brain and plasma of an animal model.

Objective: To assess the ability of a compound to cross the blood-brain barrier.

Materials:

  • Rodent model (e.g., mice or rats)

  • Test compound formulated for in vivo administration (e.g., in a solution for oral gavage or injection)

  • Blood collection supplies (e.g., EDTA tubes)

  • Brain harvesting tools

  • Homogenizer

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer the test compound to the animals at a defined dose and route (e.g., oral, intravenous, or intraperitoneal).

  • At various time points post-administration, collect blood samples via a suitable method (e.g., tail vein or cardiac puncture).

  • Immediately following blood collection, euthanize the animal and perfuse with saline to remove blood from the brain.

  • Excise the brain and weigh it.

  • Process the blood to obtain plasma.

  • Homogenize the brain tissue in a suitable buffer.

  • Extract the compound from both plasma and brain homogenate samples.

  • Quantify the concentration of the compound in the extracts using a validated LC-MS/MS method.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio at each time point by dividing the concentration in the brain (ng/g) by the concentration in the plasma (ng/mL).[11]

Conclusion

This compound and GNE-7915 are both highly valuable chemical probes for the investigation of LRRK2 biology. CZC-54252's exceptional potency makes it an ideal tool for in vitro studies aimed at elucidating the molecular mechanisms of LRRK2 function and dysfunction. In contrast, GNE-7915's demonstrated brain penetrance and favorable pharmacokinetic properties position it as a superior candidate for in vivo studies exploring the therapeutic potential of LRRK2 inhibition in models of Parkinson's disease. The selection of either inhibitor should be guided by the specific aims of the research, with careful consideration of the experimental system and the need for CNS target engagement. Future head-to-head comparative studies under standardized conditions would be invaluable for a more definitive assessment of their relative performance.

References

Navigating the LRRK2 Kinome: A Comparative Selectivity Guide to CZC-54252 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of highly selective kinase inhibitors is paramount. In the landscape of Parkinson's disease research, Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a critical therapeutic target. This guide provides a comprehensive comparison of the selectivity profile of CZC-54252 hydrochloride, a potent LRRK2 inhibitor, with other notable alternatives, supported by experimental data and detailed protocols.

Unveiling the Selectivity of this compound

This compound is a potent inhibitor of LRRK2, demonstrating low nanomolar efficacy against both the wild-type (WT) and the pathogenic G2019S mutant of the kinase.[1][2][3] Its selectivity has been rigorously profiled, revealing a well-defined and narrow spectrum of activity.

Key Performance Metrics of CZC-54252
ParameterTargetValue
IC₅₀ LRRK2 (WT)1.28 nM
IC₅₀ LRRK2 (G2019S)1.85 nM
EC₅₀ (Neuronal Injury) LRRK2 (G2019S)~1 nM
Kinome Selectivity Panel of 184 kinasesInhibits 10 kinases

IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC₅₀ denotes higher potency. EC₅₀ (Half-maximal effective concentration) in this context refers to the concentration required to achieve 50% of the maximum neuroprotective effect in a cellular model of LRRK2-induced neuronal injury.

A Comparative Analysis: CZC-54252 vs. Alternative LRRK2 Inhibitors

A critical aspect of evaluating any kinase inhibitor is its performance relative to other available compounds. This section compares the selectivity profile of CZC-54252 with its close analog, CZC-25146, and other widely recognized LRRK2 inhibitors.

CompoundLRRK2 IC₅₀ (WT)LRRK2 IC₅₀ (G2019S)Known Off-Targets (from profiled kinases)
CZC-54252 1.28 nM1.85 nM10 kinases (out of 184)[4]
CZC-25146 4.76 nM6.87 nM5 kinases: PLK4, GAK, TNK1, CAMKK2, PIP4K2C[4][5]

The data clearly indicates that while both CZC compounds are highly potent, CZC-25146 exhibits a cleaner selectivity profile, inhibiting only five other kinases in the tested panel.[4] This highlights a common trade-off in drug discovery between potency and selectivity.

The LRRK2 Signaling Pathway and Point of Inhibition

Mutations in the LRRK2 gene, particularly the G2019S mutation, lead to hyperactivation of its kinase domain. This aberrant activity is implicated in a cascade of cellular dysfunctions, including impaired autophagy and mitochondrial deficits, ultimately contributing to neuronal cell death. LRRK2 inhibitors like CZC-54252 act by competitively binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of its downstream substrates.

LRRK2_Pathway cluster_0 Cellular Stressors cluster_1 LRRK2 Kinase Activity cluster_2 Downstream Effects Oxidative_Stress Oxidative Stress LRRK2_G2019S LRRK2 (G2019S) Hyperactive Oxidative_Stress->LRRK2_G2019S Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Dysfunction->LRRK2_G2019S LRRK2_WT LRRK2 (WT) Autophagy_Dysfunction Autophagy Dysfunction LRRK2_WT->Autophagy_Dysfunction LRRK2_G2019S->Autophagy_Dysfunction Neuronal_Damage Neuronal Damage Autophagy_Dysfunction->Neuronal_Damage CZC54252 CZC-54252 CZC54252->LRRK2_G2019S Inhibition

LRRK2 signaling pathway and inhibition by CZC-54252.

Experimental Methodologies

The determination of an inhibitor's selectivity profile relies on robust and reproducible experimental protocols. Below are outlines of the key assays used to characterize CZC-54252 and other LRRK2 inhibitors.

LRRK2 Kinase Activity Assay (TR-FRET)

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity in a high-throughput format.

TR_FRET_Workflow cluster_workflow TR-FRET Assay Workflow Start Start Add_Components Combine LRRK2 Enzyme, Substrate, and Inhibitor Start->Add_Components Incubate_1 Incubate to allow kinase reaction Add_Components->Incubate_1 Add_Detection Add ATP and TR-FRET Reagents Incubate_1->Add_Detection Incubate_2 Incubate to allow detection reagent binding Add_Detection->Incubate_2 Read_Plate Read TR-FRET Signal on Plate Reader Incubate_2->Read_Plate End End Read_Plate->End

Workflow for a typical LRRK2 TR-FRET kinase assay.

Protocol Outline:

  • Reagent Preparation: Prepare solutions of recombinant LRRK2 enzyme (WT or mutant), a suitable peptide substrate, ATP, and the inhibitor compound (e.g., CZC-54252) at various concentrations.

  • Kinase Reaction: In a microplate, combine the LRRK2 enzyme, substrate, and inhibitor.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.

  • Detection: Stop the reaction and add TR-FRET detection reagents. These typically include a europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently tagged acceptor molecule.

  • Signal Measurement: Measure the TR-FRET signal using a plate reader. The signal intensity is proportional to the amount of phosphorylated substrate, which is inversely proportional to the inhibitor's activity.

Kinome-wide Selectivity Profiling (Chemoproteomics)

Chemoproteomics platforms, such as the Kinobeads™ technology, are powerful tools for assessing the selectivity of an inhibitor against a large panel of kinases simultaneously.

Chemoproteomics_Workflow cluster_workflow Chemoproteomics (Kinobeads) Workflow Start Start Cell_Lysate Prepare Cell or Tissue Lysate Start->Cell_Lysate Incubate_Inhibitor Incubate Lysate with Inhibitor (e.g., CZC-54252) Cell_Lysate->Incubate_Inhibitor Add_Kinobeads Add Kinobeads (immobilized broad-spectrum inhibitors) Incubate_Inhibitor->Add_Kinobeads Affinity_Capture Affinity Capture of Uninhibited Kinases Add_Kinobeads->Affinity_Capture Wash_Beads Wash Beads to Remove Non-specific Binders Affinity_Capture->Wash_Beads Elute_Proteins Elute Bound Kinases Wash_Beads->Elute_Proteins MS_Analysis Protein Digestion and LC-MS/MS Analysis Elute_Proteins->MS_Analysis Data_Analysis Quantify Kinase Levels and Determine IC₅₀ MS_Analysis->Data_Analysis End End Data_Analysis->End

General workflow for kinase inhibitor profiling using chemoproteomics.

Protocol Outline:

  • Lysate Preparation: Prepare a protein lysate from cells or tissues that endogenously express a broad range of kinases.

  • Inhibitor Incubation: Incubate the lysate with varying concentrations of the test inhibitor (e.g., CZC-54252).

  • Kinobeads™ Incubation: Add Kinobeads™, which are sepharose beads functionalized with a cocktail of non-selective kinase inhibitors. These beads will bind to kinases that are not already occupied by the test inhibitor.

  • Affinity Purification: Collect the beads and wash them to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: By comparing the amount of each kinase captured in the presence and absence of the test inhibitor, a dose-response curve can be generated, and the IC₅₀ for each off-target kinase can be determined.

Conclusion

This compound stands as a highly potent LRRK2 inhibitor with a favorable selectivity profile. While it demonstrates activity against a small number of other kinases, its high potency against LRRK2 makes it a valuable tool for investigating the physiological and pathological roles of this important Parkinson's disease target. The comparative data presented in this guide, along with the detailed experimental protocols, provide researchers with the necessary information to make informed decisions when selecting a LRRK2 inhibitor for their specific research needs. As the field of LRRK2 drug discovery continues to evolve, a thorough understanding of the selectivity profiles of available inhibitors will be crucial for the development of safe and effective therapies.

References

Kinase Panel Screening of CZC-54252 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase panel screening data for CZC-54252 hydrochloride, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The following sections present a comparison with a key alternative, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Comparative Analysis of Kinase Selectivity

This compound has been profiled against a broad panel of kinases to determine its selectivity. While it is a highly potent LRRK2 inhibitor, understanding its interactions with other kinases is crucial for assessing its potential off-target effects and overall utility as a research tool or therapeutic candidate.

A key study by Ramsden et al. (2011) screened CZC-54252 against a panel of 184 protein kinases and one lipid kinase.[1] The study reported that CZC-54252 exhibited good selectivity, potently inhibiting only ten other kinases.[1] However, the specific identity of these ten off-target kinases and the corresponding quantitative inhibition data are not detailed in the primary publication or its publicly available supplementary information.

For comparative purposes, the same study profiled a structurally related LRRK2 inhibitor, CZC-25146, which demonstrated an even cleaner selectivity profile. The known off-target interactions for both compounds are summarized below.

Table 1: Kinase Inhibition Profile of this compound and CZC-25146

CompoundPrimary Target (IC₅₀)Off-Target Kinases Inhibited
This compound LRRK2 (WT): 1.28 nM[1] LRRK2 (G2019S): 1.85 nM[1]Data for the 10 off-target kinases is not publicly available.
CZC-25146 LRRK2 (WT): 4.76 nM[1] LRRK2 (G2019S): 6.87 nM[1]PLK4, GAK, TNK1, CAMKK2, PIP4K2C[1]

WT: Wild-Type. G2019S is a common pathogenic mutation in LRRK2.

Experimental Protocols

The following protocols describe the general methodologies used for kinase panel screening and determining inhibitor potency.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay is commonly used to determine the IC₅₀ values of inhibitors against purified kinases.

Objective: To quantify the inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., LRRK2)

  • Kinase-specific substrate peptide (biotinylated)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Europium-labeled anti-phospho-substrate antibody (Donor fluorophore)

  • Streptavidin-allophycocyanin (SA-APC) (Acceptor fluorophore)

  • 384-well low-volume microplates

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Dispensing: Serially dilute the test compound in DMSO and dispense into the microplate wells. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).

  • Kinase and Substrate Addition: Prepare a solution of the kinase and its biotinylated substrate in the assay buffer. Add this mixture to all wells.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration is typically close to the Kₘ value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the kinase reaction by adding a detection mixture containing the Europium-labeled anti-phospho-substrate antibody and SA-APC in a buffer with EDTA.

  • Second Incubation: Incubate the plate for another period (e.g., 60 minutes) at room temperature to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinome-wide Selectivity Profiling (e.g., KinomeScan™)

This type of assay assesses the binding of a compound against a large panel of kinases.

Objective: To determine the selectivity profile of a kinase inhibitor across the human kinome.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified using quantitative PCR (qPCR).

Procedure:

  • Compound Incubation: The test compound is incubated with a panel of DNA-tagged kinases in the presence of the immobilized ligand.

  • Equilibration: The mixture is allowed to reach equilibrium.

  • Washing: Unbound kinases are washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured by qPCR of the associated DNA tag. A lower amount of captured kinase indicates a stronger interaction between the test compound and the kinase.

  • Data Analysis: Results are typically expressed as a percentage of the DMSO control. Significant interactions are then often followed up with dose-response experiments to determine the dissociation constant (K_d).

Visualizations

The following diagrams illustrate the experimental workflow for kinase panel screening and a simplified representation of the LRRK2 signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound Compound Dilution (e.g., CZC-54252) incubation Incubation (Compound + Kinase) compound->incubation kinase_panel Kinase Panel (e.g., 185 kinases) kinase_panel->incubation detection Detection (e.g., TR-FRET, qPCR) incubation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (% Inhibition, IC50) data_acq->data_proc selectivity Selectivity Profile data_proc->selectivity

Caption: Experimental workflow for kinase panel screening.

LRRK2_signaling_pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2 LRRK2 Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylates Autophagy Autophagy LRRK2->Autophagy Neuronal_Survival Neuronal Survival LRRK2->Neuronal_Survival Impacts G2019S G2019S Mutation G2019S->LRRK2 Increases Kinase Activity Inhibitor CZC-54252 Inhibitor->LRRK2 Autophosphorylation Autophosphorylation Autophosphorylation->LRRK2 GTP_GDP GTP/GDP Binding GTP_GDP->LRRK2 Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking

Caption: Simplified LRRK2 signaling pathway.

References

Validating LRRK2 Inhibition: A Comparative Guide to CZC-54252 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CZC-54252 hydrochloride with other well-characterized LRRK2 inhibitors, offering a data-driven validation of its performance. The following sections present key experimental data, detailed protocols for inhibitor characterization, and visualizations of the relevant biological pathways and experimental workflows.

Comparative Performance of LRRK2 Inhibitors

The potency and cellular efficacy of this compound have been evaluated against other notable LRRK2 inhibitors, such as MLi-2 and GNE-7915. The data below summarizes their performance in key assays.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) in biochemical assays is a primary measure of a compound's direct inhibitory effect on LRRK2 kinase activity.

InhibitorTargetIC50 (nM)Assay Type
CZC-54252 LRRK2 (Wild-Type)1.28[1][2][3][4]TR-FRET-based kinase assay[1]
LRRK2 (G2019S)1.85[1][2][3][4]TR-FRET-based kinase assay[1]
MLi-2 LRRK2 (Wild-Type)0.76[5][6][7][8][9][10]Purified LRRK2 kinase assay[5][6][7][8][9][10]
GNE-7915 LRRK29[11][12][13]Biochemical kinase assay[11][13]
Cellular Activity and Target Engagement

Cellular assays assess the ability of an inhibitor to engage and inhibit LRRK2 within a cellular context. This is often measured by the reduction in phosphorylation of LRRK2 at serine 935 (pS935) or by the rescue of a cellular phenotype.

InhibitorCellular EndpointIC50/EC50 (nM)Cell Type
CZC-54252 Attenuation of G2019S LRRK2-induced neuronal injury~1 (EC50)[3][14][15]Primary human neurons[3][14]
MLi-2 Dephosphorylation of pSer935 LRRK21.4 (IC50)[5][6][7][8][9][10]Cellular assay[5][6][7][8][9][10]
GNE-7915 LRRK2 cellular activity18 (cellular Ki)[16]Cellular assay[16]
In Vivo Target Engagement

In vivo studies are crucial for determining a compound's ability to reach its target in a living organism and exert its inhibitory effect. Brain penetrance is a key parameter for inhibitors targeting neurological diseases.

InhibitorAnimal ModelKey In Vivo Finding
CZC-54252 MousePoor brain penetration (~4%)[1]
MLi-2 MouseDose-dependent central and peripheral target inhibition (measured by dephosphorylation of pSer935 LRRK2)[6][7][8][10].
GNE-7915 MouseBrain-penetrant and significantly inhibited LRRK2 kinase activity in the brain[17][18].

Signaling Pathways and Experimental Workflows

Understanding the LRRK2 signaling pathway and the experimental procedures used to validate inhibitors is fundamental for interpreting the presented data.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Rab29 Rab29 LRRK2 LRRK2 Rab29->LRRK2 Activates VPS35 VPS35 VPS35->LRRK2 Modulates Activity Rab_GTPases Rab GTPases (Rab8, Rab10, etc.) LRRK2->Rab_GTPases Phosphorylates Autophagy Autophagy LRRK2->Autophagy Regulates Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Regulates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Experimental_Workflow Start Start Biochemical_Assay Biochemical Assay (e.g., TR-FRET) Start->Biochemical_Assay Cellular_Assay Cellular Target Engagement (e.g., pS935 LRRK2 Western Blot) Biochemical_Assay->Cellular_Assay In_Vivo_Study In Vivo Pharmacodynamics (e.g., pRab10 in brain tissue) Cellular_Assay->In_Vivo_Study Data_Analysis Data Analysis and IC50/EC50 Determination In_Vivo_Study->Data_Analysis Comparison Compare with Alternative Inhibitors Data_Analysis->Comparison End End Comparison->End

References

A Comparative Guide to LRRK2 Inhibitors for Phenotypic Rescue in Parkinson's Disease Models: CZC-54252 Hydrochloride and Brain-Penetrant Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor CZC-54252 hydrochloride with several brain-penetrant alternatives for their potential in achieving phenotypic rescue in preclinical models of Parkinson's Disease (PD). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic PD, making LRRK2 kinase activity a compelling therapeutic target. This document summarizes the performance of these compounds, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.

Executive Summary

This compound is a potent and highly selective inhibitor of LRRK2, demonstrating efficacy in rescuing neuronal phenotypes in in vitro models of Parkinson's disease.[1][2] Specifically, it has been shown to reverse neurite shortening in human neurons carrying the common G2019S LRRK2 mutation. However, its utility for in vivo studies is significantly limited by its poor brain penetration. In contrast, a newer generation of LRRK2 inhibitors, including DNL201, GNE-7915, and MLi-2, have been developed with improved central nervous system (CNS) penetrance, enabling the investigation of LRRK2 inhibition on behavioral and neuropathological outcomes in animal models of PD. This guide will compare the available data on these compounds to provide a comprehensive overview of their respective strengths and limitations.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and its brain-penetrant alternatives. Direct comparison of efficacy data should be interpreted with caution due to variations in experimental models and assay conditions.

Table 1: In Vitro Potency and Efficacy of LRRK2 Inhibitors

CompoundTargetIC50 (nM)Cellular Efficacy (EC50)Key In Vitro ModelReference(s)
This compound LRRK2 (Wild-Type)1.28~1 nMRescue of neurite shortening in human G2019S LRRK2 neurons[1]
LRRK2 (G2019S)1.85[1]
DNL201 LRRK2N/AN/AImproved lysosomal function in primary mouse astrocytes and patient fibroblasts[3][4]
GNE-7915 LRRK2 (Wild-Type)1 (Ki)18 nMLRRK2 kinase activity inhibition[5][6]
MLi-2 LRRK2 (Wild-Type)0.761.4 nMLRRK2 kinase activity inhibition[7]

Table 2: Preclinical In Vivo Characteristics and Efficacy of Brain-Penetrant LRRK2 Inhibitors

CompoundAnimal ModelDosing RegimenKey Efficacy FindingsBrain PenetrationReference(s)
DNL201 Cynomolgus Macaques, Healthy Volunteers, PD PatientsSingle and multiple dosesRobust LRRK2 pathway engagement and alteration of lysosomal biomarkers.Yes, robust CSF penetration observed.[3][4][8]
GNE-7915 LRRK2 R1441G Mutant Mice100 mg/kg, subcutaneous, twice weekly for 18 weeksReduced striatal α-synuclein oligomers and cortical pSer129-αSyn levels.Yes, peak brain concentration at 1h post-injection.[5]
MLi-2 Aβ1-42 fibril and α-syn pff-injected mice30 mg/kg, oral, dailyAttenuated neuroinflammation, gliosis, and cytotoxicity.Yes, brain-penetrant.[9][10][11]

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway in Parkinson's Disease

Mutations in LRRK2, particularly the G2019S mutation, lead to hyperactivation of its kinase domain. This aberrant activity is believed to contribute to the pathogenesis of Parkinson's disease through several downstream mechanisms, including disruption of vesicular trafficking, lysosomal and mitochondrial dysfunction, and promotion of α-synuclein aggregation. LRRK2 inhibitors, such as CZC-54252, aim to block this hyperactivation and restore normal cellular function.

LRRK2_Pathway cluster_0 LRRK2-mediated Pathogenesis in PD cluster_1 Therapeutic Intervention LRRK2_mut Mutant LRRK2 (e.g., G2019S) LRRK2_active Hyperactivated LRRK2 Kinase LRRK2_mut->LRRK2_active Rab_phos Rab GTPase Phosphorylation LRRK2_active->Rab_phos Mito_dys Mitochondrial Dysfunction LRRK2_active->Mito_dys Vesicle_dys Vesicular Trafficking Dysfunction Rab_phos->Vesicle_dys Lyso_dys Lysosomal Dysfunction Vesicle_dys->Lyso_dys aSyn_agg α-synuclein Aggregation Lyso_dys->aSyn_agg Neuron_death Neuronal Death Mito_dys->Neuron_death aSyn_agg->Neuron_death CZC54252 CZC-54252 HCl & Alternatives CZC54252->LRRK2_active Inhibition

LRRK2 signaling cascade in Parkinson's disease and the point of intervention for LRRK2 inhibitors.
Experimental Workflow: Neurite Outgrowth Assay

The neurite outgrowth assay is a crucial in vitro method to assess the neuroprotective and neuro-restorative potential of compounds. It was pivotal in demonstrating the efficacy of CZC-54252 in a cellular model of Parkinson's disease.

Neurite_Outgrowth_Workflow cluster_workflow Neurite Outgrowth Assay Workflow start Plate Primary Neurons transfect Transfect with mutant LRRK2 (e.g., G2019S) start->transfect treat Treat with LRRK2 Inhibitor (e.g., CZC-54252) or Vehicle transfect->treat incubate Incubate for 24-72 hours treat->incubate fix_stain Fix and Stain for Neuronal Markers (e.g., β-III tubulin) incubate->fix_stain image Image Acquisition (Fluorescence Microscopy) fix_stain->image analyze Quantify Neurite Length and Complexity image->analyze end Compare Treated vs. Vehicle analyze->end

A generalized workflow for assessing the effect of LRRK2 inhibitors on neurite outgrowth.

Detailed Experimental Protocols

LRRK2 G2019S-Induced Neurite Shortening Rescue Assay

This protocol is based on the methodology used to evaluate the efficacy of CZC-54252 in primary human neurons.[1]

Objective: To determine the ability of a test compound to rescue the neurite shortening phenotype induced by the expression of the G2019S LRRK2 mutant.

Materials:

  • Primary human cortical neurons

  • Lentiviral vectors encoding GFP and G2019S-LRRK2

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Test compound (e.g., this compound) dissolved in DMSO

  • Vehicle control (DMSO)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization/blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% normal goat serum)

  • Primary antibody against a neuronal marker (e.g., mouse anti-β-III tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 594)

  • DAPI for nuclear staining

  • Fluorescence microscope with image analysis software

Procedure:

  • Culture primary human cortical neurons on poly-D-lysine coated plates.

  • Transduce neurons with lentiviruses expressing G2019S-LRRK2 and GFP (for visualization of neuronal morphology).

  • 24 hours post-transduction, treat the neurons with the test compound at various concentrations or with vehicle control.

  • Incubate the cells for 48-72 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize and block the cells for 1 hour.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Acquire images using a fluorescence microscope.

  • Quantify the total neurite length per GFP-positive neuron using image analysis software.

  • Calculate the EC50 value of the test compound for rescuing neurite length.

In Vivo Assessment of Neuroprotection in a 6-OHDA Rat Model of Parkinson's Disease

This protocol describes a general procedure for evaluating the neuroprotective effects of a brain-penetrant LRRK2 inhibitor in a neurotoxin-induced model of PD.[12][13][14]

Objective: To assess the ability of a test compound to protect dopaminergic neurons from 6-hydroxydopamine (6-OHDA)-induced degeneration and to ameliorate motor deficits.

Materials:

  • Adult male Sprague-Dawley rats

  • 6-hydroxydopamine hydrochloride (6-OHDA)

  • Desipramine (B1205290) (to protect noradrenergic neurons)

  • Test compound (brain-penetrant LRRK2 inhibitor) formulated for in vivo administration

  • Vehicle for the test compound

  • Stereotaxic apparatus

  • Apomorphine (B128758) or amphetamine for rotational behavior testing

  • Equipment for behavioral tests (e.g., cylinder test, rotarod)

  • Tissue processing reagents for immunohistochemistry

  • Primary antibody against tyrosine hydroxylase (TH)

Procedure:

  • Pre-treatment: Administer the test compound or vehicle to the rats for a specified period (e.g., 7 days) prior to the 6-OHDA lesion.

  • 6-OHDA Lesion: Anesthetize the rats and place them in a stereotaxic frame. Inject desipramine (i.p.) 30 minutes prior to 6-OHDA injection. Unilaterally inject 6-OHDA into the medial forebrain bundle or the striatum.

  • Post-lesion Treatment: Continue administration of the test compound or vehicle for a specified duration (e.g., 2-4 weeks).

  • Behavioral Analysis:

    • Rotational Behavior: At 2 weeks post-lesion, induce contralateral rotations with apomorphine or ipsilateral rotations with amphetamine and quantify the number of turns over a set period.

    • Cylinder Test: Assess forelimb use asymmetry by placing the rat in a transparent cylinder and counting the number of ipsilateral and contralateral wall touches.

  • Neuropathological Analysis:

    • At the end of the study, perfuse the animals and collect the brains.

    • Process the brains for cryosectioning.

    • Perform immunohistochemistry for tyrosine hydroxylase (TH) to label dopaminergic neurons in the substantia nigra.[15][16][17][18]

    • Quantify the number of TH-positive neurons using unbiased stereology.

    • Assess striatal dopamine (B1211576) levels via HPLC if desired.

  • Data Analysis: Compare the behavioral outcomes and the number of surviving TH-positive neurons between the vehicle-treated and compound-treated groups.

Conclusion

This compound serves as a potent and selective tool for in vitro investigations into the consequences of LRRK2 kinase activity and the potential for its inhibition to rescue cellular phenotypes relevant to Parkinson's disease. However, its poor brain penetrance makes it unsuitable for in vivo studies aimed at assessing behavioral and neuroprotective efficacy. For such studies, brain-penetrant LRRK2 inhibitors like DNL201, GNE-7915, and MLi-2 are more appropriate alternatives. The choice of inhibitor will depend on the specific research question, the experimental model being used, and the desired endpoints. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for advancing the development of novel therapeutic strategies for Parkinson's disease.

References

A Comparative Guide to the Efficacy and Selectivity of CZC-54252 Hydrochloride and Other LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of CZC-54252 hydrochloride, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), against other leading LRRK2 inhibitors. The following sections present a detailed comparison of their performance based on experimental data, outline the methodologies for key experiments, and visualize relevant biological pathways and workflows.

Introduction

Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant genetic factor in both familial and sporadic Parkinson's disease. The resulting increase in LRRK2 kinase activity is a key therapeutic target. This compound has emerged as a powerful research tool due to its high potency in inhibiting both wild-type and G2019S mutant LRRK2. This guide aims to provide an objective comparison of this compound with other widely used LRRK2 inhibitors, such as MLi-2 and GNE-7915, to aid researchers in selecting the most appropriate compound for their studies.

Quantitative Data Comparison

The following tables summarize the key in vitro and in vivo characteristics of this compound, MLi-2, and GNE-7915, providing a quantitative basis for comparison.

Table 1: In Vitro Potency of LRRK2 Inhibitors

InhibitorTargetIC50 (nM)Assay Type
CZC-54252 LRRK2 (WT)1.28[1][2]Cell-free
LRRK2 (G2019S)1.85[1][2]Cell-free
LRRK2 (cellular)~1 (EC50)Cellular (Neuronal Injury)
MLi-2 LRRK20.76[3][4][5]Purified Kinase Assay
LRRK2 (cellular)1.4[3][4][5]Cellular (pSer935)
GNE-7915 LRRK21.9 (IC50), 1 (Ki)[6][7]Biochemical
LRRK2 (cellular)9[1][8]Cellular

Table 2: Kinase Selectivity Profile

InhibitorKinases ProfiledOff-Target Kinases Inhibited (>50% at 0.1 µM)
CZC-54252 184[1]10[1][9]
MLi-2 >300[3][4][5]>295-fold selectivity[3][4][5]
GNE-7915 187[1][8]1 (TTK)[1][8]
392 (KinomeScan)10 (>50% displacement)[7][8]

Table 3: Preclinical Pharmacokinetics

InhibitorKey Pharmacokinetic Properties
CZC-54252 Poor brain penetration (~4%) noted in pharmacokinetic studies.[9]
MLi-2 Orally bioavailable with central nervous system activity.[3][4]
GNE-7915 Brain-penetrant with good oral exposure and long half-life in rats.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the LRRK2 signaling pathway, the mechanism of inhibitor action, and a typical experimental workflow for evaluating LRRK2 inhibitors.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Effects cluster_2 Inhibitor Action LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 (pLRRK2) LRRK2_inactive->LRRK2_active Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylates PD_mutations Parkinson's Disease Mutations (e.g., G2019S) PD_mutations->LRRK2_inactive Promotes Activation pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicle_trafficking Altered Vesicle Trafficking pRab_GTPases->Vesicle_trafficking Lysosomal_dysfunction Lysosomal Dysfunction Vesicle_trafficking->Lysosomal_dysfunction Neuronal_damage Neuronal Damage & α-synuclein accumulation Lysosomal_dysfunction->Neuronal_damage CZC54252 CZC-54252 & Alternatives (MLi-2, GNE-7915) CZC54252->LRRK2_active Inhibits Kinase Activity

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis biochem_assay Biochemical Kinase Assay (e.g., TR-FRET, ADP-Glo) cellular_assay Cellular Assay (e.g., pLRRK2 Ser935) biochem_assay->cellular_assay neuronal_viability Neuronal Viability/ Neurite Outgrowth Assay cellular_assay->neuronal_viability pk_studies Pharmacokinetic Studies (Brain Penetration) neuronal_viability->pk_studies Lead Candidate Selection animal_model PD Animal Model (e.g., G2019S Transgenic) pk_studies->animal_model target_engagement Target Engagement (pLRRK2 levels in brain) animal_model->target_engagement efficacy_studies Efficacy Studies (Neuroprotection) target_engagement->efficacy_studies

References

Comparative Efficacy of CZC-54252 Hydrochloride in Neuronal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CZC-54252 hydrochloride's performance against other alternative Leucine-rich repeat kinase 2 (LRRK2) inhibitors in various neuronal models. The information presented is supported by experimental data to aid in the evaluation of this potent and selective LRRK2 inhibitor for neurodegenerative disease research.

Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease. The resulting enhanced kinase activity is linked to neuronal toxicity, making LRRK2 a key therapeutic target.[1][2] this compound has emerged as a potent and selective inhibitor of LRRK2, demonstrating neuroprotective effects in preclinical models.[3][4][5][6][7] This guide offers a comparative analysis of its efficacy.

Quantitative Performance Analysis

The following tables summarize the in vitro potency and cellular efficacy of this compound in comparison to other LRRK2 inhibitors.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)Source
This compound Wild-Type LRRK2 1.28 [3][4][8][5][6][7]
G2019S LRRK2 1.85 [3][4][8][5][6][7]
CZC-25146Wild-Type LRRK24.76[8][9]
G2019S LRRK26.87[8][9]

Table 2: Efficacy in Neuronal Models

CompoundNeuronal ModelAssayEC50 (nM)Source
This compound Primary Human Cortical Neurons (G2019S LRRK2) Neurite Outgrowth ~1 [3][4][5][6][10]
CZC-25146Primary Human Cortical Neurons (G2019S LRRK2)Neurite Outgrowth~4[8][10]
Primary Rodent Cortical Neurons (G2019S LRRK2)Neuronal Injury and Death~100[8]
GW5074C. elegans (G2019S LRRK2)Dopaminergic Neuron Degeneration10-25 µM (Significant Rescue)[2]
SorafenibC. elegans (G2019S LRRK2)Dopaminergic Neuron Degeneration25 µM (Significant Rescue)[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the LRRK2 signaling pathway implicated in Parkinson's disease and a typical experimental workflow for evaluating LRRK2 inhibitors.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention GTP GTP LRRK2_WT Wild-Type LRRK2 GTP->LRRK2_WT Activates LRRK2_Mutant Mutant LRRK2 (e.g., G2019S) GTP->LRRK2_Mutant Activates Increased Kinase\nActivity Increased Kinase Activity LRRK2_Mutant->Increased Kinase\nActivity Rab_GTPases Rab GTPases Increased Kinase\nActivity->Rab_GTPases Phosphorylates Neuronal_Injury Neuronal Injury (Neurite Retraction) Rab_GTPases->Neuronal_Injury Cell_Death Neuronal Cell Death Neuronal_Injury->Cell_Death CZC_54252 CZC-54252 CZC_54252->Increased Kinase\nActivity Inhibits Experimental_Workflow cluster_culture Cell Culture and Transfection cluster_treatment Inhibitor Treatment cluster_analysis Data Acquisition and Analysis cluster_outcome Outcome Measurement Culture Culture Primary Neurons (Human or Rodent) Transfection Transfect with LRRK2 Constructs (WT, G2019S, etc.) + GFP Culture->Transfection Treatment Treat with CZC-54252 or other inhibitors (various concentrations) Transfection->Treatment Imaging Acquire Images (Fluorescence Microscopy) Treatment->Imaging Morphometry Computer-Aided Morphometry (Neurite Length, Branching) Imaging->Morphometry Toxicity_Assay Assess Cell Viability (e.g., TUNEL assay) Imaging->Toxicity_Assay EC50 Determine EC50 for Neuroprotection Morphometry->EC50 Toxicity_Assay->EC50

References

A Comparative Guide to First and Second-Generation LRRK2 Inhibitors for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of early-stage versus advanced LRRK2 inhibitors, detailing their biochemical potency, cellular activity, and pharmacokinetic profiles. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to inform preclinical and clinical research strategies targeting LRRK2 in Parkinson's disease and other neurodegenerative disorders.

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a key therapeutic target for Parkinson's disease (PD). Genetic evidence strongly links mutations in the LRRK2 gene, particularly the G2019S mutation, to an increased risk of both familial and sporadic PD.[1] These mutations often lead to elevated kinase activity, making the development of LRRK2 inhibitors a promising therapeutic strategy.[1][2] Over the past decade, significant efforts in academic and industrial research have led to the development of several generations of LRRK2 inhibitors. This guide provides a comparative analysis of first and second-generation inhibitors, summarizing their performance with supporting experimental data, detailed methodologies for key experiments, and visualizations of the LRRK2 signaling pathway.

First-Generation LRRK2 Inhibitors: Foundational Tools with Limitations

The initial wave of LRRK2 inhibitors provided crucial tools for validating LRRK2 as a therapeutic target. These compounds were instrumental in early research but were often hampered by limitations such as poor selectivity, low potency, and insufficient brain permeability.[3][4]

Key Characteristics:

  • Moderate Potency and Selectivity: While effective in biochemical assays, many first-generation inhibitors also targeted other kinases, leading to potential off-target effects.[4]

  • Limited Blood-Brain Barrier Penetration: A significant hurdle for treating neurodegenerative diseases, many early inhibitors struggled to reach their target in the central nervous system.[5][6]

  • Valuable Research Tools: Despite their limitations, these compounds were pivotal in elucidating the fundamental biology of LRRK2 and its role in disease.[6]

Second-Generation LRRK2 Inhibitors: Enhanced Potency, Selectivity, and Brain Penetrance

Building on the knowledge gained from first-generation compounds, second-generation LRRK2 inhibitors were designed to overcome the shortcomings of their predecessors. These inhibitors exhibit improved pharmacological properties, making them more suitable for in vivo studies and clinical development.[7]

Key Characteristics:

  • High Potency and Selectivity: Advanced medicinal chemistry efforts led to compounds with significantly improved potency against LRRK2 and greater selectivity across the kinome.[7]

  • Excellent Brain Penetration: A key focus of second-generation inhibitor development was to enhance their ability to cross the blood-brain barrier, a critical feature for a CNS drug.[8]

  • Clinical Candidates: Several second-generation inhibitors have advanced into clinical trials, demonstrating their potential as disease-modifying therapies for Parkinson's disease.[9][10]

Quantitative Comparison of LRRK2 Inhibitors

The following tables summarize the biochemical potency, cellular activity, and pharmacokinetic profiles of selected first and second-generation LRRK2 inhibitors.

Table 1: Biochemical and Cellular Potency of LRRK2 Inhibitors
Inhibitor Generation Target IC50 / EC50 (nM)
LRRK2-IN-1FirstLRRK2 (Wild Type)13[11]
LRRK2 (G2019S)6[11]
CZC-54252FirstLRRK2 (Wild Type)1.28[11]
LRRK2 (G2019S)1.85[11]
CZC-25146FirstLRRK2 (Wild Type)4.76[11]
LRRK2 (G2019S)6.87[11]
HG-10-102-1SecondLRRK2 (Wild Type)20.3[11]
LRRK2 (G2019S)3.2[11]
GSK2578215ASecondLRRK2 (Wild Type)10.9[11]
LRRK2 (G2019S)8.9[11]
MLi-2SecondLRRK2 (G2019S)>90% inhibition at 10 mg/kg in mice[4]
DNL201SecondpLRRK2 (in human blood)55-85% reduction[9]
DNL151 (BIIB122)SecondLRRK2 activity>50% reduction in Phase 1 trials[10]
Table 2: Preclinical Pharmacokinetic Profiles of LRRK2 Inhibitors
Inhibitor Species Route of Administration Half-life (t1/2) Bioavailability (F) Brain Penetration (Unbound Brain/Plasma Ratio)
LRRK2-IN-1MouseIntravenous4.5 hours[5][11]49.3%[5]No[11]
CZC-25146MouseIntravenous1.6 hours[11]N/ANo[11]
HG-10-102-1MouseN/A0.13 hours[11]N/AYes[11]
GSK2578215AN/AN/A1.14 hours[11]N/AYes[11]
DNL201Mouse, Rat, Cynomolgus MacaqueOralModerate[8]Good[8]~1[8]

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[12][13] It is involved in a variety of cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[8][14] The kinase activity of LRRK2 is responsible for phosphorylating a number of substrates, including a subset of Rab GTPases.[12] Pathogenic mutations in LRRK2 often lead to an increase in its kinase activity, disrupting these cellular pathways and contributing to neurodegeneration.[12]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Growth Factors Growth Factors MAPK Pathway MAPK Pathway Growth Factors->MAPK Pathway Cytokines Cytokines Cytokines->MAPK Pathway Stress Stress Stress->MAPK Pathway LRRK2 LRRK2 MAPK Pathway->LRRK2 Activates Rab GTPases Rab GTPases LRRK2->Rab GTPases Phosphorylates LRRK2_Inhibitors LRRK2 Inhibitors (First & Second Gen) LRRK2_Inhibitors->LRRK2 Vesicular Trafficking Vesicular Trafficking Rab GTPases->Vesicular Trafficking Autophagy Autophagy Rab GTPases->Autophagy Mitochondrial Function Mitochondrial Function Rab GTPases->Mitochondrial Function Synaptic Function Synaptic Function Rab GTPases->Synaptic Function Neurodegeneration Neurodegeneration Vesicular Trafficking->Neurodegeneration Autophagy->Neurodegeneration Mitochondrial Function->Neurodegeneration Synaptic Function->Neurodegeneration

Simplified LRRK2 Signaling Pathway and Point of Inhibition.

Experimental Protocols

In Vitro LRRK2 Kinase Assay (TR-FRET)

This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to measure LRRK2 kinase activity in vitro.

Materials:

  • Recombinant LRRK2 enzyme (Wild Type or G2019S mutant)

  • LRRKtide substrate (or other suitable substrate)

  • ATP

  • Kinase reaction buffer (e.g., 50mM Tris-HCl pH 7.5, 10mM MgCl2, 1mM EGTA, 2mM DTT, 0.01% Brij-35)

  • Terbium (Tb)-labeled anti-phospho-LRRKtide antibody

  • GFP-labeled LRRKtide (or other suitable acceptor)

  • Stop buffer/EDTA

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the LRRK2 inhibitor in DMSO.

  • Add 2 µL of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of a solution containing the LRRK2 enzyme and GFP-labeled LRRKtide substrate in kinase reaction buffer to each well.

  • Incubate for 15-20 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 4 µL of ATP solution to each well.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of stop buffer containing Tb-labeled anti-phospho-LRRKtide antibody.

  • Incubate for 60 minutes to 4 hours at room temperature, protected from light.

  • Read the plate on a TR-FRET plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (GFP).[15]

  • Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

TR_FRET_Assay_Workflow A Prepare Inhibitor Dilutions B Add Inhibitor to Plate A->B C Add Enzyme and Substrate Mix B->C D Pre-incubate C->D E Initiate Reaction with ATP D->E F Incubate E->F G Stop Reaction and Add Detection Reagents F->G H Incubate G->H I Read TR-FRET Signal H->I J Data Analysis (IC50) I->J

Workflow for the In Vitro LRRK2 TR-FRET Kinase Assay.
Cellular LRRK2 Phosphorylation Assay (AlphaLISA)

This protocol describes an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the phosphorylation of LRRK2 at a specific site (e.g., Ser935) in a cellular context.[16]

Materials:

  • Cells expressing LRRK2 (e.g., HEK293 or SH-SY5Y)

  • LRRK2 inhibitor

  • Cell culture medium

  • Lysis buffer

  • AlphaLISA Acceptor beads conjugated to an antibody recognizing total LRRK2

  • AlphaLISA Donor beads conjugated to an antibody recognizing phospho-LRRK2 (e.g., pSer935)

  • 384-well white OptiPlate

  • AlphaLISA-compatible plate reader

Procedure:

  • Plate cells in a 96-well culture plate and allow them to adhere overnight.

  • Treat cells with various concentrations of the LRRK2 inhibitor for a specified time (e.g., 90 minutes).

  • Lyse the cells by adding lysis buffer and incubating for 10-30 minutes at room temperature with shaking.[16][17]

  • Transfer 10 µL of the cell lysate to a 384-well white OptiPlate.[16]

  • Add 5 µL of the AlphaLISA Acceptor bead mix and incubate for 1 hour at room temperature.[16]

  • Add 5 µL of the AlphaLISA Donor bead mix and incubate for 1 hour at room temperature in the dark.[16]

  • Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: Determine the EC50 value by fitting the dose-response data to a sigmoidal curve.

AlphaLISA_Assay_Workflow A Plate and Culture Cells B Treat with Inhibitor A->B C Lyse Cells B->C D Transfer Lysate to Assay Plate C->D E Add Acceptor Beads D->E F Incubate E->F G Add Donor Beads F->G H Incubate in Dark G->H I Read AlphaLISA Signal H->I J Data Analysis (EC50) I->J

Workflow for the Cellular LRRK2 AlphaLISA Assay.

In Vivo Pharmacokinetic Analysis

This protocol provides a general method for assessing the pharmacokinetic profile of a LRRK2 inhibitor in a rodent model.

Materials:

  • Test LRRK2 inhibitor

  • Rodent model (e.g., mice or rats)

  • Dosing vehicle

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Brain tissue collection supplies

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer the LRRK2 inhibitor to the animals via the desired route (e.g., oral gavage or intravenous injection).

  • Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • At the final time point, euthanize the animals and collect brain tissue.

  • Process the blood samples to obtain plasma.

  • Homogenize the brain tissue.

  • Extract the inhibitor from the plasma and brain homogenates using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Analyze the concentration of the inhibitor in the extracts using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and bioavailability (F). Determine the unbound brain-to-plasma concentration ratio (Kp,uu) to assess brain penetration.[8]

Clinical Landscape of LRRK2 Inhibitors

Several second-generation LRRK2 inhibitors have progressed into clinical trials for Parkinson's disease. Denali Therapeutics' DNL201 and DNL151 (BIIB122) have undergone Phase 1 studies in healthy volunteers and individuals with Parkinson's disease.[9][10] These studies have demonstrated that the inhibitors are generally safe and well-tolerated and can effectively reduce LRRK2 kinase activity in humans.[9][10] DNL151 has advanced to late-stage clinical studies to evaluate its efficacy in slowing disease progression.[10] The promising results from these early clinical trials provide strong support for the continued development of LRRK2 inhibitors as a potential disease-modifying therapy for Parkinson's disease.[2]

References

Safety Operating Guide

Navigating the Disposal of CZC-54252 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of CZC-54252 hydrochloride, a potent and selective LRRK2 inhibitor used in neurodegenerative disease research. While this compound is not classified as a hazardous substance or mixture, it is imperative to handle its disposal with the same rigor as any other laboratory chemical to ensure a safe working environment and environmental protection.[1][2]

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all relevant personnel are familiar with the safety information for this compound. While not classified as hazardous, standard chemical handling precautions should be observed.[1][2]

Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.

Protective Equipment Specification Purpose
Eye Protection Safety glasses with side shields or gogglesTo prevent eye contact with dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To avoid skin contact.
Body Protection Laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust is generated.To prevent inhalation of dust particles.[3]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[2]

II. Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to adhere to all federal, state, and local regulations.[2] The most common and recommended method is to engage a licensed professional waste disposal service.

Step 1: Segregation of Waste

Proper segregation is the first step in a compliant waste management plan.

  • Solid Waste: Collect un-used or expired solid this compound in a designated, clearly labeled, and sealed container.

  • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a separate, sealed container labeled as "Contaminated Labware."

  • Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a designated, sealed, and compatible waste container. Do not mix with other incompatible chemical wastes.[4]

Step 2: Container Management and Labeling

Properly containing and labeling chemical waste is crucial for safety and regulatory compliance.

  • Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" (as a best practice for all chemical waste), the full chemical name "this compound," and the approximate concentration if in solution.[4][5] The date of accumulation should also be included.

Step 3: Storage of Waste

Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Secondary containment should be used to prevent spills.

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and disposal of the this compound waste.[3] Provide them with the safety data sheet (SDS) and a full description of the waste.

Step 5: Decontamination of Empty Containers

Empty containers of this compound should be decontaminated before disposal.

  • Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent).[5][6]

  • Rinsate Collection: The rinsate from the triple rinsing process must be collected and disposed of as chemical waste.[5]

  • Container Disposal: Once triple-rinsed and air-dried, the container can typically be disposed of in the regular trash after defacing the original label.[6][7] Always confirm this procedure with your institutional guidelines.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow start Start: Unused or Expired This compound waste_type Identify Waste Type start->waste_type solid Solid Compound waste_type->solid Solid solution Solution waste_type->solution Liquid contaminated Contaminated Labware waste_type->contaminated Contaminated Materials segregate Segregate Waste into Designated Containers solid->segregate solution->segregate contaminated->segregate label Label Containers Clearly: 'Hazardous Waste' 'this compound' Date segregate->label store Store in a Secure, Well-Ventilated Area with Secondary Containment label->store contact_ehs Contact Institutional EHS or Licensed Disposal Company store->contact_ehs disposal Professional Disposal contact_ehs->disposal decontaminate Decontaminate Empty Containers (Triple Rinse) disposal->decontaminate collect_rinsate Collect Rinsate as Chemical Waste decontaminate->collect_rinsate dispose_container Dispose of Clean Container per Institutional Guidelines decontaminate->dispose_container collect_rinsate->store end End dispose_container->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS office for guidance.

References

Personal protective equipment for handling CZC-54252 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of CZC-54252 hydrochloride, a potent and selective LRRK2 inhibitor used in neurodegenerative disease research. Adherence to these procedures is vital for ensuring laboratory safety and procedural accuracy.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, proper personal protective equipment should always be used to minimize exposure risk.[1][2] The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses or gogglesPrevents eye contact with the powdered compound or solutions.
Skin Protection Chemical-resistant gloves (e.g., nitrile)Avoids direct skin contact. Gloves should be properly removed and disposed of after use.
Body Protection Standard laboratory coatProtects against accidental spills and contamination of personal clothing.
Respiratory Protection Dust respirator (use in case of significant dust)Recommended when handling the powder outside of a fume hood to avoid inhalation.[3]

Operational Plan: Safe Handling and Use

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[3]

  • For procedures that may generate dust, such as weighing or aliquoting the solid form, use a chemical fume hood or a local exhaust system to keep airborne levels low.[3]

2. Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare all required equipment and reagents in the designated work area.

  • Handling the Solid:

    • This compound is typically a powder.[4]

    • Avoid the formation of dust and aerosols.[3]

    • Do not breathe in the dust.[1]

  • Solution Preparation:

    • The compound is soluble in DMSO (up to 50 mg/ml).[4]

    • When dissolving, add the solvent to the solid slowly to prevent splashing.

    • Solutions in DMSO can be stored at -20°C for up to three months.[4]

  • General Practices:

    • Avoid contact with skin and eyes.[1]

    • Wash hands thoroughly after handling.[3]

Emergency Procedures: First Aid Measures

In case of accidental exposure, follow these first aid protocols:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[2][3]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Consult a physician.[2][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical help.[2][3]
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3]

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and unused compound, should be disposed of in accordance with local, regional, and national regulations.[3]

  • Solid Waste: Sweep up any spilled solid material without creating dust clouds. Place the material in a sealed, labeled container for chemical waste disposal.[3]

  • Liquid Waste: Collect solutions of this compound in a designated, sealed, and labeled container for chemical waste.

  • Contaminated Materials: Dispose of used gloves, weigh boats, and other contaminated disposable materials in the designated chemical waste stream.

Workflow for Safe Handling of this compound

prep 1. Preparation - Don appropriate PPE - Prepare workspace in fume hood weigh 2. Weighing - Handle solid compound carefully - Avoid generating dust prep->weigh Proceed dissolve 3. Dissolution - Add DMSO to the solid - Mix to dissolve weigh->dissolve Proceed use 4. Experimental Use - Follow experimental protocol dissolve->use Proceed spill Emergency: Spill or Exposure use->spill If spill/exposure occurs decon 5. Decontamination - Clean work surfaces use->decon Experiment Complete first_aid Follow First Aid Procedures spill->first_aid Immediate Action first_aid->decon After addressing emergency dispose 6. Disposal - Dispose of waste in  labeled containers decon->dispose Proceed

Caption: Workflow for the safe handling and disposal of this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.